Product packaging for (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol(Cat. No.:CAS No. 126534-31-4)

(S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol

Cat. No.: B1630943
CAS No.: 126534-31-4
M. Wt: 225.5 g/mol
InChI Key: XHEPANNURIQWRM-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol is a useful research compound. Its molecular formula is C8H7Cl3O and its molecular weight is 225.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7Cl3O B1630943 (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol CAS No. 126534-31-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S)-2-chloro-1-(2,4-dichlorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl3O/c9-4-8(12)6-2-1-5(10)3-7(6)11/h1-3,8,12H,4H2/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHEPANNURIQWRM-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Cl)Cl)[C@@H](CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In-Depth Technical Guide: Synthesis of (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

(S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol is a pivotal chiral intermediate in the synthesis of various pharmaceuticals, most notably the antifungal agent luliconazole.[1][2] Its specific stereochemistry is critical for its biological activity, making enantioselective synthesis a key focus for researchers and drug development professionals.[3] This guide provides an in-depth exploration of the primary synthetic pathways to this compound, with a detailed focus on asymmetric chemical reduction and biocatalytic methods. We will delve into the mechanistic underpinnings of these approaches, provide field-proven experimental protocols, and discuss the analytical techniques required for chiral purity assessment.

Introduction: The Significance of a Chiral Building Block

This compound, a chiral chlorinated alcohol, is not a naturally occurring compound but is synthesized for its crucial role in the pharmaceutical industry.[3] The "(S)" designation refers to the specific three-dimensional arrangement of atoms around the chiral center, which is paramount for its intended biological function in the final active pharmaceutical ingredient (API).[3] The 2,4-dichlorophenyl group is a common moiety in many antifungal agents, contributing to the molecule's overall efficacy.[3]

The primary challenge in synthesizing this compound lies in achieving high enantiomeric excess (ee), ensuring that the desired (S)-enantiomer is produced in significant preference over its (R)-enantiomer counterpart. This guide will explore the two most prominent and effective strategies to achieve this: asymmetric chemical catalysis and biocatalysis.

Asymmetric Chemical Synthesis: The Corey-Bakshi-Shibata (CBS) Reduction

One of the most reliable and widely employed methods for the enantioselective reduction of prochiral ketones is the Corey-Bakshi-Shibata (CBS) reduction.[4][5][6] This method utilizes a chiral oxazaborolidine catalyst to stereoselectively deliver a hydride from a borane source to the ketone, 2-chloro-1-(2,4-dichlorophenyl)ethanone.

2.1. The Causality Behind the Choice: Why CBS Reduction?

The CBS reduction is favored for several key reasons:

  • High Enantioselectivity: It consistently achieves high enantiomeric excess, often exceeding 95% ee, which is critical for pharmaceutical applications.[6][7]

  • Predictable Stereochemistry: The stereochemical outcome is generally predictable based on the chirality of the oxazaborolidine catalyst used.[7]

  • Broad Substrate Scope: The reaction is effective for a wide range of ketones, including the α-haloketone precursor to our target molecule.[5]

2.2. Mechanistic Insights

The mechanism of the CBS reduction involves a coordinated series of steps that ensure the facial selectivity of the hydride transfer.[5][6]

  • Catalyst-Borane Complex Formation: The borane (typically BH₃·THF or BH₃·SMe₂) coordinates to the Lewis basic nitrogen atom of the oxazaborolidine catalyst. This coordination enhances the Lewis acidity of the endocyclic boron atom.[5]

  • Ketone Coordination: The prochiral ketone, 2-chloro-1-(2,4-dichlorophenyl)ethanone, then coordinates to the now more Lewis-acidic endocyclic boron atom of the catalyst. The ketone orients itself to minimize steric hindrance, with the larger substituent (the 2,4-dichlorophenyl group) positioned away from the chiral directing group of the catalyst.

  • Hydride Transfer: The hydride is then transferred from the borane to the carbonyl carbon of the ketone via a six-membered, chair-like transition state. This intramolecular transfer is highly stereodirected by the chiral scaffold of the catalyst.[5]

  • Product Release and Catalyst Regeneration: After the hydride transfer, the resulting alkoxyborane dissociates, and the oxazaborolidine catalyst is regenerated to participate in another catalytic cycle. An acidic workup is then performed to hydrolyze the alkoxyborane and yield the desired chiral alcohol.[5][6]

2.3. Visualizing the CBS Reduction Pathway

CBS_Reduction Prochiral_Ketone 2-Chloro-1-(2,4-dichlorophenyl)ethanone Intermediate_Complex Catalyst-Borane-Ketone Complex Prochiral_Ketone->Intermediate_Complex Coordination CBS_Catalyst (S)-CBS Catalyst + BH₃·THF CBS_Catalyst->Intermediate_Complex Product_Complex Alkoxyborane Complex Intermediate_Complex->Product_Complex Stereoselective Hydride Transfer Workup Acidic Workup Product_Complex->Workup Final_Product This compound Workup->Final_Product Hydrolysis

Caption: The Corey-Bakshi-Shibata (CBS) reduction workflow.

2.4. Experimental Protocol: CBS Reduction

Materials:

  • 2-Chloro-1-(2,4-dichlorophenyl)ethanone

  • (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane-tetrahydrofuran complex (1 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous THF to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Catalyst Addition: Cool the flask to 0-5 °C in an ice bath. Add the (S)-2-Methyl-CBS-oxazaborolidine solution to the THF.

  • Borane Addition: Slowly add the borane-THF complex to the reaction mixture while maintaining the temperature below 10 °C. Stir the mixture for 10-15 minutes.

  • Substrate Addition: Dissolve 2-chloro-1-(2,4-dichlorophenyl)ethanone in anhydrous THF and add it dropwise to the reaction mixture over 30-60 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Quenching: Carefully and slowly quench the reaction by adding methanol dropwise at 0-5 °C to decompose the excess borane.

  • Work-up:

    • Add 1 M HCl and stir for 30 minutes.

    • Separate the organic layer. Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure this compound.

Biocatalytic Synthesis: A Greener Approach

Biocatalysis has emerged as a powerful and environmentally friendly alternative to traditional chemical synthesis.[2] This approach utilizes enzymes, either as isolated proteins or within whole microbial cells, to catalyze the asymmetric reduction of the ketone precursor with high stereoselectivity.[8]

3.1. The Rationale for Biocatalysis

The adoption of biocatalytic methods is driven by several advantages:

  • Exceptional Stereoselectivity: Enzymes often exhibit near-perfect enantioselectivity, leading to products with very high ee (>99%).[1]

  • Mild Reaction Conditions: Biocatalytic reactions are typically performed in aqueous media at or near ambient temperature and pressure, reducing energy consumption and the need for harsh reagents.

  • Environmental Sustainability: This "green chemistry" approach minimizes the use of hazardous organic solvents and toxic metal catalysts.[2]

Ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) are the enzymes of choice for this transformation.[3][8] Organisms like Lactobacillus kefir and Scheffersomyces stipitis have been identified as sources of highly effective KREDs for the synthesis of this compound.[1][3][9]

3.2. The Biocatalytic Mechanism: A Cofactor-Dependent Reduction

The enzymatic reduction of a ketone is dependent on a nicotinamide cofactor, typically NADPH or NADH, which serves as the hydride donor.[10]

  • Substrate Binding: The ketone substrate, 2-chloro-1-(2,4-dichlorophenyl)ethanone, binds to the active site of the ketoreductase. The specific amino acid residues in the active site orient the substrate in a precise manner.

  • Cofactor Binding: The reduced cofactor (NAD(P)H) also binds to the enzyme in close proximity to the substrate.[10]

  • Hydride Transfer: A hydride ion is transferred from the NAD(P)H cofactor to the carbonyl carbon of the ketone, while a proton is transferred from a nearby acidic amino acid residue (or a water molecule) to the carbonyl oxygen. This concerted transfer is highly stereospecific due to the chiral environment of the active site.

  • Product Release and Cofactor Regeneration: The resulting chiral alcohol and the oxidized cofactor (NAD(P)⁺) are released from the enzyme. For the reaction to be catalytic, a cofactor regeneration system is essential.[10] This is often achieved in whole-cell systems through the organism's own metabolic processes or by adding a secondary enzyme and a sacrificial substrate (e.g., glucose and glucose dehydrogenase, or isopropanol and an alcohol dehydrogenase) in isolated enzyme systems.[1]

3.3. Visualizing the Biocatalytic Pathway

Biocatalysis_Workflow Prochiral_Ketone 2-Chloro-1-(2,4-dichlorophenyl)ethanone Enzyme_Complex Enzyme-Substrate-Cofactor Complex Prochiral_Ketone->Enzyme_Complex Enzyme Ketoreductase (KRED) Enzyme->Enzyme_Complex Cofactor_Reduced NAD(P)H Cofactor_Reduced->Enzyme_Complex Final_Product This compound Enzyme_Complex->Final_Product Stereospecific Hydride Transfer Cofactor_Oxidized NAD(P)⁺ Enzyme_Complex->Cofactor_Oxidized Regeneration Cofactor Regeneration System Cofactor_Oxidized->Regeneration Regeneration->Cofactor_Reduced Reduction

Caption: A generalized workflow for the biocatalytic reduction of a ketone.

3.4. Experimental Protocol: Whole-Cell Bioreduction

This protocol is a generalized example and would require optimization for a specific microbial strain.

Materials:

  • Recombinant E. coli expressing a suitable ketoreductase (e.g., from Lactobacillus kefiri)[1]

  • 2-Chloro-1-(2,4-dichlorophenyl)ethanone

  • Phosphate buffer (e.g., 100 mM, pH 6.0-7.0)

  • Isopropanol (as a co-solvent and for cofactor regeneration)

  • NADP⁺ (catalytic amount)

  • Growth medium for E. coli (e.g., LB broth with appropriate antibiotic)

  • Inducer for protein expression (e.g., IPTG)

  • Ethyl acetate

Procedure:

  • Cell Culture and Induction:

    • Inoculate a suitable volume of growth medium with the recombinant E. coli strain.

    • Grow the culture at 37 °C with shaking until it reaches the mid-logarithmic phase (OD₆₀₀ ≈ 0.6-0.8).

    • Induce the expression of the ketoreductase by adding the inducer (e.g., IPTG) and continue to grow the culture at a lower temperature (e.g., 18-25 °C) for several hours or overnight.

  • Cell Harvesting: Harvest the cells by centrifugation. The cell pellet can be used directly or after being washed with buffer.

  • Biotransformation:

    • In a reaction vessel, prepare a solution of phosphate buffer, isopropanol, and a catalytic amount of NADP⁺.[1]

    • Add the substrate, 2-chloro-1-(2,4-dichlorophenyl)ethanone. Due to its low water solubility, a co-solvent like isopropanol or DMSO may be necessary.[2]

    • Initiate the reaction by adding the harvested wet cells.

    • Maintain the reaction at a controlled temperature (e.g., 30-35 °C) with agitation.[1][2]

  • Reaction Monitoring: Monitor the conversion of the substrate and the formation of the product by HPLC.

  • Work-up and Extraction:

    • Once the reaction is complete, separate the cells by centrifugation.

    • Extract the supernatant with an organic solvent such as ethyl acetate.

    • Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and evaporate the solvent under reduced pressure.

  • Purification: The crude product can be further purified by crystallization or column chromatography if necessary.[1]

Comparative Analysis of Synthesis Pathways
FeatureCBS ReductionBiocatalysis (Whole-Cell)
Stereoselectivity High (typically >95% ee)[6]Excellent (often >99% ee)[1]
Reagents Chiral catalyst, borane, organic solventsMicrobial cells, buffer, co-solvent
Reaction Conditions Anhydrous, often cryogenic temperaturesAqueous, mild temperatures (25-40 °C)
Environmental Impact Higher (use of organic solvents, metal catalyst)Lower ("Green Chemistry")[2]
Scalability Well-established for industrial scaleCan be challenging, but processes are being developed[1]
Cost Catalyst and borane can be expensiveCan be cost-effective, especially if the enzyme is robust
Quality Control: Chiral Purity Analysis

Confirming the enantiomeric excess of the synthesized this compound is a critical final step. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this analysis.[2][][12]

5.1. Chiral HPLC Methodology
  • Chiral Stationary Phase (CSP): A column with a chiral stationary phase is essential. Polysaccharide-based CSPs, such as those derived from cellulose or amylose (e.g., Chiralpak IA, AD-H), are often effective for separating this type of chiral alcohol.[][13][14]

  • Mobile Phase: The mobile phase typically consists of a mixture of a non-polar solvent (like hexanes or heptane) and a polar modifier (like isopropanol or ethanol). The exact ratio is optimized to achieve baseline separation of the two enantiomers.[15][16]

  • Detection: A UV detector is commonly used, with the detection wavelength set to an absorbance maximum for the dichlorophenyl group (e.g., 210-230 nm).[2][14]

  • Quantification: The enantiomeric excess is calculated from the peak areas of the (S) and (R) enantiomers in the chromatogram using the formula: ee (%) = [|(Area_S - Area_R)| / (Area_S + Area_R)] x 100.

5.2. Sample Chiral HPLC Protocol
  • Column: Chiralpak IA-3 (250 x 4.6 mm, 5 µm)[2]

  • Mobile Phase: Isopropanol with 0.1% trifluoroacetic acid[2]

  • Flow Rate: 1.0 mL/min[2]

  • Column Temperature: 30 °C[2]

  • Detection Wavelength: 210 nm[2]

  • Sample Preparation: Dissolve the sample in ethanol at a concentration of approximately 1 mg/mL.

Conclusion

The synthesis of this compound is a well-defined process with robust solutions available to researchers and drug development professionals. The choice between a chemical approach, such as the Corey-Bakshi-Shibata reduction, and a biocatalytic route depends on factors including the desired scale of production, cost considerations, and environmental impact goals. The CBS reduction offers a reliable and high-yielding method with predictable stereocontrol. In contrast, biocatalysis presents a greener, highly selective alternative that is becoming increasingly viable for industrial applications. Regardless of the chosen pathway, rigorous analytical control, primarily through chiral HPLC, is indispensable to ensure the final product meets the stringent purity requirements for its use as a pharmaceutical intermediate.

References

(S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Pivotal Role of (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol in Antifungal Drug Synthesis and the Mechanism of Action of its Derivatives

Authored by a Senior Application Scientist

Abstract

This technical guide delineates the scientific significance of this compound, a compound of critical importance not for its intrinsic pharmacological activity, but as a key chiral intermediate in the synthesis of potent azole antifungal agents. For researchers, scientists, and drug development professionals, understanding the stereoselective synthesis of this molecule and the mechanism of action of its derivatives, such as luliconazole, miconazole, and econazole, is paramount. This document provides a comprehensive overview of the enzymatic synthesis of this chiral building block and elucidates the downstream mechanism by which the final active pharmaceutical ingredients combat fungal infections.

Introduction: A Crucial Intermediate, Not an Active Agent

This compound is a chiral chlorinated alcohol that does not possess a known direct mechanism of action against biological targets. Its profound importance in the pharmaceutical landscape lies in its role as a stereospecific precursor to a class of highly effective imidazole and triazole antifungal drugs. The specific "(S)" stereochemistry of this alcohol is fundamental to the therapeutic efficacy of the final drug products, which include:

  • Luliconazole: A topical antifungal used to treat tinea pedis, tinea cruris, and tinea corporis.

  • Miconazole: A widely used antifungal for skin and vaginal yeast infections.

  • Econazole: Another topical antifungal agent for common skin mycoses.

The development of efficient and highly selective methods for the synthesis of this compound is a subject of intensive research, as it directly impacts the purity and effectiveness of these widely prescribed medications.

The Imperative of Stereochemistry in Azole Antifungals

The therapeutic activity of azole antifungals is highly dependent on their three-dimensional structure. The specific spatial arrangement of atoms, or stereochemistry, dictates how the drug molecule interacts with its biological target. For many azole antifungals, including those derived from this compound, only one enantiomer or a specific set of diastereomers exhibits the desired potent antifungal activity, while others may be less active or even contribute to off-target effects.[1][2] The (S)-configuration of the chiral alcohol intermediate is crucial for ensuring the correct stereochemistry in the final active pharmaceutical ingredient, which in turn governs its binding affinity to the target enzyme.

Stereoselective Synthesis: The Chemoenzymatic Approach

The synthesis of enantiomerically pure this compound is a key challenge. While classical chemical methods can be employed, they often suffer from low enantioselectivity, the need for expensive and toxic catalysts, and harsh reaction conditions.[3] Biocatalysis, utilizing enzymes such as ketoreductases and lipases, has emerged as a greener, more efficient, and highly selective alternative.[3][4]

Enzymatic Reduction of a Prochiral Ketone

A prevalent and highly effective method involves the asymmetric reduction of the prochiral ketone, 2-chloro-1-(2,4-dichlorophenyl)ethanone, using a ketoreductase.[5] These enzymes, often derived from microorganisms like Lactobacillus kefir, exhibit remarkable stereoselectivity, yielding the desired (S)-alcohol with high enantiomeric excess (>99% ee).[5][6]

Representative Experimental Protocol: Bioreduction of 2-chloro-1-(2,4-dichlorophenyl)ethanone
  • Enzyme Preparation: A recombinant E. coli strain overexpressing a ketoreductase from Lactobacillus kefir is cultivated and the cells are harvested.

  • Reaction Setup: A reaction mixture is prepared containing a suitable buffer (e.g., Tris-HCl, pH 8.0), the substrate 2-chloro-1-(2,4-dichlorophenyl)ethanone, the recombinant E. coli cells (or the isolated enzyme), a cofactor such as NADP+, and a co-solvent like isopropanol to aid in substrate solubility and cofactor regeneration.[6]

  • Biotransformation: The reaction is incubated at a controlled temperature (e.g., 35°C) with agitation. The progress of the reaction is monitored by techniques such as High-Performance Liquid Chromatography (HPLC).

  • Product Isolation: Upon completion of the reaction, the product, this compound, is extracted from the reaction mixture using an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried, and the solvent is evaporated to yield the final product.[7]

  • Purity Analysis: The enantiomeric excess of the product is determined using chiral HPLC to confirm the high stereoselectivity of the enzymatic reduction.

Enzymatic_Synthesis Substrate 2-Chloro-1-(2,4-dichlorophenyl)ethanone Reaction Asymmetric Reduction Substrate->Reaction Enzyme Ketoreductase (e.g., from L. kefir) Enzyme->Reaction Cofactor NADPH Cofactor->Reaction Cofactor Regeneration Product This compound Antifungal Azole Antifungals (Luliconazole, etc.) Product->Antifungal Further Chemical Synthesis Reaction->Product

Caption: Chemoenzymatic synthesis of this compound.

Mechanism of Action of Azole Antifungals Derived from the Chiral Intermediate

The antifungal agents synthesized from this compound, such as luliconazole, miconazole, and econazole, share a common mechanism of action. They are potent inhibitors of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[8][9][10] This enzyme is a critical component of the ergosterol biosynthesis pathway.[3]

The Target: Lanosterol 14α-Demethylase

Lanosterol 14α-demethylase is responsible for the demethylation of lanosterol, a key step in the conversion of lanosterol to ergosterol.[10] Ergosterol is the primary sterol in fungal cell membranes, where it plays a crucial role in maintaining membrane fluidity, integrity, and the function of membrane-bound proteins, analogous to cholesterol in mammalian cells.[3][10]

Inhibition and Downstream Consequences

The imidazole or triazole moiety of the antifungal drug binds to the heme iron atom in the active site of lanosterol 14α-demethylase, preventing it from binding to its natural substrate.[10] This inhibition leads to a cascade of detrimental effects for the fungal cell:

  • Depletion of Ergosterol: The lack of ergosterol compromises the structural integrity and fluidity of the fungal cell membrane.[10]

  • Accumulation of Toxic Sterol Intermediates: The inhibition of the enzyme leads to the intracellular accumulation of lanosterol and other 14α-methylated precursor sterols.[10] The incorporation of these atypical sterols into the fungal cell membrane further disrupts its normal structure and function.

  • Increased Membrane Permeability: The altered membrane composition results in increased permeability, leading to the leakage of essential intracellular components, such as ions and small molecules, and ultimately, fungal cell death.[11]

Azole_MoA Azole Azole Antifungal (Luliconazole, Miconazole, etc.) Enzyme Lanosterol 14α-demethylase (Fungal Cytochrome P450) Azole->Enzyme Inhibits Ergosterol Ergosterol Enzyme->Ergosterol Catalyzes synthesis of Disruption Membrane Disruption - Increased Permeability - Loss of Integrity Enzyme->Disruption Leads to depletion of Ergosterol & accumulation of toxic sterols Lanosterol Lanosterol Lanosterol->Enzyme Substrate Membrane Fungal Cell Membrane Ergosterol->Membrane Essential component of Death Fungal Cell Death Disruption->Death

Caption: Mechanism of action of azole antifungal agents.

Conclusion

While this compound itself is not a therapeutic agent, it represents a cornerstone in the synthesis of several crucial azole antifungal drugs. Its significance is rooted in its specific stereochemistry, which is imparted to the final active molecules, enabling their potent and selective inhibition of fungal lanosterol 14α-demethylase. The shift towards highly efficient and environmentally benign chemoenzymatic synthesis of this intermediate underscores the continuous innovation in pharmaceutical manufacturing. A thorough understanding of the synthesis of this key building block and the mechanism of action of its derivatives is essential for the ongoing development of novel and improved antifungal therapies.

References

Spectroscopic Profile of (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol is a chiral haloalcohol of significant interest in the pharmaceutical industry. It serves as a key chiral intermediate in the synthesis of several antifungal agents, most notably luliconazole.[1][2] The stereochemistry at the carbinol center is crucial for the biological activity of the final active pharmaceutical ingredient.[3] Consequently, unambiguous structural elucidation and confirmation of enantiopurity are paramount. This technical guide provides an in-depth analysis of the spectroscopic data for this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation of this data is grounded in fundamental principles and contextualized by its application in drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the structural elucidation of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework and the electronic environment of the nuclei.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to other protons.

Experimental Protocol Considerations:

A standard ¹H NMR spectrum is typically acquired on a 300 or 500 MHz spectrometer using a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical; CDCl₃ is often preferred for its ability to dissolve a wide range of organic compounds and its relatively simple solvent residual peak. For chiral analysis, the addition of a chiral solvating agent or the formation of a diastereomer with a chiral derivatizing agent is necessary to resolve the signals of the two enantiomers.

Data Summary:

Proton AssignmentChemical Shift (δ) ppmMultiplicityIntegration
H-66.85-6.95Doublet (d)1H
H-57.25-7.35Doublet (d)1H
H-37.50-7.60Doublet (d)1H
CH-OH~5.0-5.5Multiplet (m)1H
CH₂-Cl~3.7-4.0Multiplet (m)2H
OHVariableBroad Singlet (br s)1H

Interpretation and Expertise-Driven Insights:

  • Aromatic Region: The 2,4-disubstituted phenyl ring gives rise to three distinct signals in the aromatic region of the spectrum. The proton at the 6-position (H-6) is expected to be the most upfield due to the ortho- and para-directing effects of the chlorine and the ethanol substituent. The H-3 and H-5 protons will be further downfield. The observed splitting pattern will be a series of doublets due to ortho and meta coupling.[3]

  • Chiral Center (CH-OH): The proton attached to the stereocenter is coupled to the two diastereotopic protons of the adjacent chloromethyl group, resulting in a multiplet. Its chemical shift is influenced by the electronegativity of the attached oxygen and the aromatic ring.

  • Chloromethyl Group (CH₂-Cl): The two protons of the chloromethyl group are diastereotopic due to the adjacent chiral center. This means they are in chemically non-equivalent environments and will have different chemical shifts. They will appear as a multiplet due to coupling with the methine proton.

  • Hydroxyl Proton (OH): The chemical shift of the hydroxyl proton is highly variable and depends on concentration, temperature, and solvent due to hydrogen bonding. It typically appears as a broad singlet and may exchange with trace amounts of D₂O in the solvent, causing it to diminish or disappear.

Workflow for Chiral Purity Analysis via NMR:

G cluster_0 Sample Preparation cluster_1 Derivatization cluster_2 NMR Analysis racemic Racemic Standard of 2-Chloro-1-(2,4-dichlorophenyl)ethanol derivatize React with Chiral Derivatizing Agent (e.g., Mosher's acid chloride) racemic->derivatize enantioenriched (S)-Enriched Sample enantioenriched->derivatize nmr_acq Acquire 1H NMR Spectrum derivatize->nmr_acq integrate Integrate Diastereomeric Signals nmr_acq->integrate calculate Calculate Enantiomeric Excess (ee%) integrate->calculate

Caption: Workflow for determining enantiomeric excess using a chiral derivatizing agent.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the number of unique carbon atoms in the molecule.

Data Summary:

Carbon AssignmentExpected Chemical Shift (δ) ppm
CH₂-Cl~45-50
CH-OH~70-75
Aromatic C-Cl~125-135
Aromatic C-H~127-130
Aromatic C-C~135-140

Interpretation:

  • The carbon of the CH₂-Cl group will be shifted downfield due to the electronegative chlorine atom.

  • The CH-OH carbon, being attached to an oxygen atom, will appear further downfield.

  • The aromatic region will show six distinct signals, two for the chlorine-substituted carbons and four for the protonated carbons and the carbon attached to the ethanol side chain. The exact shifts are influenced by the substitution pattern.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule.

Experimental Protocol:

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet, a thin film, or in a suitable solvent.

Data Summary:

Wavenumber (cm⁻¹)Vibration TypeIntensity
3200-3600O-H stretch (alcohol)Strong, Broad
3000-3100C-H stretch (aromatic)Medium
2850-3000C-H stretch (aliphatic)Medium
1450-1600C=C stretch (aromatic)Medium-Strong
1000-1250C-O stretch (alcohol)Strong
650-800C-Cl stretchStrong

Interpretation:

  • The most prominent feature in the IR spectrum is a broad, strong absorption band in the 3200-3600 cm⁻¹ region , which is characteristic of the O-H stretching vibration of the alcohol functional group. The broadness is due to intermolecular hydrogen bonding.

  • The presence of the aromatic ring is confirmed by the C-H stretching vibrations just above 3000 cm⁻¹ and the C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

  • A strong band in the 1000-1250 cm⁻¹ region is indicative of the C-O stretching vibration of the secondary alcohol.

  • The C-Cl stretching vibrations are expected to appear in the fingerprint region, typically between 650 and 800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming its structure.

Experimental Protocol:

Electron Ionization (EI) is a common technique for the mass analysis of small organic molecules like this. The sample is vaporized and bombarded with high-energy electrons, causing ionization and fragmentation.

Data Summary:

m/zProposed FragmentRelative Intensity
224/226/228[M]⁺ (Molecular Ion)Low
175/177/179[M - CH₂Cl]⁺High
147/149[C₇H₄Cl₂]⁺Medium
111/113[C₆H₄Cl]⁺Medium

Interpretation and Fragmentation Pathway:

The mass spectrum of this compound will exhibit a characteristic isotopic pattern for the molecular ion and its fragments due to the presence of three chlorine atoms (³⁵Cl and ³⁷Cl isotopes).

  • Molecular Ion ([M]⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound (C₈H₇Cl₃O), which is approximately 224 g/mol . Due to the three chlorine atoms, a characteristic isotopic cluster of peaks will be observed.[3]

  • Alpha-Cleavage: A common fragmentation pathway for alcohols is the cleavage of the bond adjacent to the oxygen atom. In this case, cleavage of the C-C bond between the chiral center and the chloromethyl group would lead to the loss of a •CH₂Cl radical, resulting in a highly stable, resonance-stabilized cation with an m/z of 175 (for the fragment containing two ³⁵Cl atoms). This is often the base peak in the spectrum.

  • Loss of Water: Alcohols can readily lose a molecule of water (18 amu) under EI conditions, leading to a peak at [M-18]⁺.

  • Fragmentation of the Aromatic Ring: Further fragmentation can involve the loss of chlorine atoms and cleavage of the aromatic ring, leading to smaller fragment ions.

Fragmentation Pathway Diagram:

G M [C8H7Cl3O]+• m/z 224/226/228 M_CH2Cl [C7H5Cl2O]+ m/z 175/177/179 M->M_CH2Cl - •CH2Cl M_H2O [C8H5Cl3]+• m/z 206/208/210 M->M_H2O - H2O Aryl_cation [C6H3Cl2]+ m/z 145/147 M_CH2Cl->Aryl_cation - CO, -H

Caption: Proposed electron ionization fragmentation pathway.

Conclusion

The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS provides a robust framework for its structural confirmation and purity assessment. The data presented in this guide, from the detailed proton and carbon environments in NMR to the characteristic functional group vibrations in IR and the specific fragmentation patterns in MS, collectively offer a unique spectroscopic fingerprint for this important pharmaceutical intermediate. For researchers and professionals in drug development, a thorough understanding of this data is essential for quality control, process optimization, and regulatory compliance. Further analysis using chiral chromatography (e.g., HPLC) is typically employed to provide a quantitative measure of enantiomeric purity, complementing the qualitative information that can be obtained from NMR with chiral auxiliaries.

References

(S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol CAS number and IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol

Introduction

This compound is a pivotal chiral intermediate in modern pharmaceutical synthesis. Its structural complexity, featuring a stereogenic center and multiple halogen substituents, makes it a valuable building block for complex molecular architectures. This guide provides an in-depth exploration of its chemical identity, synthesis, applications, and handling, with a focus on its critical role in the development of potent antifungal agents. For researchers and professionals in drug development, a thorough understanding of this compound is essential for innovating and optimizing the synthesis of next-generation therapeutics.

Chemical Identity and Properties

A precise understanding of the physicochemical properties of this compound is the foundation for its effective application in synthesis.

Identifiers and Structure

The identity of a chemical compound is unequivocally established by its CAS number and its systematic IUPAC name, which describes its absolute configuration.

  • CAS Number: 126534-31-4[1][2]

  • IUPAC Name: (1S)-2-chloro-1-(2,4-dichlorophenyl)ethanol[2][3]

  • Synonyms: (S)-α-(Chloromethyl)-2,4-dichlorobenzyl alcohol, (S)-2,4-Dichloro-α-(chloromethyl)benzenemethanol[3][4]

The molecular structure, presented below, highlights the key features: a 2,4-dichlorophenyl ring, a hydroxyl group, and a chloromethyl group attached to a single chiral carbon, dictating the (S)-stereochemistry that is crucial for its biological applications.[2]

G C1 C2 C1->C2 C7 C C1->C7 C3 C2->C3 Cl1 Cl C2->Cl1 C4 C3->C4 C5 C4->C5 Cl2 Cl C4->Cl2 C6 C5->C6 C6->C1 O8 OH C7->O8 C9 CH2Cl C7->C9 H7 H C7->H7 H7_label H

Caption: Chemical structure of this compound.

Physicochemical Data

The physical properties of the compound are critical for process design, including solvent selection, reaction temperature, and purification methods.

PropertyValueSource
Molecular Formula C₈H₇Cl₃O[1][2]
Molecular Weight 225.50 g/mol [2][3]
Appearance White to light yellow powder or crystal[1][4]
Melting Point 62-66 °C[1][5]
Boiling Point 323.3 ± 37.0 °C (Predicted)[1][6]
Density 1.447 ± 0.06 g/cm³ (Predicted)[1][6]
Solubility Soluble in organic solvents such as isopropanol, methanol, and DMSO.[6][7]

Synthesis Methodologies: A Comparative Analysis

The enantioselective synthesis of this compound is the cornerstone of its utility. The choice of synthetic route is often a trade-off between cost, efficiency, scalability, and stereochemical purity. Modern approaches heavily favor biocatalysis for its superior selectivity and sustainability.

Asymmetric Chemical Reduction

Early synthetic strategies relied on chiral catalysts to reduce the prochiral ketone, 2-chloro-1-(2,4-dichlorophenyl)ethanone.

  • Corey–Bakshi–Shibata (CBS) Reduction: This method employs a borane (BH₃) complex with a chiral oxazaborolidine catalyst.[1][6] It is known for achieving high enantiomeric excess (ee), often exceeding 98%.[1][6] However, the high cost of the catalyst and challenges in scaling up have limited its widespread industrial adoption.[1]

  • Borane Complexes with Chiral Ligands: Another approach involves using borane complexes with chiral auxiliaries like diphenylprolinol. This method can also produce the desired (S)-enantiomer with high purity and has been developed for industrial-scale production.[8]

The primary driver for these chemical methods is the predictable and high enantioselectivity. The mechanism involves the formation of a chiral complex that sterically directs the hydride transfer from the borane to one face of the ketone, yielding the (S)-alcohol preferentially.

Biocatalytic Asymmetric Reduction

Biocatalysis has emerged as the preferred industrial method for producing this compound. This technique uses enzymes, specifically ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), to perform the asymmetric reduction of the ketone precursor.

Causality of Preference: The shift towards biocatalysis is driven by several key advantages:

  • Exceptional Enantioselectivity: Enzymes often provide enantiomeric excess values greater than 99.5%, which is critical for pharmaceutical intermediates.[2][6]

  • Mild Reaction Conditions: Biocatalytic reactions are typically run in aqueous media at or near ambient temperature and pressure, reducing energy consumption and the need for specialized equipment.

  • Environmental Sustainability ("Green Chemistry"): This approach avoids the use of heavy metal catalysts and harsh reagents, leading to a more environmentally friendly process.[7]

  • Cost-Effectiveness at Scale: Although the initial development of an enzymatic process can be intensive, the operational costs at an industrial scale are often lower than chemical alternatives.[6][7]

Several microorganisms have been identified as sources of effective enzymes, including Lactobacillus kefir and Scheffersomyces stipitis.[1][2][5] Through protein engineering, mutant enzymes with enhanced activity and stability have been developed, allowing for substrate loadings as high as 600 g/L with excellent conversion and selectivity.[2]

G cluster_0 Synthesis of this compound Ketone 2-Chloro-1-(2,4-dichlorophenyl)ethanone Alcohol This compound (>99.5% ee) Ketone->Alcohol Asymmetric Reduction Enzyme Ketoreductase (KRED) e.g., from Lactobacillus kefir Enzyme->Ketone Cofactor NADPH -> NADP+ Cofactor->Ketone

Caption: Biocatalytic reduction of the prochiral ketone to the (S)-alcohol.

Application in Pharmaceutical Synthesis: The Luliconazole Case Study

This compound is most prominently used as a key intermediate in the synthesis of Luliconazole, a potent topical antifungal agent.[2][6][7][9] The chirality of this intermediate is directly transferred to the final active pharmaceutical ingredient (API), where it is essential for the drug's efficacy.

The synthetic pathway from the chiral alcohol to Luliconazole involves two primary steps:

  • Activation of the Hydroxyl Group: The hydroxyl group of the (S)-alcohol is a poor leaving group. Therefore, it is first "activated" by converting it into a better leaving group, typically a mesylate. This is achieved by reacting the alcohol with methanesulfonyl chloride (MsCl) in the presence of a base.[6][10]

  • Nucleophilic Substitution: The resulting mesylate undergoes an Sₙ2 reaction with a nucleophile. In the case of Luliconazole synthesis, this nucleophile is a pre-formed imidazole derivative, which displaces the mesylate group to form the final carbon-nitrogen bond, completing the core structure of the drug.[6][9][10]

This sequence underscores the importance of producing the (S)-alcohol with very high enantiomeric purity. Any (R)-enantiomer present in the starting material would lead to the formation of the corresponding (S)-Luliconazole, an undesired stereoisomeric impurity that must be removed.

G cluster_1 Synthesis of Luliconazole Start This compound Intermediate (S)-2-chloro-1-(2,4-dichlorophenyl)ethyl mesylate Start->Intermediate Mesylation (Activation) End Luliconazole Intermediate->End Nucleophilic Substitution (SN2) Reagent1 Methanesulfonyl Chloride (MsCl), Base Reagent1->Start Reagent2 1-Cyanomethylimidazole derivative, Base Reagent2->Intermediate

Caption: Key steps in the synthesis of Luliconazole from the chiral alcohol intermediate.

Experimental Protocol: Enzymatic Reduction

This section provides a representative protocol for the bioreduction of 2-chloro-1-(2,4-dichlorophenyl)ethanone. This protocol is a self-validating system, incorporating in-process checks to ensure reaction completion and product quality.

Objective: To synthesize this compound with >99% conversion and >99% enantiomeric excess.

Materials:

  • 2-chloro-1-(2,4-dichlorophenyl)ethanone (Substrate)

  • Recombinant E. coli expressing a ketoreductase from Lactobacillus kefir (Biocatalyst)[6]

  • Isopropanol (Cosolvent and hydride source)

  • NADP⁺ (Cofactor)

  • Phosphate buffer (100 mM, pH 6.0)

  • Ethyl acetate (Extraction solvent)

  • Brine (Saturated NaCl solution)

  • Anhydrous sodium sulfate (Drying agent)

Protocol:

  • Reaction Setup: In a 3 L reaction vessel equipped with overhead stirring and temperature control, add 700 mL of isopropanol, 300 g of the ketone substrate, and 0.1 g of NADP⁺. Add 100 mM phosphate buffer (pH 6.0) to bring the total volume to 1 L.[6]

  • Initiation: Bring the mixture to 35 °C. Add 300 g of wet recombinant E. coli cells to initiate the reaction.[6]

  • Reaction Monitoring (Self-Validation): Maintain the reaction at 35 °C with agitation. After 24 hours, take a small aliquot of the reaction mixture. Extract with an equal volume of ethyl acetate and analyze the organic layer by thin-layer chromatography (TLC) or HPLC to determine the conversion of the starting ketone. The reaction is complete when >99% of the ketone has been consumed (typically 30 hours).[6]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the isopropanol by evaporation under reduced pressure.

  • Extraction: Add 1 L of ethyl acetate to the remaining aqueous mixture and stir vigorously for 15 minutes. Separate the organic layer. Repeat the extraction of the aqueous layer with another 500 mL of ethyl acetate.

  • Purification: Combine the organic layers and wash with 500 mL of brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Final Product Analysis (Validation):

    • Determine the chemical purity of the product using HPLC or GC.

    • Determine the enantiomeric excess (ee) using chiral HPLC. The product should have an ee of >99%.

    • Spectroscopic characterization (¹H NMR, ¹³C NMR) should be performed to confirm the structure.

Safety and Handling

This compound and its precursors are hazardous chemicals that require careful handling.

  • Hazard Identification: May cause skin and eye irritation. The toxicological properties have not been fully investigated.[11][12]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical splash goggles, nitrile gloves, and a lab coat.[11][12]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid formation of dust and aerosols. Avoid contact with skin, eyes, and clothing.[11][12]

  • First Aid:

    • Skin Contact: Immediately wash off with soap and plenty of water.[11]

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[11]

    • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[11]

  • Storage: Store in a tightly closed container in a dry and well-ventilated place. Recommended storage temperature is 2-8°C.[1]

Conclusion

This compound is more than just a chemical intermediate; it is an enabling molecule for the synthesis of complex, life-saving pharmaceuticals. The evolution of its synthesis from classical chemical methods to highly efficient and sustainable biocatalytic processes showcases the advancements in modern organic chemistry. For scientists in the field, a deep understanding of its properties, synthesis, and handling is paramount for the continued development of innovative and effective medicines. The methodologies described herein, particularly the robust and scalable enzymatic approaches, provide a clear pathway for the efficient and high-purity production of this vital chiral building block.

References

Literature review on (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol: A Cornerstone Chiral Intermediate in Antifungal Drug Synthesis

Introduction: The Significance of a Chiral Building Block

This compound, a chiral chlorinated alcohol, stands as a pivotal molecule in the landscape of pharmaceutical development.[1][2] Identified by its CAS number 126534-31-4, this compound is not an active pharmaceutical ingredient (API) itself but serves as a crucial intermediate in the synthesis of several potent antifungal agents.[1][2][3][4][5][6] Its stereochemistry, specifically the (S)-configuration at the C1 position, is fundamental to the biological activity of the final drug products, as enantiomeric purity directly influences the efficacy and interaction with target enzymes.[1][7]

The molecule's structure features a 2,4-dichlorophenyl group attached to a chlorinated ethanol backbone, conferring unique chemical properties and reactivity.[1] This guide provides a comprehensive review of its synthesis, applications, and analytical characterization, tailored for researchers and professionals in drug development.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₈H₇Cl₃O[1][8]
Molecular Weight 225.5 g/mol [1][8]
CAS Number 126534-31-4[2][8]
Appearance White to off-white powder or crystal[2][6][9]
Melting Point 62 °C[9][10]
Boiling Point 323.3 ± 37.0 °C (Predicted)[9][10]
Density 1.447 ± 0.06 g/cm³ (Predicted)[9][10]

Evolution of Synthesis: From Chemical Catalysis to Biotransformation

The efficient and stereoselective synthesis of this compound is paramount for its industrial application. Methodologies have evolved from traditional chemical catalysis to more sustainable and highly selective biocatalytic processes.[1]

Chemical Synthesis: The Precedent of Chiral Catalysis

Early synthetic strategies relied on the asymmetric reduction of the prochiral ketone, 2-chloro-1-(2,4-dichlorophenyl)ethanone. A notable method is the Corey–Bakshi–Shibata (CBS) reduction.[1][4]

  • Causality of Experimental Choice: The CBS reduction utilizes a chiral oxazaborolidine catalyst in the presence of a borane source (e.g., borane-dimethyl sulfide complex). The chiral environment created by the catalyst directs the hydride transfer from the borane to one face of the ketone, preferentially forming the (S)-enantiomer. This method was a significant advancement in asymmetric synthesis, capable of achieving high enantiomeric excess (ee). For instance, using a borane complex and chiral diphenylprolinol can yield the desired product with an optical purity of ≥95% and a chemical yield of 71% after crystallization.[11]

  • Limitations: Despite its effectiveness, the CBS reduction faces challenges in large-scale industrial production. The catalysts can be expensive, and the use of borane reagents requires stringent anhydrous conditions and careful handling, posing safety and cost concerns.[1]

Biocatalytic Synthesis: A Green and Efficient Alternative

Biocatalysis has emerged as a superior method for producing this compound, offering high enantioselectivity (>99% ee), mild reaction conditions, and a reduced environmental footprint.[5][12][13] The core of this approach is the enantioselective reduction of 2-chloro-1-(2,4-dichlorophenyl)ethanone using enzymes, primarily alcohol dehydrogenases (ADHs) or ketoreductases (KREDs).[3][14][15]

  • Mechanism and Key Enzymes: These enzymes utilize a cofactor, typically NADPH, to deliver a hydride to the carbonyl group of the ketone substrate.[16] The enzyme's active site is inherently chiral, which precisely orients the substrate for reduction, leading to the formation of a single enantiomer of the alcohol.

  • Expertise in Enzyme Selection: Several microorganisms are known sources of effective enzymes. Ketoreductases from Lactobacillus kefir and Scheffersomyces stipitis have been extensively studied and employed for this transformation.[1][3][14][17] Modern approaches often involve cloning the gene for a specific ketoreductase and overexpressing it in a robust host like Escherichia coli, creating a recombinant biocatalyst for enhanced efficiency and easier handling.[3][4]

Biocatalytic_Reduction_Workflow Substrate 2-Chloro-1-(2,4-dichlorophenyl)ethanone Biocatalyst Whole Cells or Isolated Enzyme (e.g., LkADH, SsCR) Substrate->Biocatalyst Substrate Input Product This compound Biocatalyst->Product Bioreduction (>99% ee) Cofactor_System Cofactor Regeneration (e.g., Isopropanol/Acetone) Cofactor_System->Biocatalyst NADPH Recycling

Caption: Workflow for the biocatalytic synthesis of the target chiral alcohol.

Table 2: Comparison of Synthetic Methods

MethodCatalyst / EnzymeTypical YieldEnantiomeric Excess (ee)Key AdvantagesKey Disadvantages
Chemical Reduction Corey-Bakshi-Shibata (CBS) Catalyst[1][4]~70-93%[11]~95-99%[1][4][11]High ee, well-establishedHigh cost, scalability issues, hazardous reagents[1]
Bioreduction Lactobacillus kefir KRED (LK08 mutant)[3][4]>99% (conversion)[3][4]>99%[3][4]High selectivity, mild conditions, eco-friendly[5][12]Requires process optimization for industrial scale
Bioreduction Scheffersomyces stipitis KRED (SsCR)[17]~88%[17]>99.9%[17]Excellent ee, can be used in lyophilized cells[17]Substrate inhibition can occur at high concentrations

Detailed Protocol: Enzymatic Synthesis on a Preparative Scale

This protocol is a representative example of a chemoenzymatic process for synthesizing this compound, adapted from published literature.[3][4]

Objective: To produce this compound with high conversion and enantiomeric purity using a recombinant E. coli expressing a ketoreductase.

Materials:

  • 2-chloro-1-(2,4-dichlorophenyl)ethanone (Substrate)

  • Recombinant E. coli wet cells expressing ketoreductase (e.g., LK08 from L. kefir)

  • Isopropanol (Cosubstrate for cofactor regeneration and cosolvent)

  • NADP⁺ (Cofactor)

  • Phosphate buffer (100 mM, pH 6.0)

  • Ethyl acetate (Extraction solvent)

  • Heptane (Crystallization solvent)

  • 3 L reaction vessel with overhead stirring and temperature control

Procedure:

  • Reaction Setup: In the 3 L reaction vessel, combine 700 mL of isopropanol, 300 g of the ketone substrate (2), and 0.1 g of NADP⁺.[4]

  • Buffering: Add 100 mM phosphate buffer (pH 6.0) to bring the total volume to 1 L.[4]

  • Biocatalyst Addition: Add 300 g of the wet recombinant E. coli cells to the reaction mixture.[4]

  • Reaction Conditions: Maintain the reaction at 35 °C with overhead stirring for approximately 30 hours.[4] The reaction progress should be monitored by HPLC to confirm the complete conversion of the ketone.

  • Work-up: Once the reaction is complete (>99% conversion), remove the isopropanol by evaporation under reduced pressure.[4]

  • Extraction: Extract the aqueous residue with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the dried organic phase under reduced pressure to obtain the crude product.

  • Crystallization: Crystallize the crude product from heptane to yield the final pure this compound (3) with a chemical purity of >99% and an ee of >99%.[4]

Application in the Synthesis of Azole Antifungal Drugs

The primary and most significant application of this compound is as a key intermediate in the synthesis of several azole antifungal drugs.[1][18] Its specific chirality is transferred to the final API, which is critical for its therapeutic effect.

Luliconazole Synthesis

This compound is the direct precursor for the novel antifungal drug luliconazole.[2][3][5][14]

  • Step 1: Mesylation: The chiral alcohol is treated with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) to convert the hydroxyl group into a good leaving group, forming (S)-2-chloro-1-(2,4-dichlorophenyl)ethyl methanesulfonate.[4][19]

  • Step 2: Nucleophilic Substitution: The resulting mesylate is then reacted with a nucleophile, prepared from 1-(cyanomethyl)imidazole and carbon disulfide, in an alkaline medium to form the luliconazole molecule.[4][19] This step proceeds with an inversion of configuration, ultimately leading to the desired stereochemistry in the final product.

Luliconazole_Synthesis Start (S)-2-Chloro-1- (2,4-dichlorophenyl)ethanol Intermediate (S)-2-chloro-1-(2,4-dichlorophenyl) ethyl methanesulfonate Start->Intermediate Mesylation (Methanesulfonyl chloride) Final_Product Luliconazole ((R)-E isomer) Intermediate->Final_Product Nucleophilic Substitution Nucleophile 1-(cyanomethyl)imidazole + CS₂ + Base Nucleophile->Intermediate

Caption: Key steps in the synthesis of Luliconazole from the chiral alcohol.

Miconazole and Econazole Synthesis

This chiral alcohol is also a building block for the asymmetric synthesis of other important imidazole antifungals like miconazole and econazole.[9][10][20][21] While some studies indicate the (R)-enantiomers of these drugs are more biologically active, the synthesis and availability of the (S)-enantiomer are crucial for stereochemical studies and developing enantiomerically pure drugs.[22] The synthetic route typically involves the reaction of the chiral alcohol with imidazole to form an intermediate, which is then further functionalized.[23][24][25][26]

Analytical Characterization and Quality Control

Ensuring the chemical and optical purity of this compound is critical for its use in pharmaceutical manufacturing. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

  • Nuclear Magnetic Resonance (¹H NMR): The ¹H NMR spectrum provides structural confirmation. Key signals include distinct doublets in the aromatic region (approx. 6.8-7.6 ppm) corresponding to the three protons on the dichlorophenyl ring and signals in the aliphatic region for the protons of the chlorinated ethanol moiety.[1]

  • Infrared (IR) Spectroscopy: IR analysis confirms the presence of key functional groups. Characteristic absorption bands are observed for the hydroxyl (-OH) group, the aromatic ring (C=C), and the carbon-chlorine (C-Cl) bonds.[1]

  • Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern. The molecular ion peak is expected at m/z 225.5, corresponding to its molecular formula.[1]

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most critical analytical method for this compound, as it is used to determine the enantiomeric excess (ee).

Protocol: Chiral HPLC for Enantiomeric Purity

Objective: To separate the (S) and (R) enantiomers and determine the optical purity of the synthesized product.

Instrumentation:

  • HPLC system with a UV detector

  • Chiral stationary phase column (e.g., CHIRALPAK IA-3)

Conditions (Example):

  • Column: CHIRALPAK IA-3 (250 x 4.6 mm, 5 µm)[5]

  • Mobile Phase: Isopropanol with 0.1% trifluoroacetic acid[5]

  • Flow Rate: 1.0 mL/min[5]

  • Column Temperature: 30 °C[5]

  • Detection Wavelength: 210 nm[5]

  • Sample Preparation: Dissolve the sample in ethanol to a concentration of 10 mg/mL.[5]

  • Injection Volume: 2 µL[5]

Self-Validation: The method is validated by running a sample of the racemic mixture to confirm baseline separation of the two enantiomeric peaks. The retention times are then used to identify and quantify the (S)-enantiomer in the synthesized samples, allowing for the calculation of enantiomeric excess.

Conclusion and Future Outlook

This compound is a quintessential example of a chiral intermediate whose value is defined by its stereochemical purity. The evolution of its synthesis from traditional chemical methods to highly efficient biocatalytic processes underscores the broader trend in pharmaceutical manufacturing towards greener, more sustainable, and cost-effective production routes.[5] Ongoing research in enzyme engineering, including computer-aided mutagenesis, continues to enhance the activity and stability of the ketoreductases used in its synthesis, promising even higher space-time yields and process efficiency.[14][27] As the demand for effective and safe antifungal therapies grows, the importance of high-purity this compound as a key building block is set to continue, driving further innovation in its synthesis and application.[2]

References

Biological activity of (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Significance and Synthesis of (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol

Executive Summary

This compound is a chiral alcohol that, while not possessing a direct therapeutic mechanism of action itself, serves as a cornerstone intermediate in the synthesis of potent antifungal agents.[1] Its biological significance is intrinsically linked to its role as a key chiral building block, particularly for the imidazole antifungal drug, Luliconazole.[2][3] The precise (S)-stereochemistry of this intermediate is paramount, as it dictates the final stereoconfiguration and, consequently, the therapeutic efficacy of the active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the compound's role in medicinal chemistry, delves into the evolution of its synthesis from traditional chemical methods to advanced biocatalytic processes, and elucidates the biological activity of the antifungal agents derived from it.

Introduction: A Biologically Crucial Intermediate

This compound is a synthetic, chiral chlorinated alcohol characterized by a dichlorophenyl group and a hydroxyl group on a stereogenic center.[1] Its molecular structure, specifically the (S)-enantiomer, is a critical precursor in the multi-step synthesis of Luliconazole, a topical antifungal used to treat dermatophyte infections such as tinea pedis, tinea cruris, and tinea corporis.[1][2][4]

The principle of stereochemistry is fundamental to pharmacology. For many drugs, only one enantiomer (a non-superimposable mirror image) is responsible for the desired therapeutic effect, while the other may be inactive or even contribute to undesirable side effects. The synthesis of Luliconazole is a prime example of this principle, where producing the correct enantiomer is not just a matter of purity, but a prerequisite for biological activity. Therefore, the production of this compound with high chiral purity is the pivotal step in the entire Luliconazole manufacturing chain.[5]

The Synthetic Imperative: Achieving Enantiopurity

The synthesis of this compound has evolved from classic asymmetric chemical reductions to highly efficient and environmentally benign biocatalytic methods. The primary goal of any synthetic route is to achieve the highest possible enantiomeric excess (ee), which is a measure of the purity of the desired (S)-enantiomer over the (R)-enantiomer.

Chemical Synthesis: The CBS Reduction

Early and well-established methods for the asymmetric synthesis of this chiral alcohol relied on chemical reduction of the prochiral ketone, 2-chloro-1-(2,4-dichlorophenyl)ethanone. The Corey–Bakshi–Shibata (CBS) reduction has been a notable approach.[1]

Causality Behind the Method: The CBS reduction employs a chiral oxazaborolidine catalyst in the presence of a borane reducing agent (like BH₃). The chiral catalyst forms a complex with the borane, creating a sterically hindered environment around the reducing agent. When the ketone approaches this complex, it is forced to orient itself in a specific way to minimize steric clash, leading to the preferential addition of a hydride to one face of the carbonyl group. This controlled delivery of the hydride results in the formation of one enantiomer of the alcohol in excess. While effective, achieving ee values around 98%, this method is often hampered by the high cost of the catalyst and challenges in scaling up for industrial production.[1][5]

Biocatalytic Synthesis: A Paradigm of Efficiency and Sustainability

Modern pharmaceutical manufacturing increasingly favors biocatalysis for its high selectivity, mild reaction conditions, and reduced environmental impact.[2] The synthesis of this compound is a testament to the power of this approach, primarily utilizing ketoreductase (KRED) or alcohol dehydrogenase (ADH) enzymes.

Expertise in Biocatalyst Selection: The choice of enzyme is critical. KREDs and ADHs are selected for their ability to recognize the bulky 2-chloro-1-(2,4-dichlorophenyl)ethanone substrate and stereoselectively deliver a hydride from a cofactor, typically NADPH or NADH. Researchers screen extensive libraries of these enzymes, often derived from microorganisms like Lactobacillus kefiri or Scheffersomyces stipitis, to find variants with the highest activity and enantioselectivity for this specific substrate.[5][6] Further improvements are often achieved through protein engineering and directed evolution to enhance catalytic efficiency and stability under process conditions.[7]

The general workflow for this biocatalytic reduction is illustrated below.

G cluster_0 Upstream Processing cluster_1 Bioreduction Reaction cluster_2 Downstream Processing Recombinant_Ecoli Recombinant E. coli (Expressing Ketoreductase) Fermentation Fermentation & Cell Growth Recombinant_Ecoli->Fermentation Harvest Cell Harvesting & Processing (e.g., Wet Cells) Fermentation->Harvest Bioreactor Bioreactor Vessel Harvest->Bioreactor Add Biocatalyst Extraction Solvent Extraction Bioreactor->Extraction Reaction Mixture Substrate Substrate: 2-Chloro-1-(2,4-dichlorophenyl)ethanone Substrate->Bioreactor Cofactor Cofactor System: (e.g., NADP+ & Isopropanol) Cofactor->Bioreactor Buffer Phosphate Buffer (pH Control) Buffer->Bioreactor Evaporation Solvent Evaporation Extraction->Evaporation Crystallization Crystallization Evaporation->Crystallization Final_Product This compound (>99% ee, >99% Purity) Crystallization->Final_Product

Caption: General workflow for the biocatalytic synthesis of the target chiral alcohol.

Comparative Synthesis Data

The advantages of biocatalysis over traditional chemical methods are clearly demonstrated by comparing key performance metrics.

Synthesis MethodCatalyst / Enzyme SourceSubstrate Conc. (g/L)Conversion (%)Enantiomeric Excess (ee, %)Reference
Chemical Corey–Bakshi–Shibata (CBS)Not specified>99~98.6[1]
Biocatalytic Scheffersomyces stipitis KRED67>9999.9[6]
Biocatalytic Acinetobacter sp. ZJPH1806Not specifiedHighHigh[8]
Biocatalytic Lactobacillus kefiri KRED Mutant300>99>99[5]
Biocatalytic Engineered L. kefir ADH600>99>99.5[7]

Detailed Protocol: Bioreduction via Recombinant E. coli

This protocol is a representative example of a lab-scale biocatalytic reduction, designed as a self-validating system where conversion and enantiomeric excess are the key readouts for success. This methodology is adapted from published research.[5]

Objective: To synthesize this compound from 2-chloro-1-(2,4-dichlorophenyl)ethanone with high conversion and >99% ee.

Materials:

  • Recombinant E. coli wet cells expressing a suitable ketoreductase (e.g., from Lactobacillus kefiri).

  • 2-chloro-1-(2,4-dichlorophenyl)ethanone (substrate).

  • Phosphate buffer (100 mM, pH 6.0).

  • Isopropanol (IPA).

  • NADP⁺ (cofactor).

  • Reaction vessel with overhead stirring and temperature control.

  • Ethyl acetate (for extraction).

  • Heptane (for crystallization).

  • Analytical equipment: Chiral High-Performance Liquid Chromatography (HPLC) system.

Step-by-Step Methodology:

  • Reaction Setup:

    • To a 3 L reaction vessel, add 700 mL of isopropanol.

    • Add 1 L of 100 mM phosphate buffer (pH 6.0).

    • Dissolve 300 g of the substrate ketone (2-chloro-1-(2,4-dichlorophenyl)ethanone) into the mixture.

    • Add 0.1 g of NADP⁺.

    • Causality Note: Isopropanol serves a dual role: it acts as a co-solvent to improve substrate solubility and as a sacrificial alcohol for cofactor regeneration. The enzyme oxidizes isopropanol to acetone, simultaneously reducing NADP⁺ back to its active NADPH form, allowing a catalytic amount of the expensive cofactor to be used. The pH is maintained at 6.0, which is optimal for the stability and activity of many KRED enzymes.

  • Initiation of Biotransformation:

    • Add 300 g of wet recombinant E. coli cells to the reaction system.

    • Commence overhead stirring to ensure a homogenous suspension.

    • Maintain the reaction temperature at 35 °C.

  • Monitoring and Completion:

    • The reaction is monitored over 30 hours. Samples are taken periodically and analyzed by HPLC to determine the conversion of the ketone substrate to the alcohol product.

    • The reaction is deemed complete when substrate conversion exceeds 99%.

  • Product Isolation and Purification:

    • Once the reaction is complete, remove the isopropanol by evaporation under reduced pressure.

    • Extract the aqueous phase with ethyl acetate.

    • Combine the organic layers and evaporate the solvent to yield the crude alcohol product.

    • Self-Validation Step: The crude product is analyzed by chiral HPLC to confirm the enantiomeric excess is >99%. This validates the stereoselectivity of the biocatalyst.

    • Purify the crude product by crystallization from heptane to achieve a final chemical purity of >99%.

From Intermediate to API: The Pathway to Luliconazole

This compound is not the final product. It undergoes further chemical transformations to become Luliconazole.[5] This pathway underscores its identity as an intermediate.

G Intermediate This compound Mesylate (S)-2-chloro-1-(2,4-dichlorophenyl)-2- methanesulfonate Intermediate->Mesylate Step 1: Mesylation Step1_reagent Methanesulfonyl Chloride Step1_reagent->Mesylate Luliconazole Luliconazole ((R,E)-isomer) Mesylate->Luliconazole Step 2: Nucleophilic Substitution & Ring Formation Step2_reagent 1-Cyanomethylimidazole, CS₂, KOH in DMSO Step2_reagent->Luliconazole

Caption: Synthetic pathway from the chiral intermediate to Luliconazole.

Biological Activity of Luliconazole

The biological activity of interest originates from Luliconazole. Like other azole antifungals, its mechanism of action is the disruption of the fungal cell membrane.

Mechanism of Action: Luliconazole inhibits the fungal enzyme lanosterol 14α-demethylase, which is a key enzyme in the biosynthesis of ergosterol.[1][9] Ergosterol is the primary sterol component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting its synthesis, Luliconazole leads to a depletion of ergosterol and an accumulation of toxic sterol precursors. This disrupts membrane integrity and function, ultimately inhibiting fungal growth.[9]

G cluster_0 Ergosterol Biosynthesis Pathway (Simplified) AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Membrane Fungal Cell Membrane (Structural Integrity) Ergosterol->Membrane Luliconazole Luliconazole Enzyme Lanosterol 14α-demethylase Luliconazole->Enzyme Inhibits Enzyme->Lanosterol Catalyzes

Caption: Luliconazole's mechanism of action via inhibition of the ergosterol pathway.

Conclusion

This compound represents a classic case study in modern pharmaceutical development, where the biological activity of the final drug is critically dependent on the precise stereochemical control of an early-stage intermediate. While devoid of its own therapeutic action, its identity is defined by the potent antifungal activity it enables. The transition from costly and less scalable chemical synthesis to highly efficient, selective, and green biocatalytic routes highlights a significant advancement in drug manufacturing. Continued research into novel enzymes and process optimization will further solidify the role of such chiral intermediates in providing access to essential medicines.

References

Potential therapeutic applications of (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Strategic Application of (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol in Antifungal Drug Synthesis

Authored by: A Senior Application Scientist

This guide provides an in-depth analysis of this compound, a critical chiral intermediate in the synthesis of advanced antifungal agents. Moving beyond a simple recitation of facts, this document elucidates the causal relationships behind its synthesis and application, offering field-proven insights for researchers, scientists, and drug development professionals. We will explore its stereoselective synthesis, its pivotal role in the production of sertaconazole, and the analytical methodologies required to ensure its quality and efficacy in the pharmaceutical manufacturing pipeline.

Part 1: The Strategic Importance of this compound

This compound is not itself a therapeutic agent, but rather a high-value chiral building block. Its significance lies in its stereospecific structure, which is fundamental to the efficacy of the final active pharmaceutical ingredient (API). The (S)-enantiomer is a key precursor in the synthesis of the potent antifungal drug, sertaconazole. The precise stereochemistry of this intermediate is paramount, as the biological activity of many pharmaceuticals is dependent on their three-dimensional structure.

The primary application of this compound is in the multi-step synthesis of sertaconazole, an imidazole antifungal agent used to treat a variety of fungal infections. The synthesis of sertaconazole from this intermediate involves the formation of an ether linkage and subsequent reaction with imidazole. The chirality of the starting alcohol is retained throughout the synthesis, underscoring the importance of a highly pure (S)-enantiomer for the final drug product.

Part 2: Stereoselective Synthesis of this compound

The production of enantiomerically pure this compound is a critical first step. Biocatalytic reduction of the corresponding ketone, 2-chloro-1-(2,4-dichlorophenyl)ethanone, is a highly efficient and environmentally friendly method for achieving high enantiomeric excess.

Experimental Protocol: Biocatalytic Reduction

This protocol outlines a representative method for the stereoselective synthesis of this compound using a carbonyl reductase enzyme.

1. Enzyme and Cofactor Preparation:

  • A solution of a suitable carbonyl reductase enzyme is prepared in a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.0).
  • A nicotinamide cofactor, such as NADPH or a regenerated form, is added to the enzyme solution.

2. Substrate Preparation:

  • 2-chloro-1-(2,4-dichlorophenyl)ethanone is dissolved in a water-miscible organic co-solvent (e.g., isopropanol) to improve solubility.

3. Biocatalytic Reaction:

  • The substrate solution is added to the enzyme/cofactor solution under controlled temperature and agitation.
  • The pH of the reaction mixture is maintained at a constant level (e.g., 7.0) through the addition of a suitable base.
  • The reaction progress is monitored by High-Performance Liquid Chromatography (HPLC) until the substrate is consumed.

4. Product Extraction and Purification:

  • Once the reaction is complete, the product is extracted from the aqueous phase using an organic solvent (e.g., ethyl acetate).
  • The organic layers are combined, dried over a drying agent (e.g., anhydrous sodium sulfate), and the solvent is removed under reduced pressure.
  • The crude product can be further purified by column chromatography if necessary.

Workflow Diagram: Synthesis of this compound

A 2-chloro-1-(2,4-dichlorophenyl)ethanone C Biocatalytic Reduction A->C B Carbonyl Reductase + NADPH B->C D This compound C->D A This compound C Ether Formation A->C B 1-(3-chlorobenzyl)-1H-imidazole + Base B->C D Intermediate C->D F Sertaconazole D->F E Imidazole + Base E->F A Sertaconazole B 14-alpha demethylase A->B inhibits D Ergosterol Synthesis C Lanosterol C->D precursor E Fungal Cell Membrane Disruption D->E leads to F Fungal Cell Death E->F causes

An In-Depth Technical Guide to the Determination of (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol Enantiomeric Purity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The stereochemical configuration of active pharmaceutical ingredients (APIs) is a critical determinant of their pharmacological and toxicological profiles. (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol is a key chiral intermediate in the synthesis of several antifungal agents, including luliconazole.[1][2][3] Consequently, the accurate determination of its enantiomeric purity is a non-negotiable aspect of quality control in pharmaceutical development and manufacturing. This guide provides a comprehensive technical overview of the methodologies for quantifying the enantiomeric purity of this compound, with a primary focus on High-Performance Liquid Chromatography (HPLC). It is intended for researchers, analytical scientists, and drug development professionals, offering field-proven insights into method development, validation, and implementation.

Introduction: The Imperative of Enantiomeric Purity

Chiral molecules, or enantiomers, are non-superimposable mirror images of each other that can exhibit markedly different biological activities.[4] One enantiomer may be therapeutically active, while the other could be inactive or even induce adverse effects.[4] For this compound, the (S)-configuration is crucial for its intended biological activity in the synthesis of antifungal drugs.[2] Therefore, stringent control and accurate measurement of the enantiomeric excess (e.e.) are paramount to ensure the safety and efficacy of the final drug product. The undesired (R)-enantiomer is treated as a chiral impurity, and its levels must be controlled within strict regulatory limits.[5]

The Cornerstone of Chiral Analysis: High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the predominant technique for the separation and quantification of enantiomers due to its high resolution, sensitivity, and adaptability.[5][6][7] The separation is achieved by exploiting the differential interactions between the enantiomers and a chiral stationary phase (CSP).[6][8]

The Causality Behind Experimental Choices in Chiral HPLC Method Development

The success of a chiral HPLC method hinges on the judicious selection of the CSP and the mobile phase.

  • Chiral Stationary Phase (CSP) Selection: Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are the most widely used and versatile for a broad range of chiral compounds, including alcohols.[6][8][9] These CSPs offer a combination of hydrogen bonding, dipole-dipole, and steric interactions that facilitate enantiomeric recognition. For an analyte like this compound, a phenylcarbamate-derivatized cellulose or amylose column, such as CHIRALPAK® IA-3, is an excellent starting point.[1] Another class of effective CSPs are Pirkle-type or "brush-type" phases, which are known for their robustness and ability to separate a wide variety of enantiomers.[10][11]

  • Mobile Phase Optimization: The choice of mobile phase significantly influences the retention and resolution of the enantiomers.

    • Normal-Phase vs. Reversed-Phase: Normal-phase chromatography, typically employing a mixture of a non-polar solvent like hexane or heptane with a polar alcohol modifier (e.g., isopropanol, ethanol), often provides superior selectivity for chiral separations. The alcohol modifier plays a crucial role in the enantiomeric recognition by competing with the analyte for interactive sites on the CSP. Reversed-phase methods, while less common for this specific application, can also be explored with certain types of CSPs.[6]

    • Additives: Small amounts of additives, such as trifluoroacetic acid (TFA) or diethylamine (DEA), can be incorporated into the mobile phase to improve peak shape and resolution, particularly for acidic or basic analytes. For the analysis of this compound, the addition of 0.1% TFA to an isopropanol mobile phase has been shown to be effective.[1]

  • Detection: Ultraviolet (UV) detection is the most common method for this analysis, as the dichlorophenyl group in the molecule provides a strong chromophore. A detection wavelength of around 210 nm is typically employed.[1]

Experimental Protocol: Chiral HPLC Analysis

This protocol provides a robust starting point for the determination of this compound enantiomeric purity.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

Chromatographic Conditions:

  • Column: CHIRALPAK® IA-3 (250 x 4.6 mm, 5 µm) or equivalent polysaccharide-based CSP.

  • Mobile Phase: Isopropanol with 0.1% Trifluoroacetic Acid (TFA).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30°C.[1]

  • Detection Wavelength: 210 nm.[1]

  • Injection Volume: 2 µL.[1]

Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in ethanol to a final concentration of 10 mg/mL.[1]

  • Filter the sample solution through a 0.45 µm syringe filter prior to injection.

Data Analysis:

  • Inject the sample and record the chromatogram.

  • Identify the peaks corresponding to the (S)- and (R)-enantiomers. The major peak will be the (S)-enantiomer.

  • Calculate the percentage of each enantiomer based on their respective peak areas.

  • Determine the enantiomeric excess (e.e.) using the following formula:

    • e.e. (%) = [(Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer)] x 100 [12]

Method Validation: A Self-Validating System for Trustworthiness

A validated analytical method provides assurance of its reliability and suitability for its intended purpose. The validation of a chiral purity method should adhere to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[13][14][15]

Key Validation Parameters

The following parameters are critical for validating the chiral HPLC method:

Validation Parameter Purpose Acceptance Criteria (Typical)
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, including the other enantiomer.Baseline resolution between the enantiomer peaks (Resolution > 1.5).
Linearity To demonstrate that the method's response is directly proportional to the concentration of the analyte over a specified range.Correlation coefficient (r²) ≥ 0.999 for the impurity (R)-enantiomer.
Accuracy To determine the closeness of the test results to the true value.Recovery of the (R)-enantiomer should be within 90-110% at different concentration levels.
Precision (Repeatability & Intermediate Precision) To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.Relative Standard Deviation (RSD) ≤ 10% for the impurity peak area.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of approximately 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of approximately 10:1.
Robustness To measure the method's capacity to remain unaffected by small, but deliberate variations in method parameters.No significant change in resolution or peak area with minor variations in flow rate, column temperature, or mobile phase composition.

Table 1: Key Validation Parameters for Chiral HPLC Method

Alternative and Complementary Techniques

While chiral HPLC is the workhorse for this analysis, other techniques can also be employed, particularly for orthogonal verification.

Chiral Gas Chromatography (GC)

For volatile and thermally stable compounds, chiral GC offers high resolution and sensitivity.[16][17] The separation is achieved using a capillary column coated with a chiral stationary phase, typically a cyclodextrin derivative.[16][17][18]

  • Advantages: High efficiency, fast analysis times, and compatibility with mass spectrometry (MS) for definitive peak identification.[19]

  • Considerations: The analyte may require derivatization to enhance its volatility and thermal stability.

Comparative Analysis of HPLC and GC
Parameter Chiral High-Performance Liquid Chromatography (HPLC) Chiral Gas Chromatography (GC)
Applicability Broad applicability to a wide range of compounds, including non-volatile and thermally labile molecules.Primarily for volatile and thermally stable compounds. Derivatization may be required.
Stationary Phase Polysaccharide-based (cellulose, amylose), Pirkle-type, protein-based, cyclodextrin-based.[6][8][20]Cyclodextrin derivatives are most common.[16][17][18]
Mobile Phase Liquid (e.g., hexane/isopropanol, acetonitrile/water).Inert gas (e.g., helium, hydrogen, nitrogen).
Resolution Generally high, can be optimized by adjusting mobile phase composition.Very high, especially with long capillary columns.
Sensitivity Good, dependent on the detector (UV, MS).Excellent, especially with sensitive detectors like FID and MS.
Sample Throughput Moderate.Can be high with fast temperature programming.

Table 2: Comparison of Chiral HPLC and Chiral GC

Visualizing the Workflow and Logic

Workflow for Enantiomeric Purity Determination

G cluster_prep Sample Preparation cluster_analysis Chiral HPLC Analysis cluster_data Data Processing prep1 Weigh Sample prep2 Dissolve in Ethanol prep1->prep2 prep3 Filter Solution prep2->prep3 analysis1 Inject Sample prep3->analysis1 analysis2 Chromatographic Separation analysis1->analysis2 analysis3 UV Detection analysis2->analysis3 data1 Peak Integration analysis3->data1 data2 Calculate % Area data1->data2 data3 Calculate Enantiomeric Excess data2->data3 report report data3->report Final Report

Caption: Workflow for Chiral HPLC Analysis.

Interplay of Experimental Parameters in Chiral Separation

G cluster_inputs Method Parameters cluster_outputs Performance Metrics csp Chiral Stationary Phase resolution Resolution csp->resolution mobile_phase Mobile Phase Composition mobile_phase->resolution retention Retention Time mobile_phase->retention peak_shape Peak Shape mobile_phase->peak_shape temp Temperature temp->resolution temp->retention flow Flow Rate flow->retention flow->peak_shape

Caption: Influence of parameters on chiral separation.

Conclusion

The determination of the enantiomeric purity of this compound is a critical step in ensuring the quality and safety of pharmaceuticals derived from this intermediate. Chiral HPLC with a polysaccharide-based stationary phase stands as the gold standard for this analysis, offering a robust, reliable, and high-resolution method. A thorough method validation, guided by ICH principles, is essential to establish the trustworthiness of the analytical results. By understanding the causality behind experimental choices and employing a systematic approach to method development and validation, researchers and analytical scientists can confidently ensure the stereochemical integrity of this vital pharmaceutical building block.

References

Methodological & Application

Application Notes & Protocols: (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol as a Premier Chiral Building Block in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Chiral Halohydrin

(S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol is a highly valuable chiral building block in modern medicinal chemistry and pharmaceutical development. It is a chiral chlorinated alcohol characterized by a hydroxyl group and multiple chlorine substituents on its aromatic ring[1]. The "(S)" stereochemical designation is not a trivial detail; this specific spatial arrangement is crucial for its biological activity and its efficacy as a precursor in the synthesis of stereochemically pure active pharmaceutical ingredients (APIs)[1].

This guide provides an in-depth exploration of this compound, focusing on its role as a key intermediate in the synthesis of potent antifungal agents, most notably Luliconazole and Sertaconazole[1][2][3]. Its structural features allow it to serve as a versatile starting material for constructing complex molecules that interact effectively with specific biological targets[1]. We will delve into its synthesis, physicochemical properties, and detailed, field-tested protocols for its application, providing researchers and drug development professionals with the practical knowledge to leverage this intermediate effectively.

Physicochemical Properties

A thorough understanding of the compound's physical and chemical properties is fundamental for its handling, reaction optimization, and purification.

PropertyValueReference(s)
CAS Number 126534-31-4[1][4]
Molecular Formula C₈H₇Cl₃O[1][4]
Molecular Weight 225.5 g/mol [1]
Appearance White to light yellow powder/crystal[4]
Melting Point 62 °C[3][4]
Boiling Point 323.3 ± 37.0 °C (Predicted)[3][4]
Density 1.447 ± 0.06 g/cm³ (Predicted)[3][4]
Storage Temperature 2-8°C[4]

Synthesis of Enantiomerically Pure this compound

The production of this chiral alcohol with high enantiomeric excess (>99% ee) is critical for its use in pharmaceutical synthesis[2]. Two primary strategies have proven effective: chemoenzymatic kinetic resolution and asymmetric reduction.

Synthesis Strategy Overview

The diagram below illustrates the two predominant pathways for producing the target (S)-alcohol from the prochiral ketone precursor, 2-chloro-1-(2,4-dichlorophenyl)ethanone.

G cluster_0 Asymmetric Reduction cluster_1 Kinetic Resolution ketone 2-Chloro-1-(2,4-dichlorophenyl)ethanone ketoreductase Ketoreductase (e.g., from L. kefiri) + Cofactor (NADPH) ketone->ketoreductase Biocatalysis s_alcohol This compound (>99% ee) ketoreductase->s_alcohol rac_acetate Racemic 2-chloro-1-(2,4-dichlorophenyl)ethyl acetate lipase Lipase (e.g., Novozym 435®) rac_acetate->lipase Hydrolysis s_alcohol_res This compound (>99% ee) r_acetate (R)-Acetate (unreacted) lipase->s_alcohol_res lipase->r_acetate

Caption: Synthetic pathways to enantiopure (S)-alcohol.

Protocol: Asymmetric Reduction via Biocatalysis

This approach leverages the high stereoselectivity of enzymes, specifically ketoreductases, to directly produce the (S)-enantiomer from the corresponding ketone. Ketoreductase mutants from Lactobacillus kefiri have shown exceptional efficiency, converting the ketone substrate to the chiral alcohol with an enantiomeric excess (ee) value greater than 99%[2].

Rationale: Biocatalysis is preferred for its high selectivity, mild reaction conditions, and reduced environmental impact compared to many chemical methods, which may use expensive or toxic heavy metal catalysts[5]. The enzyme's active site is structured to favor the formation of one stereoisomer exclusively.

Step-by-Step Protocol:

  • Biocatalyst Preparation: Prepare a culture of recombinant E. coli expressing a suitable ketoreductase (e.g., LK08 from L. kefiri)[2]. Harvest and prepare whole cells for the biotransformation.

  • Reaction Setup: In a temperature-controlled reactor, prepare a buffered aqueous solution (e.g., pH 7.0).

  • Reagent Addition: Add the substrate, 2-chloro-1-(2,4-dichlorophenyl)ethanone. A co-solvent like isopropanol may be used to improve substrate solubility and serve as a hydrogen source for cofactor regeneration[2].

  • Cofactor & Catalyst: Add the necessary cofactor (e.g., NADP⁺) and the prepared recombinant E. coli cells (biocatalyst)[2].

  • Biotransformation: Maintain the reaction at an optimized temperature (e.g., 30°C) with gentle agitation. Monitor the conversion of the ketone to the alcohol using HPLC.

  • Work-up and Isolation: Once the reaction is complete (typically >99% conversion), extract the product from the aqueous phase using an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound with >99% ee[2].

Application Note 1: Synthesis of the Antifungal Agent Luliconazole

Luliconazole is a potent imidazole antifungal agent used for the topical treatment of athlete's foot and other fungal infections[6]. The synthesis of its biologically active (R)-enantiomer critically relies on the (S)-stereocenter of the starting halohydrin intermediate[2][6].

Luliconazole Synthetic Workflow

The transformation from the chiral alcohol to Luliconazole involves activating the hydroxyl group, followed by a two-step nucleophilic substitution to build the dithiolane ring and attach the imidazole moiety.

G start This compound step1 Activation of Hydroxyl Group start->step1 MsCl, Et3N Toluene @ 0-5°C intermediate1 (S)-2-Chloro-1-(2,4-dichlorophenyl)ethyl methanesulfonate (Mesylate) step1->intermediate1 step2 Nucleophilic Substitution intermediate1->step2 final_product Luliconazole (>99% ee) step2->final_product Reaction @ 15-20°C Followed by work-up reagents 1-Cyanomethylimidazole Carbon Disulfide Base (e.g., KOH in DMSO) reagents->step2

Caption: Key steps in the synthesis of Luliconazole.

Detailed Protocol for Luliconazole Synthesis

This protocol is a synthesized representation based on established patent literature[7][8].

Part A: Mesylation of the Chiral Alcohol

  • Reaction Setup: Dissolve this compound (100.0 g, 0.44 mol) in toluene in a suitable reaction vessel equipped with a stirrer and a thermometer[7].

  • Base Addition: Add triethylamine (60.0 g, 0.593 mol) to the solution[7]. The purpose of triethylamine is to act as a base, neutralizing the hydrochloric acid that is generated during the reaction.

  • Mesyl Chloride Addition: Cool the mixture to below 5°C using an ice bath. Slowly add methanesulfonyl chloride (70.0 g, 0.611 mol) dropwise over a period of 1 hour, ensuring the temperature remains below 5°C[7]. This exothermic reaction requires careful temperature control to prevent side reactions.

  • Reaction & Work-up: After the addition is complete, stir the reaction for an additional 10-20 minutes[8]. Quench the reaction with water. Separate the organic (toluene) layer, wash it with brine, and dry it over anhydrous sodium sulfate.

  • Isolation: Distill the toluene under vacuum at a temperature below 50°C. The resulting crude product can be crystallized from cyclohexane to afford pure (S)-2-chloro-1-(2,4-dichlorophenyl)ethyl methanesulfonate as an off-white solid[7]. A typical yield is around 97% with >98% HPLC purity[7].

Part B: Synthesis of Luliconazole

  • Side-Chain Preparation: In a separate vessel, prepare a solution of 1-cyanomethylimidazole (36.0 g, 0.336 mol) and powdered potassium hydroxide (38.0 g, 0.677 mol) in dimethyl sulfoxide (DMSO). Add carbon disulfide (25.0 g, 0.341 mol) to this mixture[7].

  • Coupling Reaction: To the solution of the mesylate intermediate from Part A (100.0 g, 0.329 mol) in DMSO, add the previously prepared side-chain solution. The addition should be done over 1-2 hours while maintaining the temperature at 15-20°C[7].

  • Reaction Completion & Quenching: Monitor the reaction by TLC or HPLC. Upon completion, quench the reaction by pouring the mass into pre-chilled water[7].

  • Extraction and Purification: Extract the product with ethyl acetate. The combined organic layers are washed with water. At this stage, the product may contain a mixture of E/Z isomers.

  • Isomer Control & Final Isolation: To ensure the final product is the desired E-isomer, the ethyl acetate layer can be treated with aqueous hydrobromic acid at 60-65°C for 4-5 hours[7]. After cooling, the hydrobromide salt of the E-isomer precipitates. The solid is filtered and then neutralized with an aqueous ammonium hydroxide solution to a basic pH (8-9). The free base is re-extracted into ethyl acetate, washed with brine, and dried. The solvent is removed under vacuum, and the final product is crystallized from cyclohexane to yield Luliconazole as an off-white solid with high purity (>99.5%) and low Z-isomer content (<0.1%)[7]. The overall yield from the mesylate is typically around 84%[7].

Application Note 2: Synthesis of Sertaconazole

Sertaconazole is another imidazole antifungal agent used to treat skin infections. Its synthesis also utilizes a 1-(2,4-dichlorophenyl)ethanol derivative as a core structural component[9]. While often prepared as a racemate, the fundamental synthetic steps demonstrate the utility of the chlorohydrin scaffold[10].

Sertaconazole Synthetic Workflow

The synthesis involves two key nucleophilic substitution steps: first, the formation of an imidazole ethanol intermediate, followed by etherification with the benzothiophene side chain.

G start 2-Chloro-1-(2,4-dichlorophenyl)ethanol (Racemic or Chiral) step1 Imidazolation start->step1 intermediate1 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol step1->intermediate1 Reaction @ 50-55°C, then 110-115°C reagents1 Imidazole, Base (NaOH) Solvent (DMF), Catalyst (PEG600) reagents1->step1 step2 Etherification intermediate1->step2 final_product Sertaconazole step2->final_product Reaction @ 110-115°C reagents2 7-Chloro-3-(chloromethyl)benzo[b]thiophene Base (NaOH) reagents2->step2 acid Nitric Acid final_product->acid Acidification salt Sertaconazole Nitrate acid->salt

Caption: Synthetic route to Sertaconazole Nitrate.

Detailed Protocol for Sertaconazole Synthesis

This protocol is adapted from patent literature describing a one-pot synthesis method[11].

  • Initial Reaction Setup: To a reaction vessel, add DMF, imidazole, sodium hydroxide (sheet alkali), and a phase-transfer catalyst like PEG600. Stir and slowly heat the mixture to 110-115°C and hold for 1 hour to form the sodium salt of imidazole. Cool the mixture to 50-55°C[11].

  • Imidazolation Step: Prepare a solution of 2-chloro-1-(2,4-dichlorophenyl)ethanol in DMF (mass ratio 1:1). Drip this solution into the reaction vessel while maintaining the temperature at 50-55°C. After the addition is complete, stir for 1 hour[11]. This step forms the key intermediate, 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol.

  • Etherification Step: Heat the reaction mixture to 110-115°C and hold for 4 hours to ensure the completion of the first substitution. Cool back to 50-55°C. Add a second portion of sodium hydroxide. Then, slowly add a DMF solution of 2-chloro-3-chloromethyl thiophene (or the corresponding 7-chloro-3-(bromomethyl)benzo[b]thiophene)[12].

  • Final Reaction: After the addition, maintain the temperature at 50-55°C for 1 hour, then heat again to 110-115°C and hold for 3 hours to complete the etherification[11].

  • Work-up and Salt Formation: Cool the reaction to 60°C and quench with water. Cool to room temperature. Acidify the mixture with nitric acid to precipitate the crude Sertaconazole nitrate[11].

  • Purification: The crude product is collected by filtration. It can be purified by recrystallization from a suitable solvent like toluene to obtain the final, pure Sertaconazole nitrate product[11].

Conclusion

This compound stands out as a cornerstone chiral intermediate for the asymmetric synthesis of complex pharmaceutical molecules. Its value is exemplified in the efficient and stereoselective production of leading antifungal drugs. The chemoenzymatic and biocatalytic methods for its own synthesis represent significant advances in green chemistry, offering high purity and yield under mild conditions. The protocols detailed herein provide a robust framework for researchers and process chemists to effectively utilize this versatile building block in drug discovery and development pipelines.

References

Application Note: The Strategic Role of (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol in the Enantioselective Synthesis of Azole Antifungal Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol, a critical chiral intermediate in the production of several leading azole antifungal drugs. We explore its significance, detailing both the classic Corey-Bakshi-Shibata (CBS) chemical reduction and modern, high-efficiency biocatalytic methods for its enantioselective synthesis from 2-chloro-1-(2,4-dichlorophenyl)ethanone. This document provides validated, step-by-step protocols for both synthetic approaches. Furthermore, we demonstrate the application of this key intermediate by providing a detailed protocol for the synthesis of Luliconazole, a potent imidazole antifungal agent. This guide is intended for researchers, chemists, and drug development professionals in the pharmaceutical industry, offering field-proven insights and methodologies to support the synthesis of next-generation antifungal therapeutics.

Introduction: The Imperative of Chirality in Azole Antifungals

Azole antifungals represent a cornerstone in the treatment of a wide spectrum of fungal infections, from superficial dermatophytosis to life-threatening systemic mycoses.[1][2] Their primary mechanism of action involves the inhibition of lanosterol 14α-demethylase, a fungal cytochrome P450 (CYP51) enzyme.[3][4][5] This enzyme is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[1][5] By disrupting ergosterol production, azoles compromise the integrity and function of the fungal cell membrane, leading to a fungistatic or, at higher concentrations, fungicidal effect.[2][3]

Many modern azole drugs, such as Luliconazole, Econazole, and Isoconazole, are chiral molecules. The stereochemistry of these compounds is not a trivial feature; it is fundamental to their therapeutic efficacy and safety profile. The specific three-dimensional arrangement of atoms dictates the molecule's ability to bind with high affinity and selectivity to the active site of the target enzyme, CYP51. Consequently, one enantiomer often exhibits significantly higher antifungal activity than its mirror image. The synthesis of enantiomerically pure active pharmaceutical ingredients (APIs) is therefore a critical objective in drug development.

This compound has emerged as a high-value chiral building block for the synthesis of numerous potent antifungal agents.[6][7] Its specific (S)-configuration is directly incorporated into the final drug structure, making its efficient and enantiomerically pure synthesis a topic of intense research and industrial importance.

Section 1: Synthesis of the Chiral Precursor: this compound

The synthesis of this key chiral alcohol begins with the prochiral ketone, 2-chloro-1-(2,4-dichlorophenyl)ethanone. The central challenge lies in the asymmetric reduction of the ketone to the alcohol, achieving high enantiomeric excess (ee). Two primary strategies have been perfected for this transformation: asymmetric chemical catalysis and biocatalysis.

Method A: Asymmetric Chemical Reduction via Corey-Bakshi-Shibata (CBS) Reaction

The Corey-Bakshi-Shibata (CBS) reduction is a powerful and reliable method for the enantioselective reduction of prochiral ketones.[8][9][10] The reaction utilizes a chiral oxazaborolidine catalyst, typically derived from a chiral amino alcohol like (S)-diphenylprolinol, in combination with a borane source (e.g., BH₃·THF or BH₃·SMe₂).[8][11]

Causality of the Method: The oxazaborolidine catalyst acts as a chiral scaffold.[12] Its endocyclic boron atom functions as a Lewis acid, coordinating to the ketone's carbonyl oxygen. This coordination is sterically directed, favoring presentation of one of the ketone's two enantiotopic faces to the borane-hydride complex, which is coordinated to the catalyst's nitrogen atom.[10][12] This highly organized, six-membered transition state facilitates a face-selective hydride transfer, resulting in the formation of the chiral alcohol with high enantioselectivity.[12]

CBS Reduction Workflow start 2-Chloro-1-(2,4-dichloro -phenyl)ethanone (in THF) reaction Asymmetric Reduction - Reaction at RT - Anhydrous Conditions start->reaction catalyst (S)-Methyl CBS Catalyst + Borane (BH₃·THF) catalyst->reaction quench Quenching - Methanol Addition reaction->quench workup Aqueous Workup & Extraction quench->workup purification Purification - Crystallization workup->purification product (S)-2-Chloro-1-(2,4-dichloro -phenyl)ethanol purification->product

A simplified workflow for the CBS reduction.

Protocol 1: CBS Reduction of 2-Chloro-1-(2,4-dichlorophenyl)ethanone

  • Setup: To a dry, nitrogen-purged 500 mL three-neck flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add (S)-2-Methyl-CBS-oxazaborolidine (1.0 M in toluene, 5.0 mmol).

  • Borane Addition: Add borane-dimethyl sulfide complex (BH₃·SMe₂, 10.0 M, 60 mmol) dropwise to the flask while maintaining the temperature below 25 °C. Stir the mixture for 15 minutes.

  • Substrate Addition: Dissolve 2-chloro-1-(2,4-dichlorophenyl)ethanone (100 mmol) in 200 mL of anhydrous tetrahydrofuran (THF). Add this solution dropwise to the reaction flask over 1 hour, maintaining the temperature between 20-25 °C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting ketone is consumed (typically 2-4 hours).

  • Quenching: Carefully and slowly add methanol (50 mL) dropwise to the reaction mixture to quench the excess borane. Vigorous gas evolution will occur.

  • Workup: Add 1 M HCl (100 mL) and stir for 30 minutes. Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is purified by crystallization from a suitable solvent like n-heptane to yield the final product.[13]

  • Analysis: Determine the chemical purity by HPLC and the optical purity (enantiomeric excess) by chiral HPLC. Yields are typically high, with ee values often exceeding 98%.[6][13]

Method B: Biocatalytic Asymmetric Reduction

Biocatalysis has emerged as a powerful, green, and cost-effective alternative to traditional chemical methods.[14] This approach utilizes enzymes, specifically ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), to perform the asymmetric reduction with exceptional selectivity.[6][15]

Causality of the Method: Enzymes are inherently chiral catalysts. The active site of a KRED is a precisely shaped pocket that binds the ketone substrate in a specific orientation. This binding positions the carbonyl group for a hydride transfer from a cofactor (typically NADPH or NADH). The enzyme's structure ensures the hydride is delivered to only one face of the ketone, resulting in the formation of a single enantiomer of the alcohol product with extremely high optical purity (>99.5% ee is common).[13][15] Recombinant E. coli expressing KREDs from organisms like Lactobacillus kefir are often used as whole-cell biocatalysts, simplifying the process by providing the enzyme and cofactor regeneration system in one package.[13][14]

Biocatalytic Reduction Workflow start 2-Chloro-1-(2,4-dichloro -phenyl)ethanone (Substrate) reaction Bioreduction - Phosphate Buffer (pH 6.0) - 35°C start->reaction biocatalyst Whole-Cell Biocatalyst (e.g., E. coli expressing KRED) + Isopropanol (cosubstrate) + NADP⁺ (cofactor) biocatalyst->reaction extraction Extraction - Ethyl Acetate reaction->extraction purification Purification - Crystallization extraction->purification product (S)-2-Chloro-1-(2,4-dichloro -phenyl)ethanol purification->product

A workflow for biocatalytic asymmetric reduction.

Protocol 2: Bioreduction using a Recombinant Ketoreductase

  • Setup: In a 1 L temperature-controlled reaction vessel, prepare a reaction buffer consisting of 100 mM phosphate buffer (pH 6.0).

  • Reagent Addition: Add 2-chloro-1-(2,4-dichlorophenyl)ethanone (100 g), isopropanol (250 mL, as both cosolvent and cosubstrate for cofactor regeneration), and NADP⁺ (0.05 g).[13]

  • Biocatalyst Addition: Add wet cells of recombinant E. coli expressing a suitable ketoreductase (e.g., from Lactobacillus kefir) (100 g).[13][14]

  • Reaction: Stir the suspension at 35 °C. The isopropanol is oxidized to acetone by the enzyme, which simultaneously reduces the cofactor NADP⁺ to NADPH. The NADPH is then used by the same enzyme to reduce the target ketone to the chiral alcohol.

  • Monitoring: Monitor the conversion of the ketone and the enantiomeric excess of the alcohol product by HPLC. The reaction is typically complete within 24-30 hours.[13]

  • Workup: After the reaction, centrifuge the mixture to remove the cells. Extract the supernatant with ethyl acetate (3 x 200 mL).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product can be crystallized from heptane to yield highly pure this compound.

  • Analysis: The final product typically exhibits >99% chemical purity and >99.5% enantiomeric excess.[13][15]

Data Summary: Comparison of Synthetic Methods
ParameterCorey-Bakshi-Shibata (CBS) ReductionBiocatalytic Reduction
Catalyst Chiral OxazaborolidineKetoreductase (KRED) Enzyme
Reducing Agent Borane (BH₃)Cofactor (NADPH) regenerated in situ
Typical ee% ~98-99%[6][13]>99.5%[13][15]
Reaction Conditions Anhydrous, often cryogenic to RTAqueous buffer, mild temp (e.g., 35°C)
Advantages Well-established, predictable, broad scopeExtremely high selectivity, green, safe, cost-effective at scale
Disadvantages Costly catalyst, pyrophoric reagents, metal wasteRequires catalyst development, potential substrate inhibition

Section 2: Application in the Synthesis of Luliconazole

This compound is a versatile intermediate. The hydroxyl group can be readily converted into a good leaving group, such as a mesylate, tosylate, or halide, facilitating nucleophilic substitution by an azole ring to form the core structure of the final drug. We will detail the synthesis of Luliconazole as a representative example.[13][16]

Luliconazole Synthesis Pathway start (S)-2-Chloro-1-(2,4-dichloro -phenyl)ethanol mesylate (S)-2-chloro-1-(2,4-dichloro -phenyl)ethyl methanesulfonate start->mesylate MsCl, Et₃N CH₂Cl₂ reaction Nucleophilic Substitution - KOH / DMSO mesylate->reaction dithiolane Dithiolane Precursor (from 1-cyanomethylimidazole + CS₂) dithiolane->reaction product Luliconazole (Mixture of E/Z isomers) reaction->product purification Purification & Isomer Separation product->purification final Pure (R,E)-Luliconazole purification->final

Synthetic pathway from the chiral alcohol to Luliconazole.

Protocol 3: Two-Step Synthesis of Luliconazole

This protocol is based on established chemoenzymatic processes.[13][16]

Step 1: Mesylation of this compound

  • Setup: Dissolve this compound (100 mmol) in dichloromethane (DCM, 300 mL) in a flask cooled to 0-5 °C in an ice bath.

  • Base Addition: Add triethylamine (Et₃N, 120 mmol) to the solution. Triethylamine acts as a base to neutralize the HCl generated during the reaction.

  • Mesyl Chloride Addition: Add methanesulfonyl chloride (MsCl, 110 mmol) dropwise over 30 minutes, ensuring the temperature remains below 5 °C.[16]

  • Reaction: Stir the mixture at 0-5 °C for 1-2 hours until TLC analysis confirms the complete consumption of the starting alcohol.

  • Workup: Wash the reaction mixture with cold water (2 x 100 mL), followed by brine (100 mL). Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield (S)-2-chloro-1-(2,4-dichlorophenyl)ethyl methanesulfonate as an oil or solid, which can be used directly in the next step or crystallized for higher purity.[16] The yield for this step is typically high (>93%).[13][16]

Step 2: Synthesis of Luliconazole

  • Precursor Preparation: In a separate flask, react 1-cyanomethylimidazole with carbon disulfide (CS₂) in the presence of a base like potassium hydroxide (KOH) in dimethyl sulfoxide (DMSO) to form the reactive dithiolane salt intermediate.

  • Coupling Reaction: To the solution of the dithiolane precursor, add the (S)-2-chloro-1-(2,4-dichlorophenyl)ethyl methanesulfonate (prepared in Step 1) dissolved in DMSO.

  • Reaction: Stir the reaction mixture at room temperature for several hours. The reaction involves the nucleophilic attack of the dithiolane on the mesylated intermediate, displacing the mesylate group to form the C-S bond and establish the core structure of luliconazole.

  • Workup: Pour the reaction mixture into ice water and extract the product with a suitable organic solvent like ethyl acetate.

  • Purification: Wash the combined organic extracts, dry, and concentrate. The crude product is a mixture of (E) and (Z) isomers.[13] The desired (R)-E isomer is purified via column chromatography or crystallization to yield the final API.

Conclusion

This compound is an indispensable chiral precursor in the pharmaceutical industry, enabling the stereochemically precise synthesis of important azole antifungal agents. The evolution of its synthesis from classic chemical methods like the CBS reduction to highly efficient and environmentally benign biocatalytic routes showcases significant progress in synthetic organic chemistry. The protocols detailed herein provide robust and validated pathways for both the synthesis of this key intermediate and its subsequent conversion into high-value antifungal drugs, empowering researchers and developers to advance the fight against fungal diseases.

References

HPLC and GC methods for analyzing (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Chromatographic Analysis of (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol

Introduction

This compound is a chiral alcohol that serves as a pivotal intermediate in the synthesis of several potent antifungal agents, including Luliconazole, Econazole, and Miconazole.[1][2][3][4] The stereochemistry of this intermediate is critical, as the desired therapeutic activity of the final active pharmaceutical ingredient (API) is often attributable to a single enantiomer. Consequently, the robust and accurate analysis of this compound is paramount during drug development and manufacturing. This involves not only confirming its chemical identity and purity but also, most importantly, quantifying its enantiomeric purity (enantiomeric excess, or ee).

This application guide provides detailed, field-proven protocols for the analysis of this critical intermediate using two primary chromatographic techniques: High-Performance Liquid Chromatography (HPLC) for definitive enantiomeric separation and Gas Chromatography (GC) for assessing chemical purity and enantiomeric excess. The methodologies are designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry, with a focus on the scientific rationale behind procedural choices to ensure method robustness and trustworthiness.

Part 1: Chiral HPLC Method for Enantiomeric Purity Analysis

The definitive method for determining the enantiomeric purity of a chiral compound is High-Performance Liquid Chromatography utilizing a Chiral Stationary Phase (CSP). CSPs create a chiral environment that allows for differential interaction with the two enantiomers, resulting in their separation.

Principle and Method Development Insights

The separation of enantiomers is achieved by forming transient, diastereomeric complexes between the analyte enantiomers and the chiral selector of the stationary phase. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are exceptionally versatile and widely successful for this purpose.[5]

  • Causality of Column Selection: A column such as the CHIRALPAK® IA-3, which is based on immobilizing amylose tris(3,5-dimethylphenylcarbamate) on a silica gel support, is an excellent starting point.[6] Immobilized polysaccharide phases offer broad applicability and high stability, tolerating a wider range of solvents compared to coated phases. The selection is based on the principle that the carbamate derivatives on the polysaccharide backbone form chiral grooves and cavities. Enantiomers fit into these cavities differently, leading to varied retention times due to differences in interaction energies from hydrogen bonds, dipole-dipole, and π-π interactions.

  • Rationale for Mobile Phase Composition: A polar organic mobile phase, such as isopropanol, is often effective for this class of compounds on polysaccharide CSPs.[6] The addition of a small amount of an acidic modifier like trifluoroacetic acid (TFA) is a critical choice; it serves to suppress the ionization of any residual basic sites on the silica support and can protonate the analyte, leading to sharper, more symmetrical peaks by minimizing secondary ionic interactions.[6]

  • Detector Wavelength Selection: The dichlorophenyl group in the analyte contains a strong chromophore. UV detection at a low wavelength, such as 210 nm, is selected to ensure high sensitivity for detecting both the major enantiomer and any minor impurities.[6]

Visual Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing SamplePrep 1. Accurately weigh sample Dissolve 2. Dissolve in Ethanol to 10 mg/mL SamplePrep->Dissolve Inject 3. Inject 2 µL onto Chiral HPLC System Dissolve->Inject StandardPrep Prepare Racemic Standard (if available) similarly Separate 4. Isocratic Elution (Mobile Phase A) Inject->Separate Detect 5. UV Detection at 210 nm Separate->Detect Integrate 6. Integrate Peak Areas of (R) and (S) enantiomers Detect->Integrate Calculate 7. Calculate Enantiomeric Excess (% ee) Integrate->Calculate Report 8. Report Results Calculate->Report

Caption: Workflow for enantiomeric purity analysis by Chiral HPLC.

Detailed HPLC Protocol

Instrumentation and Chromatographic Conditions

ParameterSpecification
Instrument HPLC system with UV Detector
Column CHIRALPAK® IA-3 (250 x 4.6 mm, 3 µm) or equivalent
Mobile Phase Isopropanol with 0.1% (v/v) Trifluoroacetic Acid (TFA)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm
Injection Volume 2 µL
Run Time Sufficient to elute both enantiomers (approx. 15-20 min)
(Method parameters adapted from a cited patent for the analysis of the target compound.[6])

Procedure

  • Mobile Phase Preparation: Prepare the mobile phase by mixing Isopropanol with 0.1% v/v Trifluoroacetic Acid. For example, add 1.0 mL of TFA to 1000 mL of HPLC-grade Isopropanol. Filter through a 0.45 µm filter and degas before use.

  • Standard Preparation (Racemic Mixture): If a racemic standard of 2-Chloro-1-(2,4-dichlorophenyl)ethanol is available, accurately weigh and dissolve it in ethanol to obtain a concentration of approximately 10 mg/mL. This is used to confirm the identity and elution order of the enantiomers and to perform system suitability checks.

  • Sample Preparation: Accurately weigh approximately 25 mg of the this compound sample and dissolve it in a 2.5 mL volumetric flask with ethanol to achieve a final concentration of 10 mg/mL.[6]

  • System Suitability Test (SST):

    • Inject the racemic standard solution.

    • The resolution between the two enantiomer peaks should be greater than 1.5.

    • The tailing factor for each peak should be between 0.8 and 1.5.

    • Inject the standard solution five replicate times. The relative standard deviation (RSD) of the peak areas for each enantiomer should be less than 2.0%.

  • Analysis:

    • Once the system suitability is confirmed, inject the sample solution.

    • Identify the peaks corresponding to the (S) and (R) enantiomers based on their retention times relative to the racemic standard.

  • Calculation of Enantiomeric Excess (% ee):

    • Measure the peak area of both the (S)-enantiomer (major peak) and the (R)-enantiomer (minor peak).

    • Calculate the enantiomeric excess using the following formula: % ee = [(Area(S) - Area(R)) / (Area(S) + Area(R))] x 100

    • The optical purity should typically be ≥99% ee.[7]

Part 2: GC Method for Chemical Purity and Enantiomeric Confirmation

Gas Chromatography is a powerful technique for assessing the purity of volatile and thermally stable compounds. When coupled with a chiral column, it can simultaneously provide information on chemical purity and enantiomeric excess.

Principle and Method Development Insights
  • Causality of Column Selection: A chiral cyclodextrin-based capillary column, such as a CP-Chirasil-DEX CB, is highly effective for separating enantiomers of chiral alcohols in the gas phase.[8] The cyclodextrin derivatives create a chiral cavity into which the enantiomers can include. The stability of the inclusion complex differs for each enantiomer, leading to different retention times. This column choice allows for a dual-purpose method: separating the enantiomers from each other and separating them from any volatile synthesis-related impurities.

  • Rationale for Inlet and Detector: A split/splitless inlet is used to introduce a small, precise amount of the sample onto the column. The Flame Ionization Detector (FID) is chosen for its robustness, wide linear range, and universal response to organic compounds, making it ideal for purity analysis where various potential impurities may be present.[8]

  • Rationale for Temperature Program: A temperature gradient is essential for a successful GC separation. The program starts at a moderate temperature (e.g., 150°C) to allow for the separation of any volatile solvents or starting materials. The temperature is then ramped up at a controlled rate (e.g., 20°C/min) to elute the main analyte and any higher-boiling impurities in a reasonable time, ensuring sharp peaks and good resolution.[8]

Visual Workflow for GC Analysis

GC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing SamplePrep 1. Prepare a dilute solution of the sample Dissolve 2. Dissolve in a suitable volatile solvent (e.g., Ethyl Acetate) SamplePrep->Dissolve Inject 3. Inject 1 µL into GC-FID System Dissolve->Inject Separate 4. Separation via Temperature Program Inject->Separate Detect 5. Flame Ionization Detection (FID) Separate->Detect Integrate 6. Integrate all peaks in the chromatogram Detect->Integrate Calculate 7. Calculate Purity (% Area) and % ee (if applicable) Integrate->Calculate Report 8. Report Results Calculate->Report

Caption: Workflow for purity and enantiomeric analysis by Chiral GC.

Detailed GC Protocol

Instrumentation and Chromatographic Conditions

ParameterSpecification
Instrument Gas Chromatograph with FID
Column CP-Chirasil-DEX CB (25 m x 0.32 mm, 0.25 µm) or equivalent
Carrier Gas Nitrogen or Helium, at a constant flow of approx. 0.8 mL/min
Injector Temperature 280°C
Detector Temperature 280°C
Oven Program Hold at 150°C for 6 min, then ramp at 20°C/min to 195°C, hold for 5 min
Injection Mode Split (e.g., 50:1 ratio)
Injection Volume 1 µL
(Method parameters adapted from a cited journal article for the analysis of the target compound.[8])

Procedure

  • Sample Preparation: Prepare a sample solution at a concentration of approximately 1-2 mg/mL in a volatile solvent such as ethyl acetate or methylene chloride.

  • System Suitability Test (SST):

    • If available, inject a solution containing the analyte and known potential impurities to confirm resolution.

    • Inject the sample solution six replicate times. The RSD for the peak area of this compound should be less than 1.5%.

    • The peak asymmetry (tailing factor) should be between 0.9 and 1.5.

  • Analysis:

    • Inject the prepared sample solution into the GC system.

    • The resulting chromatogram will show the main analyte peak as well as any volatile impurities.

  • Calculations:

    • Chemical Purity (Area Percent): This provides an estimate of purity by assuming all components have a similar response factor in the FID. % Purity = [Area(Analyte) / Sum of All Peak Areas] x 100

    • Enantiomeric Excess (% ee): If the chiral column provides baseline separation of the enantiomers, the % ee can be calculated in the same manner as the HPLC method. This serves as an excellent orthogonal confirmation of the primary HPLC result.

Method Validation and Trustworthiness

For use in a regulated drug development environment, both protocols described must undergo a formal validation process according to guidelines from the International Council for Harmonisation (ICH), specifically guideline Q2(R1). This process establishes the trustworthiness and reliability of the methods. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or enantiomers.

  • Linearity: Demonstrating that the method's response is directly proportional to the concentration of the analyte over a given range.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample (repeatability and intermediate precision).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively. This is particularly important for the unwanted (R)-enantiomer.

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

By developing methods with a strong scientific rationale and subsequently performing a thorough validation, laboratories can ensure the highest level of scientific integrity and confidence in their analytical results.

References

Application Notes and Protocols for In Vitro Evaluation of (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist, Gemini Laboratories

For Research Use Only. Not for use in diagnostic procedures.

Abstract

(S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol is a chiral chlorinated alcohol recognized as a key intermediate in the synthesis of pharmaceutical agents, notably the antifungal drug Luliconazole.[1][2] As with any compound intended for pharmaceutical development or as a research tool, a thorough in vitro characterization of its cellular effects is paramount. This document provides a detailed protocol for assessing the cytotoxic potential of this compound using a primary membrane integrity assay (Lactate Dehydrogenase release) and a secondary assay to investigate the apoptotic pathway (Caspase-3/7 activity). This dual-assay approach offers a more comprehensive understanding of the compound's cellular impact, distinguishing between necrotic and apoptotic cell death mechanisms.

Introduction: The Importance of In Vitro Cytotoxicity Assessment

This compound, with the molecular formula C₈H₇Cl₃O, is a crucial building block in organic synthesis.[1][3] Its role as a precursor to antifungal medications underscores the need to evaluate its own biological activity and potential toxicity.[2] Cytotoxicity assays are fundamental tools in drug development and toxicology, providing critical data on how a compound affects cellular health.[4] These assays can measure various cellular responses, including membrane integrity, metabolic activity, and the activation of cell death pathways like apoptosis.[5][6]

This application note details a robust workflow to quantify the potential cytotoxicity of this compound. We will first employ a Lactate Dehydrogenase (LDH) assay. LDH is a cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane, a hallmark of necrosis.[7] This assay provides a straightforward method to quantify cell lysis.[8]

To further elucidate the mechanism of any observed cell death, we will describe a luminescent Caspase-3/7 activity assay. Caspases are a family of proteases that are central executioners of apoptosis.[9] The activation of caspase-3 and -7 is a key indicator of programmed cell death.[6][10] By combining these two assays, researchers can gain valuable insights into both the cytotoxic concentration and the mode of action of this compound.

Chemical Properties of this compound
PropertyValue
CAS Number 126534-31-4[1]
Molecular Formula C₈H₇Cl₃O[11]
Molecular Weight 225.5 g/mol [11]
Appearance White or off-white powder[1][12]
Boiling Point 323.3 ± 37.0 °C[1]
Melting Point 62-66 °C[13]

Experimental Design and Workflow

A logical workflow is essential for obtaining reliable and reproducible data. The proposed experimental design involves a primary cytotoxicity screening followed by a mechanistic investigation.

experimental_workflow cluster_prep Preparation cluster_exposure Compound Exposure cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis Compound_Prep Prepare (S)-2-Chloro-1- (2,4-dichlorophenyl)ethanol Stock Treatment Treat Cells with Serial Dilutions of Compound Compound_Prep->Treatment Cell_Culture Culture and Seed Cells in 96-well Plates Cell_Culture->Treatment LDH_Assay Primary Assay: LDH Release (Necrosis) Treatment->LDH_Assay 24-48h incubation Caspase_Assay Secondary Assay: Caspase-3/7 Activity (Apoptosis) Treatment->Caspase_Assay 24-48h incubation Data_Acquisition Measure Absorbance (LDH) & Luminescence (Caspase) LDH_Assay->Data_Acquisition Caspase_Assay->Data_Acquisition Analysis Calculate % Cytotoxicity and Plot Dose-Response Curves Data_Acquisition->Analysis

Caption: Experimental workflow for assessing the cytotoxicity of this compound.

Materials and Reagents

  • This compound (CAS: 126534-31-4)

  • Mammalian cell line (e.g., HeLa, A549, or HepG2)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • LDH Cytotoxicity Assay Kit

  • Caspase-Glo® 3/7 Assay Kit[10]

  • Sterile, clear, flat-bottom 96-well plates for LDH assay

  • Sterile, white, opaque-walled 96-well plates for caspase assay

  • Multichannel pipettes

  • Microplate reader with absorbance and luminescence detection capabilities

  • Humidified incubator (37°C, 5% CO₂)

Detailed Protocols

Preparation of Test Compound

Rationale: The compound is insoluble in aqueous media, necessitating the use of a solvent like DMSO. A high-concentration stock solution is prepared to minimize the final solvent concentration in the culture wells, thereby avoiding solvent-induced cytotoxicity.

  • Prepare a 100 mM stock solution of this compound by dissolving 22.55 mg of the compound in 1 mL of DMSO.

  • Vortex thoroughly until the compound is completely dissolved.

  • Prepare serial dilutions of the stock solution in complete culture medium immediately before use. A suggested starting range is from 100 µM down to 0.1 µM. Ensure the final DMSO concentration in all wells, including the vehicle control, is ≤ 0.5%.

Cell Seeding and Treatment

Rationale: A consistent cell number is crucial for reproducible results. Cells should be in the logarithmic growth phase and form a sub-confluent monolayer at the time of treatment.

  • Culture cells to approximately 80-90% confluency.

  • Harvest the cells using Trypsin-EDTA and perform a cell count.

  • Seed 1 x 10⁴ cells in 100 µL of complete medium per well into both a clear and a white-walled 96-well plate.

  • Incubate the plates for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • After 24 hours, carefully remove the medium and add 100 µL of fresh medium containing the desired concentrations of this compound.

  • Include the following controls on each plate:

    • Untreated Control: Cells in medium only.

    • Vehicle Control: Cells treated with the highest concentration of DMSO used in the dilutions.

    • Maximum Lysis Control (for LDH assay): Cells treated with the lysis buffer provided in the kit 30 minutes before the assay.

    • Positive Control (Optional): A known cytotoxic agent (e.g., Staurosporine) to validate assay performance.

  • Incubate the plates for a defined period (e.g., 24 or 48 hours) at 37°C and 5% CO₂.

Protocol 1: LDH Cytotoxicity Assay (Necrosis)

Rationale: This assay quantifies the activity of LDH released from damaged cells into the supernatant.[7] The amount of colorimetric formazan produced is proportional to the amount of LDH released, which directly correlates with the number of lysed cells.[8]

  • Following the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.

  • Carefully transfer 50 µL of the supernatant from each well to a new, clear 96-well plate.

  • Prepare the LDH reaction mixture according to the manufacturer's instructions.

  • Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Measure the absorbance at 490 nm using a microplate reader.

Protocol 2: Caspase-Glo® 3/7 Assay (Apoptosis)

Rationale: This luminescent assay measures the activity of caspases-3 and -7, key biomarkers of apoptosis.[10][14] The reagent contains a proluminescent caspase-3/7 substrate (DEVD sequence), which is cleaved by active caspases to release aminoluciferin, generating a "glow-type" luminescent signal proportional to caspase activity.[10]

  • Following the incubation period, remove the white-walled 96-well plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

  • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.

  • Add 100 µL of the prepared reagent to each well.

  • Mix the contents of the wells by gently shaking the plate on an orbital shaker for 1 minute.

  • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measure the luminescence using a microplate reader.

Data Analysis and Interpretation

The results from both assays should be analyzed to determine the dose-dependent cytotoxic and apoptotic effects of the compound.

pathway_analysis cluster_necrotic Necrotic Pathway cluster_apoptotic Apoptotic Pathway Compound (S)-2-Chloro-1- (2,4-dichlorophenyl)ethanol Cell Target Cell Compound->Cell MembraneDamage Plasma Membrane Damage Cell->MembraneDamage High Concentration? ApoptoticSignal Initiation of Apoptosis Cell->ApoptoticSignal Low Concentration? LDH_Release LDH Release MembraneDamage->LDH_Release CaspaseActivation Caspase-3/7 Activation ApoptoticSignal->CaspaseActivation Caspase_Signal Luminescent Signal CaspaseActivation->Caspase_Signal

Caption: Potential cell death pathways induced by the test compound.

For the LDH Assay: Calculate the percentage of cytotoxicity using the following formula:

% Cytotoxicity = [(Experimental Value - Untreated Control) / (Maximum Lysis Control - Untreated Control)] x 100

For the Caspase-3/7 Assay: Express the data as fold change in luminescence relative to the vehicle control.

Fold Change = (Experimental Luminescence) / (Vehicle Control Luminescence)

Plot the % Cytotoxicity and the Fold Change in Caspase Activity against the log concentration of this compound to generate dose-response curves and calculate the EC₅₀ value (the concentration that induces 50% of the maximal response).

Interpretation:

  • A significant increase in LDH release indicates necrotic cell death.

  • A significant increase in caspase-3/7 activity suggests an apoptotic mechanism.

  • If both markers are elevated, it may indicate that the compound induces both pathways, or that apoptosis is progressing to secondary necrosis.

Safety and Handling Precautions

This compound is a chemical compound for research use. The toxicological properties have not been fully investigated.[15] Standard laboratory safety precautions should be followed.

  • Handling: Handle in a well-ventilated area.[12] Avoid breathing dust or vapors.[15] Avoid contact with skin and eyes.[12][15]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical splash goggles, and a lab coat.[15]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[1][12]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[15]

References

The Strategic Role of (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol in Pharmaceutical Synthesis: A Detailed Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol, a chiral chlorohydrin, stands as a cornerstone intermediate in the synthesis of several high-value antifungal agents. Its stereochemically defined structure is pivotal to the efficacy of the final active pharmaceutical ingredients (APIs). This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of this crucial precursor. We will explore its synthesis through both classic asymmetric chemical catalysis and modern biocatalytic routes, detail its application in the preparation of prominent antifungal drugs, and provide robust analytical and safety protocols. The causality behind experimental choices is elucidated to empower researchers in optimizing their synthetic strategies.

Introduction: The Significance of a Chiral Building Block

In the landscape of pharmaceutical manufacturing, the efficient and stereoselective synthesis of chiral molecules is of paramount importance. The biological activity of a drug is often confined to a single enantiomer, with the other being inactive or even eliciting undesirable side effects. This compound (CAS: 126534-31-4) is a prime example of a chiral intermediate whose stereochemical integrity directly dictates the therapeutic value of the resulting APIs.[1][2] This compound is a key precursor in the synthesis of a class of imidazole-based antifungal agents, including luliconazole, miconazole, and econazole.[1][3][4] The (S)-configuration at the carbinol center is essential for the potent antifungal activity of these drugs.[1] This guide will provide a detailed exploration of the synthesis and utilization of this critical molecule.

Physicochemical Properties and Spectral Data

A thorough understanding of the physical and chemical properties of this compound is fundamental for its handling, reaction optimization, and characterization.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₈H₇Cl₃O[5]
Molecular Weight 225.50 g/mol [5]
Appearance White to off-white crystalline powder[2]
Melting Point 62 °C[5]
Boiling Point 323.3 ± 37.0 °C (Predicted)[5]
Density 1.447 ± 0.06 g/cm³ (Predicted)[5]
CAS Number 126534-31-4[5]
InChI Key XHEPANNURIQWRM-MRVPVSSYSA-N[6]
Spectral Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for the structural elucidation of this compound.

  • ¹H NMR: The proton NMR spectrum exhibits characteristic signals for the aromatic protons of the 2,4-dichlorophenyl ring. Typically, three distinct signals are observed in the aromatic region. The methine proton of the carbinol group and the methylene protons adjacent to the chlorine atom also show characteristic chemical shifts and coupling patterns.[1]

  • ¹³C NMR: The carbon NMR spectrum provides detailed information about the carbon skeleton. The signals for the aromatic carbons, the carbinol carbon, and the chloromethyl carbon appear in distinct regions of the spectrum, confirming the compound's structure.[1]

Synthesis of this compound: A Tale of Two Methodologies

The asymmetric synthesis of the title compound is the critical step in ensuring the enantiomeric purity of the final API. Two primary methodologies have emerged as the most effective: the Corey-Bakshi-Shibata (CBS) reduction and enzymatic bioreduction.

Chemical Synthesis: The Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction is a renowned and reliable method for the enantioselective reduction of prochiral ketones to their corresponding chiral alcohols.[7][8] This reaction utilizes a chiral oxazaborolidine catalyst, typically derived from a chiral amino alcohol like (S)-(-)-2-methyl-CBS-oxazaborolidine, to direct the stereochemical outcome of the reduction of 2-chloro-1-(2,4-dichlorophenyl)ethanone.[7][9]

The Causality Behind the Selectivity: The high enantioselectivity of the CBS reduction is attributed to the formation of a rigid, six-membered transition state.[8] The chiral catalyst coordinates with both the borane reducing agent and the ketone substrate, creating a sterically defined environment that favors hydride delivery to one specific face of the carbonyl group.[7]

CBS_Mechanism cluster_0 CBS Reduction Workflow Ketone 2-Chloro-1-(2,4- dichlorophenyl)ethanone Complex Catalyst-Borane-Ketone Complex Ketone->Complex Catalyst (S)-Me-CBS Oxazaborolidine Catalyst->Complex Borane Borane Reagent (e.g., BH3·THF) Borane->Complex TransitionState Six-Membered Transition State Complex->TransitionState Hydride Transfer Product (S)-2-Chloro-1-(2,4- dichlorophenyl)ethanol TransitionState->Product Workup Acidic Workup Product->Workup

Caption: Workflow of the Corey-Bakshi-Shibata Reduction.

Protocol 1: Laboratory Scale CBS Reduction

  • Catalyst Preparation: To a solution of (S)-(-)-2-methyl-CBS-oxazaborolidine (0.1-0.2 equivalents) in anhydrous tetrahydrofuran (THF), add borane-dimethyl sulfide complex (BH₃·SMe₂) or borane-THF complex (BH₃·THF) (1.0-1.5 equivalents) dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). Stir the mixture for 15-30 minutes.

  • Substrate Addition: Cool the catalyst solution to -20 °C to -30 °C. Slowly add a solution of 2-chloro-1-(2,4-dichlorophenyl)ethanone (1.0 equivalent) in anhydrous THF.

  • Reaction Monitoring: Stir the reaction mixture at -20 °C to -30 °C and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quenching and Workup: Once the reaction is complete, slowly add methanol to quench the excess borane. Allow the mixture to warm to room temperature. Add dilute hydrochloric acid (e.g., 1 M HCl) and stir for 30 minutes.

  • Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by crystallization or column chromatography to yield the desired (S)-enantiomer with high enantiomeric excess (>95% ee).[2][9]

Biocatalysis: The Enzymatic Reduction

Biocatalysis has emerged as a green and highly selective alternative to traditional chemical methods.[10] The enzymatic reduction of 2-chloro-1-(2,4-dichlorophenyl)ethanone to its (S)-alcohol is typically achieved using ketoreductases (KREDs).[11] Enzymes from microorganisms such as Lactobacillus kefir have shown excellent activity and enantioselectivity for this transformation.[10][11]

The Rationale for Biocatalysis: KREDs offer several advantages, including high stereoselectivity (often >99% ee), mild reaction conditions (ambient temperature and pressure, neutral pH), and reduced environmental impact.[12] The enzyme's active site creates a chiral pocket that precisely orients the substrate for facial-selective hydride transfer from a cofactor, typically NADPH or NADH.[13]

Biocatalysis_Workflow cluster_1 Enzymatic Reduction Workflow Ketone 2-Chloro-1-(2,4- dichlorophenyl)ethanone Reaction Bioreduction (Aqueous Buffer, pH 6-8) Ketone->Reaction Enzyme Ketoreductase (KRED) (e.g., from L. kefir) Enzyme->Reaction Cofactor Cofactor (NADPH) Cofactor->Reaction Regen Cofactor Regeneration System (e.g., GDH/glucose) Regen->Cofactor Regenerates Product (S)-2-Chloro-1-(2,4- dichlorophenyl)ethanol Reaction->Product Extraction Product Extraction Product->Extraction

Caption: Workflow for the Enzymatic Reduction of the Prochiral Ketone.

Protocol 2: Biocatalytic Reduction using a Ketoreductase

  • Reaction Setup: In a temperature-controlled vessel, prepare a buffered solution (e.g., phosphate buffer, pH 6.0-7.0). Add the ketoreductase enzyme (e.g., from Lactobacillus kefir), the cofactor NADP⁺, and a cofactor regeneration system (e.g., glucose dehydrogenase and glucose, or isopropanol and an appropriate alcohol dehydrogenase).[11]

  • Substrate Addition: Add 2-chloro-1-(2,4-dichlorophenyl)ethanone to the reaction mixture. Due to the substrate's low water solubility, a co-solvent such as isopropanol or DMSO may be required.[10]

  • Reaction Conditions: Maintain the reaction at a controlled temperature (e.g., 30-35 °C) with gentle agitation.[11]

  • Monitoring: Monitor the reaction progress by HPLC, analyzing for the disappearance of the ketone and the formation of the alcohol.

  • Workup and Isolation: Upon completion, the enzyme can be removed by centrifugation or filtration. The product is then extracted from the aqueous phase using an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated to afford the crude product. Purification by crystallization yields this compound with excellent enantiomeric excess (>99% ee).[11]

Table 2: Comparison of Synthesis Methodologies

FeatureCorey-Bakshi-Shibata (CBS) ReductionEnzymatic Reduction
Selectivity High (>95% ee)Excellent (>99% ee)
Reagents Chiral oxazaborolidine, borane complexesKetoreductase, cofactor, regeneration system
Conditions Anhydrous, low temperatures (-20 to -30 °C)Aqueous, mild temperatures (30-35 °C), neutral pH
Advantages Well-established, reliable, broad substrate scopeHigh enantioselectivity, green, mild conditions
Disadvantages Requires stoichiometric borane, sensitive to moisture, expensive catalystEnzyme stability and cost, potential for substrate/product inhibition
Industrial Scale Applicable with process optimizationIncreasingly adopted for its efficiency and sustainability

Application in the Synthesis of Pharmaceutical Intermediates

This compound is a versatile precursor for several antifungal agents. The following section details its use in the synthesis of luliconazole.

Synthesis of Luliconazole

Luliconazole is a potent topical antifungal agent. The synthesis from this compound involves a two-step process: mesylation followed by nucleophilic substitution.[14][15]

Protocol 3: Synthesis of Luliconazole

  • Mesylation: Dissolve this compound (1.0 equivalent) in a suitable organic solvent such as toluene or dichloromethane. Add a base, typically triethylamine (1.1-1.5 equivalents). Cool the mixture to below 5 °C. Add methanesulfonyl chloride (1.1-1.3 equivalents) dropwise, maintaining the temperature below 5 °C. Stir for 1-2 hours.[14][16] The resulting (S)-2-chloro-1-(2,4-dichlorophenyl)ethyl methanesulfonate is then isolated.

  • Nucleophilic Substitution: In a separate vessel, prepare a solution of 1-(cyanomethyl)imidazole and potassium hydroxide in dimethyl sulfoxide (DMSO). Add carbon disulfide. To this mixture, add the previously prepared (S)-2-chloro-1-(2,4-dichlorophenyl)ethyl methanesulfonate at 15-20 °C over 1-2 hours.[14]

  • Workup and Purification: After the reaction is complete, quench the reaction mixture with cold water and extract with ethyl acetate. The organic layer is washed, dried, and concentrated. The crude luliconazole is then purified by crystallization from a suitable solvent system (e.g., cyclohexane) to yield the final product with high purity and stereochemical integrity.[14]

Synthesis of Miconazole and Econazole

This compound also serves as a precursor for the synthesis of miconazole and econazole.[3][4] The general synthetic strategy involves the reaction of the precursor with imidazole to form an intermediate, which is then O-alkylated with the appropriate substituted benzyl chloride.[3][17]

Analytical Methods for Quality Control

Ensuring the enantiomeric purity of this compound is critical. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.

Protocol 4: Chiral HPLC Analysis

  • Column: A polysaccharide-based chiral stationary phase, such as CHIRALPAK® IA-3 or Chiralpak AD, is highly effective.[10][18]

  • Mobile Phase: A typical mobile phase consists of a mixture of n-hexane and isopropanol, or pure methanol.[10][18] For acidic compounds, an additive like trifluoroacetic acid (0.1%) may be used.[10]

  • Flow Rate: A flow rate of 1.0 mL/min is commonly employed.[10]

  • Detection: UV detection at a wavelength of 210-230 nm is suitable for this compound.[9][10]

  • Column Temperature: The separation is typically performed at a controlled temperature, for instance, 30 °C.[10]

This method allows for the baseline separation of the (S) and (R) enantiomers, enabling accurate quantification of the enantiomeric excess (ee).

Safety and Handling

While comprehensive toxicological data for this compound is not fully established, it is prudent to handle it with care in a well-ventilated laboratory.[19]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[19]

  • Handling: Avoid inhalation of dust and contact with skin and eyes.[19]

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[19]

The precursor, 2-chloroethanol, is known to be highly toxic if inhaled, ingested, or in contact with skin.[20] Therefore, appropriate caution should be exercised when handling related chlorohydrins.

Conclusion

This compound is a testament to the critical role of chiral intermediates in modern pharmaceutical synthesis. The choice between chemical and biocatalytic routes for its production will depend on factors such as scale, cost, and desired purity. The detailed protocols and insights provided in this guide are intended to equip researchers with the necessary knowledge to effectively synthesize, analyze, and utilize this valuable precursor in the development of life-saving antifungal medications.

References

Application Notes & Protocols: Experimental Design for Reactions Involving (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol is a critical chiral building block in modern medicinal chemistry. Its stereospecific configuration is paramount for the synthesis of several potent imidazole-based antifungal agents, including miconazole and econazole.[1][2] This document provides a comprehensive guide to the experimental design, synthesis, and subsequent reactions of this intermediate. We delve into the causal relationships behind protocol choices, offering detailed, field-proven methodologies and analytical validation techniques to ensure both high yield and enantiomeric purity.

Introduction: The Significance of a Chiral Intermediate

The biological activity of many pharmaceuticals is intrinsically linked to their stereochemistry. This compound (S-CPE) is a prime example, where the (S)-configuration at the C1 position is essential for the efficacy of the final active pharmaceutical ingredient (API).[1] It primarily serves as a key intermediate for azole antifungal drugs, which function by inhibiting the synthesis of ergosterol, a vital component of fungal cell membranes.[3] This guide offers an in-depth exploration of the synthesis of S-CPE via asymmetric reduction and its cornerstone application in the N-alkylation of imidazole to build the core of these antifungal agents.

Physicochemical & Safety Data

A thorough understanding of the reagent's properties and hazards is the foundation of any successful and safe experimental design.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 126534-31-4[4]
Molecular Formula C₈H₇Cl₃O[4][5]
Molecular Weight 225.5 g/mol [1][4]
Appearance White or off-white powder/crystalline powder[4]
Melting Point 62 °C[5]
Boiling Point 323.3 ± 37.0 °C (Predicted)[5]
Density 1.447 ± 0.06 g/cm³ (Predicted)[5]
Solubility Very soluble in methanol, ethanol[4]

Safety Profile:

  • Hazard Statements: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[6]

  • Precautionary Measures: Handle in a well-ventilated area.[4] Wear suitable protective clothing, gloves, and eye/face protection.[4] Avoid formation and inhalation of dust.[4]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]

Synthesis Protocol: Asymmetric Reduction of 2-Chloro-1-(2,4-dichlorophenyl)ethanone

The most reliable method to produce S-CPE with high enantiomeric excess (>99% ee) is through the asymmetric reduction of its prochiral ketone precursor, 2-chloro-1-(2,4-dichlorophenyl)ethanone.[7] While chemical methods exist, biocatalytic reduction using a ketoreductase (KRED) enzyme offers superior selectivity, milder reaction conditions, and a greener footprint.[7][8]

Rationale for Biocatalytic Approach

Chemical synthesis methods for S-CPE often suffer from low enantiomeric excess (ee value), may require toxic heavy metal catalysts, or involve expensive and corrosive reagents.[8] In contrast, enzymatic catalysis, particularly with ketoreductases from organisms like Lactobacillus kefiri or Scheffersomyces stipitis, provides exceptional stereoselectivity (>99% ee), operates under ambient conditions, and simplifies downstream processing.[7][8][9] These enzymes, often used as whole-cell biocatalysts, utilize a cofactor like NADPH for the reduction, which can be regenerated in-situ, making the process cost-effective.[9]

Workflow for Enzymatic Synthesis of S-CPE

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Purification A Prepare Buffer Solution (e.g., pH 7.0) B Suspend KRED Biocatalyst (e.g., Lyophilized E. coli cells) A->B C Add Cofactor Regeneration System (e.g., Isopropanol, NADP+) B->C E Add Substrate Solution to Biocatalyst Mixture (Control pH and Temperature, e.g., 30°C) C->E D Dissolve Ketone Substrate (2-chloro-1-(2,4-dichlorophenyl)ethanone) in a minimal amount of co-solvent (e.g., DMSO) D->E F Incubate with Agitation (Monitor conversion by HPLC) E->F G Quench Reaction & Separate Cells (e.g., Centrifugation) F->G H Extract Aqueous Phase (e.g., with Ethyl Acetate) G->H I Dry, Filter & Concentrate Organic Phase (Rotary Evaporation) H->I J Purify by Crystallization or Chromatography I->J

Caption: Workflow for biocatalytic synthesis of S-CPE.

Detailed Protocol: KRED-Catalyzed Reduction

This protocol is a representative model based on published methodologies. Optimization may be required depending on the specific KRED used.[7]

  • Biocatalyst Preparation: In a temperature-controlled reactor, suspend the ketoreductase whole-cell biocatalyst in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.0).

  • Cofactor System: Add NADP+ to the mixture, followed by a co-substrate for cofactor regeneration, such as isopropanol (typically 5-10% v/v).[8]

  • Substrate Addition: Dissolve 2-chloro-1-(2,4-dichlorophenyl)ethanone in a minimal volume of a water-miscible co-solvent like DMSO. Add this solution dropwise to the reactor. The final substrate concentration can range from 100-300 g/L depending on the enzyme's tolerance.[8]

  • Reaction: Maintain the reaction at a constant temperature (e.g., 30°C) with gentle agitation. Monitor the conversion of the ketone to the alcohol by taking aliquots and analyzing via HPLC.

  • Work-up: Once the reaction reaches completion (>99% conversion), quench by adding a water-immiscible solvent like ethyl acetate.

  • Extraction: Separate the organic and aqueous layers. Extract the aqueous layer multiple times with ethyl acetate to recover all product.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be further purified by recrystallization from a suitable solvent system (e.g., hexane/dichloromethane).[10]

Core Application: N-Alkylation of Imidazole for Miconazole Synthesis

The key reaction involving S-CPE is the nucleophilic substitution (SN2) with an imidazole derivative. This step forms the crucial ether linkage in miconazole and related drugs. This section will detail the synthesis of an intermediate, 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol, from S-CPE.

Reaction Principle and Mechanistic Considerations

The reaction proceeds via an SN2 mechanism where the nitrogen of imidazole acts as the nucleophile, displacing the chloride from S-CPE.

SN2_Mechanism Imidazole Imidazole (Nucleophile) inv1 Imidazole->inv1 Forms Imidazolide Anion SCPE This compound (Electrophile) Product 1-(2,4-dichlorophenyl)-2- (1H-imidazol-1-yl)ethanol SCPE->Product Inversion of Stereochemistry Avoided (Reaction at CH2Cl) Base Base (e.g., NaH, NaOH) Base->Imidazole Deprotonation inv1->SCPE SN2 Attack inv2

Caption: Simplified SN2 mechanism for imidazole N-alkylation.

Key Causality-Driven Choices:

  • Base Selection: Imidazole is a weak nucleophile. A strong base, such as sodium hydride (NaH) or sodium hydroxide (NaOH), is required to deprotonate the imidazole, forming the much more nucleophilic imidazolide anion.[11][12] The choice of base impacts solvent selection; NaH is typically used in anhydrous polar aprotic solvents like DMF or THF, while NaOH can be used in phase-transfer catalysis conditions.[11][13]

  • Solvent: A polar aprotic solvent like Dimethylformamide (DMF) is ideal.[11][12] It effectively solvates the cation (e.g., Na⁺) from the base, leaving the imidazolide anion highly reactive. It also has a high boiling point, allowing for elevated reaction temperatures to increase the rate.[12]

  • Temperature: The reaction is often started at a lower temperature (0°C) during the deprotonation step with NaH to control the exothermic reaction and hydrogen gas evolution.[11] The subsequent substitution reaction is typically heated (e.g., 50-115°C) to overcome the activation energy barrier and drive the reaction to completion in a reasonable timeframe.[12]

Detailed Protocol: Synthesis of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol

This protocol is adapted from established literature procedures.[11][12]

  • Preparation: To a solution of imidazole in anhydrous DMF in a three-necked flask under a nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil) portion-wise at 0°C.

    • Rationale: An inert atmosphere prevents the reactive NaH from quenching with atmospheric moisture. Portion-wise addition at 0°C safely controls the exothermic deprotonation reaction.[11]

  • Anion Formation: Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the sodium imidazolide salt.

  • Substrate Addition: Cool the mixture back to 0°C and add a solution of this compound in anhydrous DMF dropwise.

  • Reaction: After addition is complete, heat the reaction mixture (e.g., to 110-115 °C) and maintain for 4-5 hours.[12] Monitor the reaction progress by TLC.

  • Quenching and Work-up: After completion, cool the reaction to 60°C and carefully quench by the slow addition of water.[12] Continue cooling to room temperature. The crude product often precipitates.

  • Isolation: Collect the crude solid by vacuum filtration.

  • Purification: Recrystallize the crude product from a suitable solvent, such as toluene, to yield the pure 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol.[12]

Troubleshooting Common Issues
ProblemPotential Cause(s)Recommended Solution(s)
Low Yield Incomplete deprotonation of imidazole.Ensure NaH is fresh and handled under strictly anhydrous conditions. Allow sufficient time for anion formation.
Incomplete reaction.Increase reaction temperature or time. Confirm substrate purity.
Side Product Formation Presence of water quenching the base/anion.Use anhydrous solvents and reagents; maintain an inert atmosphere.
Difficult Purification Residual DMF.After quenching with water, perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate) followed by brine washes to remove DMF.

Analytical Methods for Quality Control

Rigorous analytical testing is essential to confirm the identity, purity, and stereochemical integrity of the product.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric excess (ee) of both the S-CPE starting material and the final product.

  • Principle: A chiral stationary phase (CSP) is used to differentially interact with the two enantiomers, leading to different retention times. Polysaccharide-based columns like CHIRALPAK® are commonly employed.[8][14]

  • Typical Conditions:

    • Column: CHIRALPAK IA-3 (250 x 4.6mm, 5 µm).[8]

    • Mobile Phase: Isopropanol with 0.1% trifluoroacetic acid.[8]

    • Flow Rate: 1.0 mL/min.[8]

    • Detection: UV at 210 nm.[8]

    • Column Temperature: 30 °C.[8]

    • Rationale: The choice of a polar organic mobile phase and a specific column chemistry creates the necessary transient diastereomeric interactions for separation. The acidic additive can improve peak shape.

Spectroscopic Confirmation
  • ¹H and ¹³C NMR: Nuclear Magnetic Resonance spectroscopy is used to confirm the chemical structure of the synthesized compounds by analyzing the chemical shifts, integration, and coupling patterns of the nuclei.

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight of the compound. The molecular ion peak for S-CPE is expected at m/z 225.5.[1]

References

Purification of (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol from a Reaction Mixture

Author: BenchChem Technical Support Team. Date: January 2026

<_ APPLICATION NOTE & PROTOCOLS

Abstract

(S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol is a critical chiral intermediate in the synthesis of several leading imidazole and triazole-based antifungal agents, including luliconazole, sertaconazole, and miconazole.[1][2][3] The stereochemistry of this alcohol is paramount, as the biological activity of the final active pharmaceutical ingredient (API) is often confined to a single enantiomer. Syntheses, whether chemical or enzymatic, frequently yield a mixture containing the desired (S)-enantiomer along with the (R)-enantiomer and other process-related impurities. Achieving high enantiomeric and chemical purity is therefore a non-negotiable step in the manufacturing process. This application note provides detailed protocols for two robust methods for the purification of this compound: Preferential Crystallization and Preparative Chiral High-Performance Liquid Chromatography (HPLC). The guide explains the scientific principles behind each technique, offers step-by-step experimental procedures, and presents troubleshooting advice for common challenges.

Introduction and Scientific Background

Chirality is a fundamental property of many pharmaceutical molecules, where enantiomers (non-superimposable mirror images) can exhibit vastly different pharmacological and toxicological profiles.[4] this compound is a prime example where control of stereochemistry is essential. While modern asymmetric synthesis methods, including biocatalytic reductions, can produce this intermediate with high enantiomeric excess (e.e.), subsequent purification is invariably required to meet the stringent purity demands (>99.5% e.e.) of regulatory bodies.[5][6]

The primary purification challenges are:

  • Enantiomeric Separation: Removing the undesired (R)-enantiomer from the desired (S)-enantiomer.

  • Impurity Removal: Eliminating residual starting materials (e.g., 2-chloro-1-(2,4-dichlorophenyl)ethanone), by-products, and catalysts.

This document details two orthogonal and scalable methods to address these challenges.

  • Preferential Crystallization (PC): This classical resolution technique is highly effective for conglomerate-forming systems, where the racemate crystallizes as a physical mixture of separate D- and L-enantiomer crystals.[7][8] By seeding a supersaturated solution of the racemic mixture with crystals of the desired enantiomer, its crystallization is selectively induced, or 'entrained'. This method is cost-effective and highly scalable, making it attractive for industrial production.[4][9]

  • Preparative Chiral HPLC: This chromatographic technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and enabling their separation.[10][11] While often associated with higher costs compared to crystallization, preparative HPLC offers exceptional resolving power and is invaluable for producing highly pure material, especially when crystallization methods are ineffective or for smaller-scale operations.[12]

Protocol 1: Purification by Preferential Crystallization

This protocol is designed for the purification of this compound on a laboratory scale (10-100 g), starting from a crude mixture with an initial enantiomeric excess of 80-90%.

Principle of Operation

The protocol relies on creating a supersaturated solution of the enantiomeric mixture at an elevated temperature and then inducing the crystallization of the desired (S)-enantiomer by adding pure seed crystals. Slow, controlled cooling allows the (S)-enantiomer to crystallize out of solution, thereby enriching the mother liquor with the (R)-enantiomer. The success of this method depends on the system forming a conglomerate and carefully controlling kinetics to prevent the spontaneous nucleation of the counter-enantiomer.[8]

Materials and Reagents
  • Crude this compound: ~100 g (Assumed e.e. of 85%)

  • This compound Seed Crystals: >99.5% e.e., ~1 g

  • Solvent: Isopropanol (IPA) or Heptane/IPA mixture

  • Equipment: Jacketed glass reactor with overhead stirrer, temperature probe, filtration apparatus (Büchner funnel), vacuum oven.

  • Analytical: Chiral HPLC system for monitoring enantiomeric excess.

Detailed Step-by-Step Protocol
  • Solvent Screening & Selection:

    • Rationale: The choice of solvent is critical. It must provide adequate solubility at elevated temperatures and lower solubility at ambient or sub-ambient temperatures to ensure a good recovery yield.

    • Procedure: Perform small-scale solubility tests. Isopropanol is a common choice. A binary solvent system like Heptane/Isopropanol can also be effective for tuning solubility. For this protocol, we select a 4:1 (v/v) Heptane:Isopropanol mixture.

  • Dissolution:

    • Procedure: Charge the jacketed reactor with 100 g of crude this compound. Add the Heptane/IPA solvent mixture (start with ~300 mL).

    • Begin stirring (e.g., 150 RPM) and heat the mixture to 50-55 °C to ensure complete dissolution. If solids remain, add more solvent in small portions until a clear solution is obtained.

    • Rationale: Ensuring all material is dissolved creates a homogeneous starting point and removes any thermal history of the crude solid.

  • Supersaturation and Seeding:

    • Procedure: Once dissolved, cool the solution slowly to 40 °C. At this point, add 1.0 g of pure (S)-enantiomer seed crystals.

    • Rationale: Seeding the supersaturated solution provides nucleation sites for the desired enantiomer, directing the crystallization process and preventing spontaneous, uncontrolled precipitation or oiling out.[7] The temperature of seeding is a key parameter to optimize.

  • Controlled Cooling & Crystallization:

    • Procedure: Program the reactor to cool from 40 °C to 5 °C over a period of 4-6 hours (a cooling rate of ~7-9 °C/hour). Maintain gentle agitation throughout.

    • Rationale: Slow cooling is crucial to maintain control over the crystal growth of the (S)-enantiomer and to prevent the supersaturation of the (R)-enantiomer from reaching its nucleation threshold.[9]

  • Isolation and Washing:

    • Procedure: Once the slurry reaches 5 °C, hold for 1-2 hours to maximize yield. Filter the crystalline solid using a Büchner funnel.

    • Wash the filter cake with a small amount of cold (0-5 °C) solvent (2 x 50 mL) to remove the impurity-rich mother liquor.

    • Rationale: The cold solvent wash displaces the mother liquor, which is enriched in the (R)-enantiomer and other soluble impurities, without dissolving a significant amount of the desired product.

  • Drying and Analysis:

    • Procedure: Dry the crystals in a vacuum oven at 40-45 °C until a constant weight is achieved.

    • Analyze the final product for chemical purity and enantiomeric excess using a validated Chiral HPLC method.

Expected Results & Purity Analysis

The following table summarizes typical results for this purification protocol.

ParameterStarting MaterialPurified Product
Mass 100 g~75-85 g
Enantiomeric Excess (e.e.) 85%>99.5%
Chemical Purity (HPLC) ~97%>99.8%
Recovery Yield of (S)-form N/A~85-95%
Melting Point N/A~62 °C[13]

Workflow Diagram

G cluster_prep Preparation cluster_process Crystallization Process cluster_iso Isolation & Analysis crude Crude Mixture (e.e. ~85%) dissolve 1. Dissolve at 55°C crude->dissolve solvent Heptane/IPA Solvent solvent->dissolve cool_seed 2. Cool to 40°C & Add Seed Crystals dissolve->cool_seed cool_xtal 3. Slow Cool to 5°C (over 4-6 hours) cool_seed->cool_xtal filter 4. Filter Slurry cool_xtal->filter wash 5. Wash with Cold Solvent filter->wash mother_liquor mother_liquor filter->mother_liquor Mother Liquor (Enriched in R-enantiomer) dry 6. Vacuum Dry at 40°C wash->dry pure Pure (S)-Product (e.e. >99.5%) dry->pure

Caption: Workflow for purification via Preferential Crystallization.

Protocol 2: Purification by Preparative Chiral HPLC

This protocol is suitable for achieving very high purity on a smaller scale (1-10 g) or when crystallization methods fail. It is also the primary method for analyzing the success of other purification techniques.

Principle of Operation

The separation is based on the differential interaction of the (S) and (R) enantiomers with a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are commonly used for this class of compounds.[12][14] The enantiomer that interacts more strongly with the CSP is retained longer on the column, allowing for the collection of separate, pure enantiomeric fractions as they elute.

System, Column, and Mobile Phase
  • System: Preparative HPLC system with a fraction collector.

  • Column: ChiralPAK® AD or Chiralcel® OD (or equivalent polysaccharide-based column), 20 x 250 mm, 10 µm particle size.

  • Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA). A typical starting ratio is 90:10 (v/v). All solvents must be HPLC grade.[14]

  • Detection: UV at 210 nm.[6]

Detailed Step-by-Step Protocol
  • Analytical Method Development (Scouting):

    • Rationale: Before scaling to a preparative column, an analytical method must be developed to determine the optimal mobile phase composition for achieving baseline separation (Resolution, Rs > 1.5).

    • Procedure: Using an analytical-scale column (e.g., 4.6 x 250 mm), screen different ratios of Hexane/IPA (e.g., 95:5, 90:10, 85:15). Select the condition that provides the best balance of resolution and run time.

  • Sample Preparation:

    • Procedure: Dissolve the crude material in the mobile phase to a concentration of 10-20 mg/mL. The concentration may need to be optimized to avoid column overloading.

    • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.

    • Rationale: A filtered sample at an appropriate concentration prevents column plugging and ensures sharp, symmetrical peaks.

  • System Equilibration:

    • Procedure: Equilibrate the preparative column with the chosen mobile phase (e.g., 90:10 Hexane/IPA) at the calculated flow rate (e.g., 18-20 mL/min for a 20 mm ID column) until a stable baseline is observed.

    • Rationale: A stable baseline is essential for accurate peak detection and fraction collection.

  • Injection and Fraction Collection:

    • Procedure: Perform a test injection with a small volume to confirm the retention times on the preparative scale.

    • Begin the preparative run by injecting the sample solution. Set the fraction collector to trigger collection based on the UV detector signal (slope and/or threshold).

    • Collect the eluent corresponding to the (S)-enantiomer peak and the (R)-enantiomer peak into separate vessels.

  • Post-Run Analysis and Pooling:

    • Procedure: Analyze the collected fractions by analytical chiral HPLC to confirm their enantiomeric purity.

    • Pool the fractions that meet the purity requirement (e.g., >99.8% e.e.).

  • Solvent Removal:

    • Procedure: Remove the mobile phase from the pooled fractions using a rotary evaporator under reduced pressure.

    • Rationale: This step isolates the purified compound from the chromatography solvents, yielding the final solid product.

  • Drying:

    • Procedure: Dry the resulting solid in a vacuum oven at 40-45 °C to remove any residual solvent.

Expected Results & Data
ParameterValue
Column ChiralPAK® AD, 20 x 250 mm
Mobile Phase 90:10 (v/v) n-Hexane:Isopropanol
Flow Rate 20 mL/min
Loading per Injection ~200 mg
Retention Time (S)-enantiomer ~12 min
Retention Time (R)-enantiomer ~15 min
Purity of Collected Fraction >99.8% e.e.
Typical Recovery >95%

Workflow Diagram

G cluster_prep Preparation cluster_process Chromatography cluster_iso Isolation & Analysis crude Crude Mixture dissolve 1. Dissolve in Mobile Phase & Filter (0.45 µm) crude->dissolve inject 3. Inject Sample dissolve->inject equilibrate 2. Equilibrate Prep Column equilibrate->inject separate 4. Elute & Separate Enantiomers inject->separate collect 5. Collect Fractions separate->collect analyze 6. Analyze Fractions (Chiral HPLC) collect->analyze pool 7. Pool Pure Fractions analyze->pool evap 8. Evaporate Solvent pool->evap pure Pure (S)-Product (e.e. >99.8%) evap->pure

Caption: Workflow for purification via Preparative Chiral HPLC.

Method Comparison and Conclusion

FeaturePreferential CrystallizationPreparative Chiral HPLC
Scalability High (kg to ton scale)Low to Medium (g to kg scale)
Cost Low (solvents, energy)High (column, solvents, instrument)
Throughput High (batch process)Low (sequential injections)
Purity Achievable High (>99.5% e.e.)Very High (>99.9% e.e.)
Development Time Moderate (requires screening)Fast (methodical screening)
Waste Generation LowHigh (large solvent volumes)

The choice between Preferential Crystallization and Preparative Chiral HPLC for the purification of this compound depends on the specific requirements of the project. Preferential Crystallization is the method of choice for large-scale, cost-sensitive manufacturing where a high-purity starting material is available.[4] Its operational simplicity and scalability are significant advantages. Preparative Chiral HPLC serves as an indispensable tool for producing reference standards, for purifying material when crystallization is not feasible, and for applications demanding the highest possible enantiomeric purity.[11] A robust process development workflow will often use chiral HPLC as the primary analytical tool to guide the optimization of a more scalable crystallization procedure.

References

Application Notes and Protocols for the Safe Handling and Disposal of (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol is a chiral aromatic alcohol that serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its structure, featuring a chlorinated phenyl ring and a reactive benzylic alcohol, imparts specific chemical properties that necessitate rigorous safety protocols for its handling and disposal. The benzylic position is known for its heightened reactivity, capable of forming stabilized carbocations or radicals, which influences its chemical behavior and potential hazards.[1] This guide provides a comprehensive overview of the essential procedures for the safe management of this compound in a research and development setting, emphasizing the rationale behind each recommendation to ensure a self-validating system of laboratory safety.

Hazard Identification and Risk Assessment

A thorough understanding of the potential hazards associated with this compound is the foundation of safe laboratory practices. While comprehensive toxicological data for this specific compound may be limited, its structural similarity to other chlorinated organic compounds warrants a cautious approach.

1.1. Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

PropertyValueSource
CAS Number 126534-31-4N/A
Molecular Formula C₈H₇Cl₃ON/A
Molecular Weight 225.50 g/mol N/A
Appearance White to off-white crystalline powderN/A
Boiling Point 323.3 °C (predicted)N/A
Melting Point 62-64 °CN/A
Solubility Soluble in organic solvents such as methanol, ethanol, and dichloromethane. Limited solubility in water.N/A

1.2. Toxicological Profile (Anticipated)

Given the presence of a dichlorophenyl group and a chlorinated alkyl chain, the primary anticipated hazards include:

  • Skin and Eye Irritation: Direct contact may cause irritation.

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.

  • Toxicity: While specific data is lacking, chlorinated hydrocarbons as a class can have detrimental effects on human health, potentially causing organ damage.[2]

1.3. Reactivity Profile

The benzylic alcohol moiety is susceptible to a range of reactions. The reactivity of benzylic substrates in unimolecular SN1 and E1 reactions is explained by the resonance-stabilization of the benzylic carbocation formed in the rate-determining step.[1] This inherent reactivity underscores the importance of controlled experimental conditions.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is crucial for minimizing exposure.

2.1. Engineering Controls

The primary line of defense is to handle this compound within a certified chemical fume hood. This is essential to prevent the inhalation of any dust or vapors that may be generated. For procedures with a higher risk of aerosolization, a glove box may be warranted.

2.2. Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the specific experimental procedure. The following table outlines the recommended PPE for handling this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.Protects against splashes of the compound in solution and airborne particles.[3][4]
Hand Protection Nitrile or neoprene gloves.Provides a barrier against skin contact. Aromatic and halogenated hydrocarbons can attack many glove materials, so regular inspection and prompt replacement of gloves is necessary.[5]
Body Protection A flame-resistant lab coat.Protects against accidental spills and splashes.
Respiratory Protection Generally not required when handled in a fume hood. For spill cleanup or in cases of ventilation failure, an air-purifying respirator with organic vapor cartridges is recommended.Ensures respiratory safety in situations with potential for airborne exposure.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is paramount to prevent accidental exposure and maintain the integrity of the compound.

3.1. Chemical Inventory Management

Maintaining an accurate and up-to-date chemical inventory is a regulatory requirement and a cornerstone of laboratory safety.[6][7][8] Your inventory should include the chemical name, quantity, storage location, and the date of receipt.[6][7]

3.2. Handling Procedures

  • Always handle this compound in a well-ventilated chemical fume hood.

  • Avoid the formation of dust and aerosols.

  • Use appropriate tools (spatulas, etc.) for transferring the solid material.

  • Ensure all containers are clearly and accurately labeled with the chemical name and any associated hazards.[7]

  • Wash hands thoroughly after handling, even if gloves were worn.

3.3. Storage Requirements

  • Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.

  • Segregate from incompatible materials such as strong oxidizing agents and alkali metals. Chlorinated solvents should be stored separately from flammable (non-chlorinated) solvents to prevent violent reactions.[9]

  • Store below shoulder height to minimize the risk of dropping and spillage.[9]

Emergency Procedures

Prompt and correct response to an emergency situation can significantly mitigate potential harm.

4.1. Spill Response

The procedure for responding to a chemical spill is outlined in the flowchart below.

Spill_Response_Workflow start Spill Occurs assess Assess the Spill (Size and Hazard) start->assess minor_spill Minor Spill (Contained, No immediate danger) assess->minor_spill Minor major_spill Major Spill (Large volume, high hazard, fire) assess->major_spill Major don_ppe Don Appropriate PPE minor_spill->don_ppe evacuate Evacuate the Area Alert others major_spill->evacuate contact_ehs Contact Emergency Services and EHS evacuate->contact_ehs contain Contain the Spill (Use absorbent pads or socks) don_ppe->contain absorb Absorb the Spill (Work from outside in) contain->absorb collect Collect Spill Debris into a Labeled Hazardous Waste Container absorb->collect decontaminate Decontaminate the Area (Mild detergent and water) collect->decontaminate dispose Dispose of Waste (Follow hazardous waste protocols) decontaminate->dispose report Report the Incident to Supervisor dispose->report

Caption: Workflow for responding to a chemical spill.

For minor spills, use an inert absorbent material to clean up the spill.[10] Place the absorbed material into a labeled container for hazardous waste disposal.[11] For major spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office immediately.[12]

4.2. First Aid Measures

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Waste Disposal Protocols

Proper disposal of this compound and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility. As a halogenated organic compound, it must be disposed of as hazardous waste.[13][14]

5.1. Waste Segregation and Collection

The following flowchart illustrates the correct procedure for segregating and collecting waste containing this compound.

Waste_Disposal_Workflow start Generate Waste (e.g., unused compound, contaminated labware) identify Identify as Halogenated Organic Waste start->identify solid_waste Solid Waste (e.g., contaminated gloves, paper towels) identify->solid_waste Solid liquid_waste Liquid Waste (e.g., reaction mixtures, solutions) identify->liquid_waste Liquid solid_container Place in a designated, labeled 'Halogenated Solid Waste' container solid_waste->solid_container liquid_container Place in a designated, labeled 'Halogenated Liquid Waste' container liquid_waste->liquid_container seal_container Keep container sealed when not in use solid_container->seal_container liquid_container->seal_container request_pickup Arrange for Hazardous Waste Pickup with EHS seal_container->request_pickup

Caption: Protocol for segregating and collecting halogenated waste.

5.2. Disposal Method

The primary and most environmentally sound method for the disposal of halogenated organic waste is high-temperature incineration in a licensed hazardous waste facility.[15] This process ensures the complete destruction of the compound and minimizes the release of harmful byproducts. Under no circumstances should this chemical or its solutions be disposed of down the drain.[14]

Conclusion

The safe handling and disposal of this compound require a proactive and informed approach. By understanding the compound's properties, implementing robust engineering controls, utilizing appropriate personal protective equipment, and adhering to the detailed protocols outlined in this guide, researchers can minimize risks to themselves and the environment. The principles of causality and self-validation embedded in these procedures are designed to foster a strong safety culture within the laboratory.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and optimized protocols. This compound, hereafter referred to as (S)-CPEO, is a critical chiral intermediate in the synthesis of several antifungal agents, including luliconazole, miconazole, and econazole.[1][2] Achieving high yield and high enantiomeric excess (>99% e.e.) is paramount for the efficacy and safety of the final active pharmaceutical ingredient.

This document provides actionable solutions to common challenges encountered during the asymmetric reduction of the prochiral ketone, 2-chloro-1-(2,4-dichlorophenyl)ethanone (CPE).

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, focusing on the underlying chemical principles to empower you to make informed decisions.

Problem 1: Low Chemical Yield (<85%)

Q: My reaction conversion is high according to TLC/GC analysis, but the isolated yield of (S)-CPEO is consistently low. What are the potential causes and how can I improve it?

A: Low isolated yield despite good conversion often points to issues during the reaction work-up and purification stages, or the presence of subtle side reactions.

Potential Causes & Troubleshooting Steps:

  • Incomplete Quenching: In borane-mediated reductions (e.g., CBS reduction), residual borane complexes can lead to the formation of emulsions or soluble borate esters that are difficult to separate.

    • Solution: Ensure a thorough and careful quench. After the reaction is complete, cool the mixture in an ice bath and slowly add methanol dropwise to quench excess borane. This is followed by a standard aqueous work-up. For larger scales, a carefully controlled addition of dilute HCl or an ammonium chloride solution can be effective.

  • Product Volatility/Degradation: While (S)-CPEO is not extremely volatile, prolonged exposure to high temperatures during solvent removal can lead to losses. More importantly, residual acidic or basic conditions can catalyze degradation.

    • Solution: Use a rotary evaporator at a moderate temperature (e.g., <40°C) for solvent removal. Ensure the final organic extract is washed with a neutral brine solution to remove any residual acid or base before drying and concentration.

  • Side Reactions: The primary competing reaction is the reductive dehalogenation of the starting material or product.[3] The α-chloro substituent can be reduced to a methyl group, leading to the formation of 1-(2,4-dichlorophenyl)ethanol.

    • Solution: This is often promoted by overly harsh reducing agents or prolonged reaction times at elevated temperatures.

      • Catalyst Choice: Biocatalytic methods using ketoreductases often show exceptional chemoselectivity, avoiding this issue entirely.[4][5]

      • Reaction Conditions: If using a chemical catalyst like a CBS reagent, ensure the temperature is strictly controlled. Running the reaction at 0°C or even lower temperatures can significantly suppress dehalogenation.[6]

  • Complex Formation with Catalyst: In Friedel-Crafts acylation to prepare the starting ketone, the product can form a stable complex with the Lewis acid catalyst (e.g., AlCl₃), requiring a stoichiometric amount of the catalyst and complicating work-up.[7]

    • Solution: While this pertains to the synthesis of the starting material, incomplete hydrolysis of this complex can carry impurities forward. Ensure a vigorous hydrolytic work-up (e.g., quenching on ice/HCl) of the acylation reaction mixture to fully break this complex before purification of the CPE ketone.

Problem 2: Low Enantiomeric Excess (e.e. <99%)

Q: My chiral HPLC analysis shows a lower than expected enantiomeric excess. How can I improve the stereoselectivity of the reduction?

A: Achieving high enantioselectivity is the core challenge of this synthesis. It is almost entirely dependent on the choice of chiral catalyst and the precise control of reaction parameters.

Potential Causes & Troubleshooting Steps:

  • Suboptimal Catalyst System: The choice of catalyst is the single most important factor.

    • Solution:

      • Biocatalysis (Preferred): Ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), often from Lactobacillus kefir or Scheffersomyces stipitis, have demonstrated the ability to reduce CPE to (S)-CPEO with >99.5% e.e. and very high conversion.[8][9] These enzymatic systems offer unparalleled selectivity under mild, aqueous conditions.

      • Chemical Catalysis (CBS Reduction): The Corey-Bakshi-Shibata (CBS) reduction using a chiral oxazaborolidine catalyst is a powerful chemical method.[10][11][12] For generating the (S)-alcohol, the (R)-Me-CBS catalyst is typically used. The enantioselectivity can be highly sensitive to the specific structure of the catalyst and the borane source (e.g., BH₃·SMe₂, catecholborane).[13][14]

  • Background (Non-Catalyzed) Reduction: The borane reagent itself can reduce the ketone without the influence of the chiral catalyst, leading to a racemic product and thus lowering the overall e.e.[15]

    • Solution: This uncatalyzed pathway is more significant at higher temperatures.

      • Lower the Temperature: Perform the reaction at 0°C or below.

      • Slow Addition: Add the borane solution slowly to the mixture of the ketone and catalyst. This maintains a low concentration of free borane, ensuring it reacts preferentially through the chiral catalytic cycle.

  • Moisture Contamination: Water can hydrolyze both the borane reagent and the oxazaborolidine catalyst, leading to reduced activity and selectivity.[10]

    • Solution: Ensure all glassware is flame-dried or oven-dried. Use anhydrous solvents (e.g., distilled from a suitable drying agent) and conduct the reaction under an inert atmosphere (Nitrogen or Argon).

  • Catalyst Aging/Decomposition: Pre-made oxazaborolidine solutions can degrade over time, leading to lower reproducibility.[15]

    • Solution: Consider generating the CBS catalyst in situ immediately before the reduction by reacting the corresponding chiral amino alcohol (e.g., (R)-α,α-diphenyl-2-pyrrolidinemethanol) with the borane source.[15]

Frequently Asked Questions (FAQs)

Q1: What is the best method for synthesizing (S)-CPEO: chemical or biocatalytic?

A1: For achieving the highest yield and enantiomeric excess, biocatalytic reduction is generally superior. Engineered alcohol dehydrogenases from Lactobacillus kefir have been reported to convert substrate concentrations up to 600 g/L with >99.5% e.e., achieving space-time yields that are difficult to match with chemical methods.[8] Biocatalysis also operates under greener conditions (water, mild temperature/pH) and avoids heavy metal catalysts or pyrophoric reagents.[16][17] However, chemical methods like the CBS reduction remain valuable, especially when biocatalytic expertise or equipment is unavailable.[18][19]

Q2: How do I monitor the progress of the reaction?

A2: Thin-Layer Chromatography (TLC) is a simple and effective method for qualitative monitoring. Use a mobile phase like 20-30% Ethyl Acetate in Hexane. The starting ketone (CPE) is less polar and will have a higher Rf value than the product alcohol ((S)-CPEO). For quantitative analysis of both conversion and enantiomeric excess, Chiral High-Performance Liquid Chromatography (HPLC) is the standard method.

Q3: My starting material, 2-chloro-1-(2,4-dichlorophenyl)ethanone (CPE), appears impure. How will this affect my reaction?

A3: Impurities in the starting ketone can significantly impact the reaction. Regioisomers from the Friedel-Crafts acylation step can be reduced to their corresponding alcohols, complicating purification.[7] Other impurities might inhibit or poison the catalyst. It is highly recommended to purify the CPE ketone by recrystallization or column chromatography before the asymmetric reduction step.

Q4: Can I use sodium borohydride (NaBH₄) for this reduction?

A4: Standard NaBH₄ is an achiral reducing agent and will produce a racemic mixture (a 50:50 mix of (S)- and (R)-CPEO). While it is effective for the reduction itself, it provides no stereocontrol and is therefore unsuitable for this synthesis. Chiral modifications of borohydrides exist but are often less selective for this substrate than CBS or enzymatic methods.

Process Optimization & Key Parameters

To maximize the yield and enantioselectivity, careful control over reaction parameters is essential. The table below summarizes key considerations for the two primary synthetic routes.

ParameterBiocatalytic Reduction (KRED/ADH)CBS Chemical ReductionRationale & Impact on Yield/e.e.
Catalyst Recombinant KRED/ADH (e.g., from L. kefir)(R)-Me-CBS or other oxazaborolidineThe primary determinant of enantioselectivity.[8][13]
Reducing Agent Isopropanol or Glucose (for cofactor regeneration)BH₃·SMe₂ or CatecholboraneStoichiometric reductant. Excess can lead to side reactions.
Solvent Aqueous Buffer (e.g., Phosphate buffer)Anhydrous THF or TolueneWater is detrimental to the CBS catalyst and borane.[10]
Temperature 30-40°C (Enzyme optimum)-20°C to Room Temperature (0°C is common)Lower temperatures suppress the uncatalyzed background reaction and dehalogenation, increasing e.e.[15]
pH 6.5 - 8.0 (Enzyme optimum)N/A (Anhydrous conditions)Enzyme activity is highly pH-dependent.
Substrate Conc. Can be very high (up to 600 g/L reported)[8]Typically lower (0.1 - 1.0 M)High concentrations can sometimes lead to catalyst inhibition or solubility issues.
Atmosphere AirInert (Nitrogen or Argon)Prevents moisture contamination and degradation of the catalyst/reagent.

Experimental Protocols

Protocol 1: Biocatalytic Asymmetric Reduction

This protocol is based on highly efficient processes using an alcohol dehydrogenase with a coupled cofactor regeneration system.[4]

Materials:

  • 2-chloro-1-(2,4-dichlorophenyl)ethanone (CPE)

  • Recombinant E. coli cells expressing a suitable ketoreductase/alcohol dehydrogenase (e.g., from Lactobacillus kefir)

  • NADP⁺

  • Isopropanol (IPA)

  • Potassium phosphate buffer (100 mM, pH 7.0)

  • Ethyl acetate

Procedure:

  • In a temperature-controlled reaction vessel, suspend the recombinant E. coli cells (as a wet cell paste) in the potassium phosphate buffer.

  • Add NADP⁺ to a final concentration of ~0.1 mM.

  • Add Isopropanol to a final concentration of 10% (v/v). The IPA serves as the ultimate hydride source for cofactor regeneration.

  • Stir the mixture at 30°C.

  • Dissolve the CPE substrate in a minimal amount of IPA and add it to the cell suspension to the desired final concentration (e.g., 100 g/L).

  • Maintain the reaction at 30°C with gentle stirring. Monitor the reaction progress by taking aliquots, extracting with ethyl acetate, and analyzing by TLC or chiral HPLC.

  • Once the reaction is complete (typically 6-24 hours), centrifuge the mixture to pellet the cells.

  • Extract the supernatant three times with an equal volume of ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (S)-CPEO.

  • Purify the product by flash column chromatography or recrystallization if necessary.

Protocol 2: CBS-Catalyzed Asymmetric Reduction

This protocol describes a standard laboratory-scale Corey-Bakshi-Shibata reduction.[10][11]

Materials:

  • 2-chloro-1-(2,4-dichlorophenyl)ethanone (CPE)

  • (R)-2-Methyl-CBS-oxazaborolidine (1 M solution in toluene)

  • Borane-dimethyl sulfide complex (BH₃·SMe₂, ~10 M)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • Saturated aq. NH₄Cl, Brine

  • Ethyl acetate

  • Anhydrous Sodium Sulfate

Procedure:

  • Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.

  • Dissolve the CPE (1.0 eq.) in anhydrous THF under a nitrogen atmosphere.

  • Cool the solution to 0°C in an ice-salt bath.

  • Add the (R)-2-Methyl-CBS-oxazaborolidine solution (0.1 eq., 10 mol%) to the stirred solution.

  • Slowly add the borane-dimethyl sulfide complex (0.6 - 1.0 eq.) dropwise via syringe over 30-60 minutes, ensuring the internal temperature does not rise above 5°C.

  • Stir the reaction at 0°C and monitor its progress by TLC.

  • Upon completion, quench the reaction by the slow, dropwise addition of methanol at 0°C until gas evolution ceases.

  • Allow the mixture to warm to room temperature and stir for an additional 30 minutes.

  • Remove the solvent under reduced pressure.

  • Add ethyl acetate and wash the organic layer sequentially with 1 M HCl, saturated aq. NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., silica gel, 10-20% ethyl acetate in hexanes).

Visualized Workflows

Synthesis and Troubleshooting Workflow

This diagram outlines the general process flow from the starting ketone to the purified chiral alcohol, including key decision points for troubleshooting common issues.

SynthesisWorkflow cluster_prep Preparation cluster_reaction Asymmetric Reduction cluster_workup Work-up & Purification cluster_analysis Analysis CPE CPE Ketone Catalyst Select Catalyst (Biocatalytic or CBS) CPE->Catalyst Reaction Run Reaction (Controlled Temp, Anhydrous) Catalyst->Reaction Monitor Monitor Progress (TLC / HPLC) Reaction->Monitor Quench Quench Reaction Monitor->Quench Extract Aqueous Extraction Quench->Extract Purify Purify (Chromatography) Extract->Purify Final_Product (S)-CPEO Product Purify->Final_Product Check_Yield Check Yield Final_Product->Check_Yield Check_ee Check e.e. (Chiral HPLC) Final_Product->Check_ee Check_Yield->Quench Low Yield? Re-evaluate Work-up Check_ee->Catalyst Low e.e.? Re-evaluate Catalyst/ Conditions

Caption: General workflow for (S)-CPEO synthesis and analysis.

Decision Tree for Low Enantiomeric Excess

This diagram provides a logical path for diagnosing the cause of low enantiomeric excess (e.e.).

Troubleshooting_ee Start Low e.e. Detected Q_Method Using CBS Reduction? Start->Q_Method A_Moisture Check for Moisture (Anhydrous Solvents/Inert Atm.) Q_Method->A_Moisture Yes A_Bio Verify Enzyme Activity/ Cofactor Regeneration Q_Method->A_Bio No (Biocatalytic) Q_Temp Reaction Temp > 0°C? A_Moisture->Q_Temp A_Temp Lower Temperature (Suppress background reduction) Q_Temp->A_Temp Yes Q_Borane Fast Borane Addition? Q_Temp->Q_Borane No A_Borane Add Borane Slowly Q_Borane->A_Borane Yes A_Catalyst Consider in-situ catalyst generation or new batch Q_Borane->A_Catalyst No Q_pH Is pH/Temp Optimal? A_Bio->Q_pH A_pH Adjust Buffer pH and Temp Q_pH->A_pH No A_Strain Confirm Purity of Enzyme/Cell Strain Q_pH->A_Strain Yes

Caption: Troubleshooting decision tree for low enantiomeric excess.


References

Technical Support Center: Optimization of Reaction Conditions for (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol. This crucial chiral intermediate is a cornerstone in the synthesis of several antifungal agents, most notably luliconazole.[1][2] Its stereochemistry is paramount to its biological function, making the optimization of its enantioselective synthesis a critical step for researchers and drug development professionals.[3]

This guide is structured to provide direct, actionable solutions to common challenges encountered during the asymmetric reduction of the prochiral ketone, 2-chloro-1-(2,4-dichlorophenyl)ethanone. We will delve into the causality behind experimental choices, offering field-proven insights for both biocatalytic and chemical synthesis routes.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Question 1: My reaction shows low enantiomeric excess (ee%). How can I improve the stereoselectivity?

Low enantiomeric excess is a common hurdle indicating that the catalyst is not effectively discriminating between the two potential enantiomers. The solution depends heavily on your chosen synthetic route.

For Biocatalytic Reductions (Using Carbonyl Reductases/Alcohol Dehydrogenases):

  • Potential Cause: The selected enzyme may have inherently low stereoselectivity for this specific substrate. Different enzymes exhibit varying substrate specificities.

  • Solution: Screen a panel of carbonyl reductases. Enzymes from sources like Lactobacillus kefir (LkADH) and Scheffersomyces stipitis have shown excellent enantioselectivity (>99% ee) for this transformation.[2][4][5] Site-directed mutagenesis of existing enzymes, guided by computational tools, can also dramatically enhance activity and selectivity.[5]

  • Potential Cause: Suboptimal reaction conditions (pH, temperature) can negatively impact the enzyme's conformational stability and, consequently, its stereoselectivity.

  • Solution: Optimize the reaction pH and temperature. For many alcohol dehydrogenases, a slightly basic pH of ~8.0 and a temperature of ~35°C provide a good balance of activity and stability.[5] Perform small-scale experiments across a range of conditions (e.g., pH 6-10, Temp 20-50°C) to determine the optimal parameters for your specific enzyme.[5]

For Chemical Catalytic Reductions (e.g., CBS Reduction):

  • Potential Cause: The catalyst may have degraded or the chiral ligand may be impure. Oxazaborolidine (CBS) catalysts, for instance, can be sensitive to moisture and may age during storage, leading to diminished performance.[6]

  • Solution: Utilize an in situ method for catalyst generation. Reacting a chiral amino alcohol, such as (S)-α,α-diphenyl-2-pyrrolidinemethanol, with a borane source (e.g., borane-dimethyl sulfide complex) directly in the reaction vessel immediately before adding the ketone substrate ensures a fresh, highly active catalyst.[6][7]

  • Potential Cause: The reaction temperature is too high. Enantioselectivity in many chemical reductions is highly temperature-dependent.

  • Solution: Conduct the reduction at lower temperatures. For CBS reductions, temperatures of 0°C or even -78°C are often employed to maximize enantioselectivity.[6] For transition metal-catalyzed transfer hydrogenations (e.g., using Ruthenium catalysts), mild conditions are generally effective, but optimization is still key.[8][9]

Question 2: The reaction conversion is low, resulting in a poor yield. What steps can I take to improve it?

Low conversion points to issues with reaction kinetics, substrate availability, or catalyst activity.

For Biocatalytic Reductions:

  • Potential Cause: The substrate, 2-chloro-1-(2,4-dichlorophenyl)ethanone, has very poor solubility in aqueous buffer systems, limiting its availability to the enzyme.[1]

  • Solution: Introduce a water-miscible organic co-solvent. Dimethyl sulfoxide (DMSO), isopropanol (IPA), or ethanol can be added at concentrations of 5-50% (v/v) to significantly enhance substrate solubility.[1] Isopropanol is particularly advantageous as it can also serve as a co-substrate for cofactor regeneration.[2][5]

  • Potential Cause: Insufficient cofactor (e.g., NADPH) or a lack of an efficient cofactor regeneration system. The enzyme requires a stoichiometric amount of the hydride donor.

  • Solution: Ensure an adequate supply of the cofactor. For whole-cell systems, the cell's metabolism may handle regeneration. For reactions with purified enzymes, an external regeneration system is crucial. A common approach is to use a second enzyme, like glucose dehydrogenase (GDH), with glucose as the ultimate reductant.[4] Alternatively, using a high concentration of isopropanol (e.g., 70% v/v) allows the primary alcohol dehydrogenase to regenerate its own NADPH by oxidizing IPA to acetone.[5]

  • Potential Cause: High substrate or product concentrations may be inhibiting the enzyme.

  • Solution: If substrate inhibition is suspected (a known issue with some reductases), consider a fed-batch approach where the substrate is added gradually over time to maintain a low, non-inhibitory concentration.[4]

For Chemical Catalytic Reductions:

  • Potential Cause: Insufficient stoichiometric reducing agent.

  • Solution: Ensure at least a stoichiometric equivalent of the reductant (e.g., borane, catecholborane) is used relative to the ketone. Often, a slight excess (e.g., 0.7-1.5 equivalents) is beneficial to drive the reaction to completion.[7]

  • Potential Cause: The catalyst has been poisoned by impurities in the reagents or solvent.

  • Solution: Use high-purity, anhydrous solvents (e.g., THF) and reagents. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the reductant by atmospheric moisture and oxygen.

Question 3: How can I effectively purify the final product to achieve high chemical and optical purity?

Even with high conversion and ee%, residual starting material and side products can contaminate the final alcohol.

  • Potential Cause: Crude product contains unreacted ketone and catalyst byproducts.

  • Solution 1 (Workup): After the reaction is complete, it must be properly quenched. For borane-based reductions, this is typically done by the slow, careful addition of an acid solution (e.g., dilute HCl) or methanol.[7] Following quenching, perform a standard liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate) to isolate the crude product.

  • Solution 2 (Purification): Recrystallization is a highly effective method for purifying the product and can often enhance the enantiomeric excess. Washing the crude product with a hydrocarbon solvent like petroleum ether has been shown to effectively remove impurities, yielding product with both high chemical purity (>99%) and optical purity (>99% ee).[7]

  • Solution 3 (Analysis): To confirm purity, utilize appropriate analytical techniques. Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are essential for determining the enantiomeric excess.[1][5] Reversed-phase HPLC can be used to assess chemical purity.[1]

Data Summary: Comparison of Synthesis Methods

The table below summarizes typical conditions and outcomes for different catalytic systems, providing a baseline for optimization.

Catalytic System Substrate Conc. Temp. Co-Solvent / Reductant Yield ee% Reference
Carbonyl Reductase (Lactobacillus kefiri)100-300 g/L20-40 °CDMSO, Ethanol, IPA (5-50%)>95% conv.>99%[1]
Ketoreductase (Scheffersomyces stipitis)67 g/LN/AGDH/NADPH system88.2%>99.9%[4]
Mutant ADH (Lactobacillus kefir)600 g/L35 °CIsopropanol (70%)>99% conv.>99.5%[5]
CBS Catalyst (in situ)N/A20 °CBorane-THF complex71%>95%[7]

Visualized Workflows and Logic

General Optimization Workflow

This diagram outlines the logical flow for optimizing the synthesis of this compound.

G cluster_prep 1. Preparation cluster_rxn 2. Reaction Optimization cluster_analysis 3. Analysis & Troubleshooting cluster_scaleup 4. Scale-Up & Purification sub Prepare Substrate (2-chloro-1-(2,4-dichlorophenyl)ethanone) cat Select Catalyst (Biocatalyst or Chemical) sub->cat params Screen Key Parameters: - Solvent / Co-solvent - Temperature - pH (Bio) - Substrate Concentration cat->params run_rxn Execute Small-Scale Reaction params->run_rxn analyze Analyze Results (HPLC/GC for Yield & ee%) run_rxn->analyze troubleshoot Troubleshoot Issues (Low ee%, Low Yield) analyze->troubleshoot scale Scale-Up Optimized Conditions analyze->scale troubleshoot->params Re-optimize purify Purify Product (Quench, Extract, Recrystallize) scale->purify

Caption: General workflow for reaction optimization.

Troubleshooting Logic: Low Enantiomeric Excess

This decision tree provides a structured approach to diagnosing and resolving issues with stereoselectivity.

G start Problem: Low ee% q1 Which Catalyst Type? start->q1 bio_path Biocatalyst q1->bio_path Bio chem_path Chemical Catalyst q1->chem_path Chemical bio_q1 Are pH & Temp Optimal? bio_path->bio_q1 chem_q1 Is Reaction Temp Low Enough? chem_path->chem_q1 bio_s1 Optimize pH (~8.0) & Temp (~35°C) bio_q1->bio_s1 No bio_q2 Screen different enzymes (e.g., from Lactobacillus, Scheffersomyces) bio_q1->bio_q2 Yes chem_s1 Lower Temperature (e.g., 0°C to -78°C) chem_q1->chem_s1 No chem_q2 Is Catalyst Fresh? chem_q1->chem_q2 Yes chem_s2 Use in-situ generated catalyst. Ensure anhydrous conditions. chem_q2->chem_s2 No

Caption: Decision tree for troubleshooting low ee%.

Experimental Protocols

Protocol 1: Biocatalytic Reduction with Whole-Cell Biocatalyst and Co-solvent

This protocol is a representative example based on optimized conditions reported for high-substrate-load biotransformations.[5]

  • Preparation: In a temperature-controlled reaction vessel, prepare a 100 mM Tris-HCl buffer solution (pH 8.0).

  • Reagent Addition:

    • Add isopropanol to a final concentration of 70% (v/v).

    • Add NADP+ to a final concentration of 0.1 mM.

    • Add the wet cell paste of recombinant E. coli expressing the desired alcohol dehydrogenase (e.g., a mutant from Lactobacillus kefir) to a final concentration of 50 g/L.

    • Add the substrate, 2-chloro-1-(2,4-dichlorophenyl)ethanone, to a final concentration of up to 600 g/L.

  • Reaction: Seal the vessel and incubate at 35°C with vigorous shaking (e.g., 220 rpm) for 24 hours.

  • Monitoring: Periodically take aliquots from the reaction mixture. Extract with ethyl acetate and analyze by chiral GC or HPLC to monitor conversion and enantiomeric excess.

  • Workup:

    • Once the reaction reaches completion, remove the excess isopropanol and the acetone byproduct via rotary evaporation.

    • Extract the remaining aqueous residue three times with an equal volume of ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize or wash the crude product with a hydrocarbon solvent (e.g., petroleum ether or hexane) to obtain the pure this compound.

Protocol 2: Chemical Asymmetric Reduction via In Situ CBS Catalyst Generation

This protocol describes a practical method for Corey-Bakshi-Shibata (CBS) reduction.[6][7]

  • Catalyst Preparation (In Situ):

    • To a flame-dried, three-neck flask under an argon atmosphere, add (S)-α,α-diphenyl-2-pyrrolidinemethanol (10 mol%).

    • Add anhydrous tetrahydrofuran (THF).

    • Cool the solution to 0°C in an ice bath.

    • Slowly add borane-dimethyl sulfide complex (BH₃-SMe₂) (approx. 1.0 M solution in THF, 1.0 equivalent) dropwise.

    • Stir the mixture at 0°C for 15-20 minutes to allow for the formation of the oxazaborolidine catalyst.

  • Reduction:

    • Dissolve 2-chloro-1-(2,4-dichlorophenyl)ethanone (1.0 equivalent) in anhydrous THF.

    • Add the ketone solution dropwise to the cold catalyst solution over 30 minutes, maintaining the internal temperature below 5°C.

    • Stir the reaction mixture at 0-5°C until completion (monitor by TLC or HPLC).

  • Quenching:

    • Very slowly and carefully add methanol dropwise to the cold reaction mixture to quench any unreacted borane. Vigorous gas evolution will occur.

    • Once the gas evolution ceases, allow the mixture to warm to room temperature.

  • Workup:

    • Add 1 M HCl and stir for 30 minutes.

    • Extract the mixture with ethyl acetate (3x).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography or recrystallization to yield the pure (S)-enantiomer.

References

Technical Support Center: (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol - Stability and Degradation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability and degradation pathways of this critical pharmaceutical intermediate. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Introduction

This compound is a key building block in the synthesis of various active pharmaceutical ingredients (APIs).[1] Ensuring its stability and understanding its potential degradation products are paramount for process optimization, formulation development, and regulatory compliance. This guide provides a comprehensive overview of its stability profile and practical advice for handling and analysis.

Frequently Asked Questions (FAQs)

General Stability

Q1: What are the primary factors that can affect the stability of this compound?

A1: The stability of this compound is primarily influenced by temperature, pH, light, and the presence of oxidizing agents. As a chlorinated benzylic alcohol, it is susceptible to oxidation, hydrolysis under certain pH conditions, and photodegradation.[2]

Q2: What are the recommended long-term storage conditions for this compound?

A2: For long-term stability, it is recommended to store this compound in a cool, dark, and dry place, protected from light and atmospheric oxygen.[3] Typically, storage at 2-8°C in a tightly sealed container is advisable.

Degradation Pathways

Q3: What are the likely degradation pathways for this compound?

A3: Based on its chemical structure, the following degradation pathways are anticipated:

  • Oxidation: The secondary benzylic alcohol is susceptible to oxidation to form the corresponding ketone, 2-chloro-1-(2,4-dichlorophenyl)ethanone. Further oxidation could potentially lead to cleavage of the carbon-carbon bond and formation of 2,4-dichlorobenzoic acid.[4][5][6][7]

  • Hydrolysis: While generally stable, under strong acidic or basic conditions, hydrolysis could occur. Acid-catalyzed hydrolysis might lead to the formation of a diol, though this is less likely. Base-catalyzed elimination of HCl to form an epoxide is a more probable pathway.

  • Photodegradation: Aromatic chlorinated compounds can be susceptible to photodegradation.[8] UV light can induce cleavage of the C-Cl bond, leading to the formation of radical species and subsequent secondary degradation products.

  • Thermal Degradation: At elevated temperatures, decomposition can occur, potentially leading to the elimination of HCl and the formation of a styrene derivative.[9][10] Hazardous decomposition products can include hydrogen chloride, carbon monoxide, and carbon dioxide.[11]

Q4: I am observing an unexpected peak in my HPLC analysis of a stability sample. How can I identify if it is a degradant?

A4: To determine if an unexpected peak is a degradation product, you should:

  • Analyze a control sample: Compare the chromatogram of your stability sample to that of a reference standard stored under ideal conditions. The absence of the peak in the control suggests it is a result of degradation.[3]

  • Perform peak purity analysis: Use a photodiode array (PDA) detector to assess the spectral homogeneity of the main peak and the new peak.

  • Conduct forced degradation studies: Expose the compound to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products. If the unexpected peak increases under a specific stress condition, it is likely a degradant formed through that pathway.

  • Utilize LC-MS/MS: Liquid chromatography-mass spectrometry can provide the mass of the unknown peak, which is crucial for proposing a chemical structure.

Troubleshooting Guide for Stability Studies

Problem Possible Cause Recommended Solution
Significant loss of parent compound with no corresponding increase in degradation products (poor mass balance). Precipitation of the drug or its degradants.Visually inspect samples. Consider a different diluent or adjust the pH of the mobile phase.
Adsorption to container surfaces.Use silanized glass vials or polypropylene containers.
Formation of volatile degradants.Use a gas chromatography (GC) headspace analysis to screen for volatile compounds.
Co-eluting peaks of the parent compound and a degradant. The HPLC method lacks sufficient resolution.Optimize the HPLC method by: - Changing the mobile phase composition (organic modifier, pH). - Trying a different column chemistry (e.g., C8, Phenyl-Hexyl). - Adjusting the gradient slope or temperature.
No degradation observed under stress conditions. The stress conditions are too mild.Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), the temperature, or the duration of exposure.[12][13]
Complete degradation of the parent compound. The stress conditions are too harsh.Reduce the concentration of the stressor, the temperature, or the duration of exposure. Perform time-point sampling to capture intermediate degradants.[12][13]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for a comprehensive forced degradation study to identify potential degradation products and establish a stability-indicating analytical method. A target degradation of 5-20% is generally considered optimal.[3]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Withdraw samples at appropriate time points (e.g., 2, 4, 8, 24 hours).

    • Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Withdraw samples at appropriate time points.

    • Neutralize with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature (25°C) for 24 hours.

    • Withdraw samples at appropriate time points.

  • Thermal Degradation (Solid State):

    • Store the solid compound in an oven at 80°C.

    • At various time points, dissolve a portion of the solid in the sample diluent to the target concentration for analysis.

  • Photolytic Degradation:

    • Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

    • A control sample should be protected from light.

    • After exposure, dissolve and dilute the samples for analysis.

3. Analysis:

  • Analyze all stressed samples, along with a control sample, using a validated stability-indicating HPLC method. A patent for the synthesis of this compound suggests a chiral HPLC method using a CHIRALPAK IA-3 column with isopropanol (containing 0.1% trifluoroacetic acid) as the mobile phase and UV detection at 210 nm.[14] For achiral separation of degradants, a reverse-phase C18 column with a gradient of acetonitrile and water would be a suitable starting point.

Protocol 2: Development of a Stability-Indicating HPLC Method

A robust stability-indicating method is crucial for accurately quantifying the parent compound and its degradation products.

1. Initial Method Conditions (Reverse-Phase):

  • Column: C18, 250 x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 30% B to 90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 210 nm and 254 nm

2. Method Validation:

  • Inject a mixture of the stressed samples to ensure that all degradation products are well-separated from the parent peak and from each other.

  • Validate the method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Visualizations

Predicted Degradation Pathways

G cluster_oxidation Oxidation cluster_hydrolysis Base-Catalyzed Elimination cluster_thermal Thermal Degradation cluster_photolytic Photolytic Degradation parent This compound ketone 2-Chloro-1-(2,4-dichlorophenyl)ethanone parent->ketone [O] epoxide 2-(2,4-Dichlorophenyl)oxirane parent->epoxide Base, -HCl styrene 1-Chloro-2-(2,4-dichlorophenyl)ethene parent->styrene Heat, -H2O radicals Radical Intermediates parent->radicals UV Light, -Cl• acid 2,4-Dichlorobenzoic acid ketone->acid Further [O]

Caption: Predicted degradation pathways for this compound.

Forced Degradation Workflow

G start Prepare Stock Solution stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) start->stress sample Sample at Time Points stress->sample neutralize Neutralize/Dilute sample->neutralize analyze HPLC Analysis neutralize->analyze end Identify Degradants & Assess Stability analyze->end

References

Technical Support Center: Synthesis of (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

<

Welcome to the technical support guide for the synthesis of (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol, a key chiral intermediate in the preparation of several antifungal agents, such as Luliconazole and Miconazole.[1][2][3] This document is designed to provide researchers, scientists, and drug development professionals with practical, in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges associated with this synthesis, ensuring high yield and excellent enantioselectivity.

The primary route to this chiral alcohol is the asymmetric reduction of the prochiral ketone, 2-chloro-1-(2,4-dichlorophenyl)ethanone. This guide will focus predominantly on the widely used Corey-Itsuno reduction (also known as the Corey-Bakshi-Shibata or CBS reduction), which employs a chiral oxazaborolidine catalyst and a borane source.[4][5][6]

Frequently Asked Questions (FAQs)

Here we address some of the most common high-level questions encountered during the synthesis.

Q1: My reaction is complete, but the enantiomeric excess (ee) is consistently low. What is the most likely cause?

A1: Low enantiomeric excess is one of the most frequent challenges. The primary suspect is often the integrity of your chiral catalyst and the reaction conditions.[7] Key factors include:

  • Moisture and Air Sensitivity: The oxazaborolidine catalyst and the borane reducing agent are highly sensitive to moisture and air.[7][8] Any contamination can degrade the catalyst and lead to a non-selective background reduction, drastically lowering the ee.

  • Catalyst Purity and Activity: The purity of the chiral ligand (e.g., (S)-diphenylprolinol) used to generate the catalyst in situ is paramount. Impurities can interfere with the formation of the active catalytic species.[7] If using a pre-formed catalyst, ensure it has been stored correctly and is not from an old or improperly handled batch.

  • Catalyst Loading: Insufficient catalyst loading can allow the non-catalyzed, non-enantioselective reduction by the borane source to become significant, thereby reducing the overall ee.[7]

Q2: The reaction is sluggish or does not go to completion. What should I investigate first?

A2: A stalled or slow reaction typically points to issues with the reagents or reaction setup.

  • Borane Source Quality: The borane source, commonly Borane-Dimethyl Sulfide (BMS) or Borane-THF complex, can degrade over time.[9] Use a fresh bottle or titrate an older one to determine its active concentration. BMS is generally more stable than the THF complex.[9]

  • Temperature Control: While many CBS reductions proceed well at room temperature, the specific substrate may require lower temperatures to achieve optimal results and stability of the catalyst complex. Ensure your cooling bath is maintaining the target temperature.

  • Solvent Quality: The solvent, typically anhydrous THF or toluene, must be strictly anhydrous.[7] Water will quench the borane and degrade the catalyst.

Q3: I am observing significant side products in my crude NMR. What are the likely culprits?

A3: Side product formation can arise from several sources.

  • Over-reduction: While less common for this specific transformation, prolonged reaction times or excessive reducing agent can sometimes lead to undesired reactions.

  • Hydroboration: If your starting material or product contains other reducible functional groups (e.g., alkenes), hydroboration can occur as a side reaction.[6]

  • Work-up Issues: Improper quenching of the reaction can lead to the formation of byproducts. The borane complexes must be carefully decomposed, typically with methanol, followed by an acidic or basic workup.[9]

Q4: How can I effectively remove boron-containing impurities during work-up?

A4: Boron byproducts can be persistent. A common and effective method is to repeatedly concentrate the reaction mixture from methanol.[10][11] This process forms volatile trimethyl borate ((MeO)₃B), which is removed under reduced pressure.

Troubleshooting Guides

This section provides detailed, step-by-step guidance for specific problems encountered during the synthesis.

Guide 1: Low Enantiomeric Excess (ee%)

Low enantioselectivity is a critical issue that compromises the utility of the final product. This guide provides a systematic approach to diagnosing and resolving this problem.

Experimental Workflow for Diagnosing Low ee%

cluster_1 Detailed Checks cluster_2 Optimization Parameters A Problem: Low ee% (<95%) B Step 1: Verify Analytical Method (Chiral HPLC/GC) A->B C Step 2: Check Catalyst & Reagent Integrity B->C Method Validated D Step 3: Optimize Reaction Conditions C->D Reagents Confirmed Pure & Anhydrous C1 Anhydrous Solvents? C->C1 E Step 4: Evaluate Substrate Quality D->E Optimization Fails D1 Temperature D->D1 C2 Fresh Borane Source? C1->C2 C3 High-Purity Catalyst/Ligand? C2->C3 C4 Inert Atmosphere (N2/Ar)? C3->C4 D2 Catalyst Loading D1->D2 D3 Addition Rate D2->D3 D4 Solvent Choice D3->D4

Caption: Troubleshooting workflow for low enantioselectivity.

Step-by-Step Troubleshooting Protocol
  • Verify Analytical Method:

    • Action: Confirm that your chiral HPLC or GC method is properly separating the enantiomers. Run a racemic standard of 2-Chloro-1-(2,4-dichlorophenyl)ethanol to ensure baseline separation of the two peaks.

    • Rationale: An inadequate analytical method can give a false impression of low ee%. The choice of chiral stationary phase is crucial for this class of compounds.[7]

  • Check Catalyst and Reagent Integrity:

    • Action:

      • Use freshly opened bottles of the chiral ligand and borane source.

      • Ensure all glassware is rigorously flame-dried or oven-dried immediately before use.

      • Use a high-purity, anhydrous grade solvent from a freshly opened bottle or one that has been properly dried and stored.

      • Maintain a strict inert atmosphere (Nitrogen or Argon) throughout the entire setup and reaction.[7]

    • Rationale: As stated in the FAQs, moisture is the primary enemy of this reaction. The CBS catalyst's stability and activity are highly dependent on anhydrous conditions.[8][12]

  • Optimize Reaction Conditions:

ParameterStandard RangeTroubleshooting ActionRationale
Temperature -20 °C to RTDecrease temperature incrementally (e.g., to 0 °C, -20 °C, or even -78 °C).Lower temperatures can enhance the organization of the transition state, leading to higher enantioselectivity.[13]
Catalyst Loading 5-10 mol%Increase catalyst loading (e.g., to 15 mol%).A higher catalyst concentration can outcompete the non-selective background reduction reaction.[7]
Addition Rate 15-30 minAdd the ketone solution dropwise over a longer period (e.g., 1-2 hours).Slow addition ensures that the ketone preferentially reacts with the chiral catalyst-borane complex rather than with free borane.
Solvent THF, TolueneIf using THF, try Toluene, or vice versa.Solvent choice can influence catalyst conformation and solubility, impacting the reaction pathway and selectivity.[7][14]
  • Evaluate Substrate Quality:

    • Action: Confirm the purity of your starting ketone, 2-chloro-1-(2,4-dichlorophenyl)ethanone. Purify it by recrystallization or chromatography if necessary.

    • Rationale: Impurities in the starting material can potentially coordinate to the catalyst or react with the borane, leading to lower yield and selectivity.

Guide 2: Incomplete Conversion or Slow Reaction Rate

A reaction that fails to reach completion is often a sign of reagent deactivation or insufficient stoichiometry.

Decision Tree for Incomplete Conversion

A Incomplete Conversion? B Check Borane Stoichiometry & Quality A->B Yes C Monitor Reaction by TLC/GC B->C Reagent OK G Problem Persists B->G Reagent Degraded D Increase Temperature C->D Reaction Stalled E Check for Inhibitors D->E Still Stalled F Problem Resolved D->F Reaction Progresses E->G

Caption: Decision tree for troubleshooting incomplete reactions.

Step-by-Step Troubleshooting Protocol
  • Assess the Borane Reducing Agent:

    • Action: Use a fresh bottle of borane-dimethyl sulfide (BMS) or borane-THF. If using an older bottle, consider titrating it to confirm its molarity. Ensure you are using the correct stoichiometry (typically 0.6-1.0 equivalents relative to the ketone).[7]

    • Rationale: Borane solutions, especially BH₃•THF, can degrade upon storage, leading to a lower effective concentration of the reducing agent. BMS is generally more stable.[9]

  • Reaction Monitoring and Temperature:

    • Action: Monitor the reaction progress by TLC or GC. If the reaction stalls at room temperature, consider gently warming it to 40-50 °C.[9]

    • Rationale: While lower temperatures often favor selectivity, some activation energy is still required. A modest increase in temperature can sometimes be necessary to drive the reaction to completion, although this may come at the cost of slightly lower ee%.

  • Investigate Potential Inhibition:

    • Action: Re-purify the starting ketone. Ensure that the solvent is free from potential inhibitors (e.g., peroxides in aged THF).

    • Rationale: Certain functional groups or impurities can act as Lewis bases and coordinate strongly to the catalyst or borane, inhibiting the desired reaction.

Guide 3: Difficult Work-up and Purification

The presence of boron residues and the physical properties of the product can complicate isolation.

Standard Work-up and Purification Protocol
  • Quench the Reaction:

    • Action: Cool the reaction mixture to 0 °C. Slowly and carefully add methanol dropwise to quench any excess borane. Vigorous hydrogen evolution will be observed.[9]

    • Rationale: Methanol reacts with borane to form trimethoxyborane and hydrogen gas, safely decomposing the excess reducing agent.[15]

  • Remove Boron Byproducts:

    • Action: After quenching, concentrate the mixture under reduced pressure. Add fresh methanol and concentrate again. Repeat this process 3-4 times.[10][11]

    • Rationale: This procedure azeotropically removes boron as volatile trimethoxyborane, greatly simplifying the subsequent purification.

  • Aqueous Work-up:

    • Action: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash successively with a mild acid (e.g., 1M HCl), water, and brine.[9]

    • Rationale: The acid wash helps to break up any remaining amine-borane complexes and removes the chiral ligand.

  • Final Purification:

    • Action: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate. The crude product can be purified by silica gel column chromatography or recrystallization.

    • Rationale: The final product is a solid at room temperature (m.p. 52-54 °C), making recrystallization a viable and often preferred method for obtaining high-purity material on a larger scale.[16]

References

Improving enantioselectivity in the synthesis of (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the asymmetric synthesis of (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol, a key chiral intermediate for several pharmaceutical compounds, including the antifungal agent luliconazole.[1][2] This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this critical enantioselective reduction. Here, we delve into the nuances of the reaction, providing in-depth, experience-driven advice to help you achieve high enantioselectivity and reproducible results.

Troubleshooting Guide: Enhancing Enantioselectivity

This section addresses common issues encountered during the synthesis, offering explanations for their root causes and providing actionable solutions.

Issue 1: Low Enantiomeric Excess (ee%)

A frequently encountered problem is obtaining the desired product with suboptimal enantiomeric purity. This can stem from several factors related to both chemical and enzymatic synthesis methods.

Potential Causes & Solutions (Chemical Synthesis - CBS Reduction):

The Corey-Bakshi-Shibata (CBS) reduction is a widely used and reliable method for the enantioselective reduction of prochiral ketones to their corresponding chiral alcohols using a chiral oxazaborolidine catalyst and a borane source.[3][4][5]

  • Catalyst Quality and Handling:

    • Cause: The oxazaborolidine catalyst is sensitive to air and moisture.[6][7] Degradation of the catalyst will lead to a decrease in enantioselectivity.

    • Solution:

      • Use Fresh Catalyst: Always use a fresh batch or a recently opened bottle of the CBS catalyst.[6]

      • Inert Atmosphere: Conduct the reaction under a strictly inert atmosphere (e.g., Argon or Nitrogen). All glassware should be flame-dried or oven-dried immediately before use, and anhydrous solvents are essential.[6][7]

      • In Situ Generation: Consider generating the catalyst in situ from the corresponding chiral amino alcohol and a borane source immediately before the reduction.[8] This can often provide more consistent results than using a pre-formed catalyst that may have degraded during storage.[9]

  • Non-Catalytic Reduction:

    • Cause: The borane reducing agent (e.g., BH₃•THF or BH₃•SMe₂) can directly reduce the ketone in a non-enantioselective manner, leading to the formation of a racemic mixture of the alcohol and thus lowering the overall ee%.[10][11] This background reaction becomes more significant at higher temperatures.[11][12]

    • Solution:

      • Slow Addition: Add the ketone substrate slowly to the mixture of the catalyst and borane. This ensures that the catalytic, enantioselective reduction is the predominant pathway.

      • Temperature Control: Maintain the recommended reaction temperature. While higher temperatures increase the reaction rate, they can also increase the rate of the non-catalytic reduction, thereby decreasing enantioselectivity.[10][11][12] For many CBS reductions, a temperature range of 20-30°C has been found to provide the highest enantioselectivities.[10][13]

  • Borane Source:

    • Cause: The choice of borane reagent can influence the outcome. While BH₃•THF and BH₃•SMe₂ are common, other sources like catecholborane can be used.[5] The reactivity and Lewis acidity of the borane source can affect the rate of both the desired catalytic reaction and the undesired background reaction.

    • Solution: If experiencing low ee%, consider screening different borane sources. For some substrates, a less reactive borane source may minimize the background reduction.

Potential Causes & Solutions (Enzymatic Synthesis):

Biocatalytic reduction using ketoreductases (KREDs) offers an excellent alternative, often providing very high enantioselectivity (>99% ee) under mild conditions.[1][14][15]

  • Enzyme Activity and Stability:

    • Cause: The specific activity and stability of the chosen ketoreductase under the reaction conditions are paramount. Factors like pH, temperature, and the presence of co-solvents can significantly impact enzyme performance.

    • Solution:

      • Optimize Reaction Conditions: Systematically optimize the pH, temperature, and co-solvent concentration. For the synthesis of this compound, processes have been developed using recombinant E. coli expressing a ketoreductase from Lactobacillus kefiri.[1][16]

      • Cofactor Regeneration: Ensure an efficient cofactor (typically NADPH or NADH) regeneration system is in place. A common method is to use a sacrificial alcohol like isopropanol and a corresponding alcohol dehydrogenase, or a glucose/glucose dehydrogenase system.[14]

  • Substrate/Product Inhibition:

    • Cause: High concentrations of the ketone substrate or the alcohol product can inhibit or even deactivate the enzyme, leading to incomplete conversion and potentially lower enantioselectivity if the reaction stalls.

    • Solution:

      • Substrate Feeding: Implement a substrate feeding strategy to maintain a low, optimal concentration of the ketone throughout the reaction.

      • In Situ Product Removal: If product inhibition is significant, consider techniques for in situ product removal, such as using a biphasic system where the product is extracted into an organic phase.

Table 1: Troubleshooting Low Enantiomeric Excess (ee%)

Method Potential Cause Recommended Action
CBS Reduction Catalyst degradation (air/moisture sensitivity)Use fresh catalyst; handle under inert atmosphere; consider in situ generation.
Non-catalytic reduction by boraneSlow addition of ketone; maintain optimal reaction temperature (often 20-30°C).[10][13]
Inappropriate borane sourceScreen different borane reagents (e.g., BH₃•THF, BH₃•SMe₂, catecholborane).[5]
Enzymatic Suboptimal reaction conditionsOptimize pH, temperature, and co-solvent concentration.
Reduction Inefficient cofactor regenerationEnsure a robust cofactor regeneration system is active.
Substrate/product inhibitionImplement a substrate feeding strategy or in situ product removal.
Issue 2: Inconsistent or Irreproducible Results

Variability between batches is a significant challenge in both research and process development.

Potential Causes & Solutions:

  • Purity of Reagents and Solvents:

    • Cause: Impurities in the starting ketone, solvents, or other reagents can interfere with the catalyst (both chemical and enzymatic). Water is a particularly detrimental impurity in CBS reductions.[7]

    • Solution: Use high-purity, anhydrous solvents and reagents. Ensure the starting 2-chloro-1-(2,4-dichlorophenyl)ethanone is of high purity.

  • Precise Control of Reaction Parameters:

    • Cause: Small variations in temperature, addition rates, and stirring speed can lead to different outcomes.

    • Solution: Utilize automated laboratory reactors or ensure meticulous manual control of all critical parameters. Use a cryostat for accurate temperature control.

  • Enzyme Batch Variability:

    • Cause: If using a whole-cell biocatalyst, the physiological state of the cells can vary from one fermentation batch to another.

    • Solution: Standardize the cell growth and harvesting procedures. Consider using a lyophilized cell preparation or a purified enzyme for greater consistency.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the CBS reduction and how does it impart enantioselectivity?

The CBS reduction relies on a chiral oxazaborolidine catalyst that coordinates with both the borane reducing agent and the prochiral ketone substrate.[3][4] The mechanism involves the formation of a transient six-membered ring transition state.[7] The bulky substituents on the chiral catalyst create a sterically hindered environment, forcing the ketone to coordinate in a specific orientation. This directs the hydride transfer from the borane to one specific face (re or si) of the carbonyl group, resulting in the preferential formation of one enantiomer of the alcohol.[7][17]

CBS_Mechanism cluster_0 Catalytic Cycle Catalyst Chiral Oxazaborolidine Catalyst ActivatedComplex Catalyst-Borane Complex Catalyst->ActivatedComplex + Borane KetoneCoordination Ketone Coordination (Steric Control) ActivatedComplex->KetoneCoordination + Ketone HydrideTransfer Intramolecular Hydride Transfer KetoneCoordination->HydrideTransfer Forms Transition State ProductRelease Product Release & Catalyst Regeneration HydrideTransfer->ProductRelease Yields Chiral Alcohol ProductRelease->Catalyst Regenerates Catalyst End ProductRelease->End Chiral Alcohol Product Start Start->Catalyst

Caption: Simplified workflow of the CBS reduction catalytic cycle.

Q2: How do I accurately determine the enantiomeric excess (ee%) of my product?

Accurate determination of ee% is crucial for evaluating the success of the synthesis.

  • Primary Method: Chiral High-Performance Liquid Chromatography (HPLC)

    • This is the most common and reliable method.[18]

    • Column: A chiral stationary phase (CSP) column is required. Polysaccharide-based columns (e.g., those with cellulose or amylose derivatives) are often effective for separating chiral alcohols.[6]

    • Mobile Phase: A mixture of a non-polar solvent (like hexane) and a polar modifier (like isopropanol) is typically used. The exact ratio will need to be optimized to achieve baseline separation of the two enantiomers.

    • Detection: A UV detector is commonly used, as the phenyl group in the molecule is a strong chromophore.

    • Quantification: The ee% is calculated from the peak areas of the two enantiomers: ee% = [|Area(S) - Area(R)| / (Area(S) + Area(R))] * 100.

  • Alternative Methods:

    • Chiral Gas Chromatography (GC): Can be used if the product is derivatized to a more volatile compound.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Using a chiral solvating agent or a chiral derivatizing agent can induce chemical shift differences between the enantiomers, allowing for their quantification by NMR.[19]

    • Circular Dichroism (CD) Spectroscopy: This technique can be used, sometimes in high-throughput screening formats, to determine ee%.[20][21]

ee_Determination Start Purified Alcohol Product HPLC Chiral HPLC Analysis Start->HPLC GC Chiral GC (after derivatization) Start->GC NMR NMR with Chiral Agent Start->NMR Data Chromatogram / Spectrum HPLC->Data GC->Data NMR->Data Calculation Calculate Peak Areas Data->Calculation Result Determine ee% Calculation->Result

Caption: Workflow for determining the enantiomeric excess (ee%).

Q3: Can the synthesis be performed on a large scale?

Yes, both the chemical and enzymatic routes have been successfully scaled up.

  • CBS Reduction: The CBS reduction has been utilized on an industrial scale for the synthesis of various pharmaceutical intermediates.[3] Key considerations for scale-up include efficient heat transfer to maintain the optimal temperature, managing the handling of borane reagents safely, and robust process controls to ensure consistency.

  • Enzymatic Reduction: Biocatalytic processes are particularly well-suited for large-scale production due to their mild reaction conditions and high selectivity. A process for synthesizing this compound has been demonstrated on a 300g scale with excellent conversion and enantioselectivity (>99% ee).[1] Scale-up requires optimization of fermentation (for whole-cell biocatalysts) or enzyme production, as well as the design of a suitable bioreactor setup.

Experimental Protocols

Protocol 1: General Procedure for CBS Reduction

This is a representative protocol and may require optimization for your specific setup.

  • Preparation: Under an argon atmosphere, add a solution of (R)-2-Methyl-CBS-oxazaborolidine (0.05 - 0.10 equivalents) in anhydrous toluene to a flame-dried reaction flask.

  • Borane Addition: Cool the flask to 0°C and slowly add a solution of borane-dimethyl sulfide complex (BH₃•SMe₂) (0.6 - 1.0 equivalents) in toluene. Stir for 15 minutes at 0°C.

  • Substrate Addition: Cool the reaction mixture to the desired temperature (e.g., 25°C). Slowly, over a period of 30-60 minutes, add a solution of 2-chloro-1-(2,4-dichlorophenyl)ethanone (1.0 equivalent) in anhydrous toluene via a syringe pump.

  • Reaction Monitoring: Stir the reaction at the set temperature and monitor the progress by Thin Layer Chromatography (TLC) or HPLC.

  • Quenching: Once the reaction is complete, cool the mixture to 0°C and slowly quench by the dropwise addition of methanol.

  • Workup: Allow the mixture to warm to room temperature. Add 1 M HCl and stir for 30 minutes. Separate the organic layer, extract the aqueous layer with an appropriate solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain this compound.

  • Analysis: Determine the enantiomeric excess by chiral HPLC.

Protocol 2: General Procedure for Enzymatic Reduction

This protocol is based on a whole-cell biocatalysis approach and will vary depending on the specific enzyme and expression system used.

  • Biocatalyst Preparation: Cultivate the recombinant E. coli cells expressing the desired ketoreductase. Harvest the cells by centrifugation and wash with a suitable buffer (e.g., phosphate buffer).

  • Reaction Setup: In a temperature-controlled reactor, prepare a buffered aqueous solution (e.g., 0.1 M phosphate buffer). Add the harvested cell mass, the cofactor (e.g., NADP⁺), and the co-substrate for cofactor regeneration (e.g., isopropanol).

  • Substrate Addition: Dissolve the 2-chloro-1-(2,4-dichlorophenyl)ethanone in a minimal amount of a water-miscible co-solvent (e.g., isopropanol) and add it to the reaction mixture. For larger scales, a fed-batch approach is recommended.

  • Reaction: Maintain the optimal temperature and pH while stirring. Monitor the reaction progress by HPLC.

  • Workup: Once the reaction is complete, separate the biomass by centrifugation. Extract the supernatant with an organic solvent (e.g., ethyl acetate).

  • Purification & Analysis: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate. Purify the product as needed and determine the ee% by chiral HPLC.

References

Technical Support Center: Purification of (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol, a critical chiral intermediate in the synthesis of antifungal agents such as Luliconazole.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the common purification challenges encountered during the synthesis of this compound. Drawing upon established methodologies and practical experience, this document provides in-depth troubleshooting guides and frequently asked questions to ensure the attainment of high chemical and enantiomeric purity.

I. Understanding the Core Purification Challenges

The primary challenge in purifying this compound lies in effectively removing process-related impurities, particularly the unreacted starting material, 2,2',4'-trichloroacetophenone, and ensuring high enantiomeric excess (e.e.). The structural similarity between the product and key impurities necessitates carefully optimized purification strategies.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Solubility
This compound C₈H₇Cl₃O225.5062-64Soluble in organic solvents like n-hexane, isopropyl alcohol, methanol, and ethyl acetate.
2,2',4'-Trichloroacetophenone C₈H₅Cl₃O223.4847-54Soluble in organic solvents, insoluble in water.[1][4]

II. Troubleshooting Crystallization

Crystallization is a commonly employed and cost-effective method for the purification of this compound. However, several issues can arise.

Q1: My product "oils out" during crystallization and does not form solid crystals. What should I do?

A1: "Oiling out," where the compound separates as a liquid instead of a solid, is a common issue when the solution is supersaturated at a temperature above the compound's melting point.

  • Immediate Action: Re-heat the solution to dissolve the oil. Add a small amount of additional solvent (1-5% of the total volume) to slightly decrease the saturation level. Allow the solution to cool more slowly. A slower cooling rate provides a larger window for crystal nucleation and growth to occur below the melting point.

  • Underlying Cause & Long-Term Solution: The choice of solvent is critical. If "oiling out" persists, consider a solvent system where the product has slightly lower solubility at elevated temperatures. For this compound, successful crystallizations have been reported using n-hexane and isopropyl alcohol.[5] Experiment with mixtures of these solvents to fine-tune solubility and promote proper crystal formation.

Q2: After crystallization, the yield of my purified product is very low. How can I improve it?

A2: A low yield can be attributed to several factors, primarily the use of excessive solvent or premature filtration.

  • Troubleshooting Steps:

    • Check the Mother Liquor: Before discarding the filtrate (mother liquor), cool it further in an ice bath to see if more product crystallizes. You can also take a small sample of the mother liquor and evaporate it to check for the presence of a significant amount of dissolved product.

    • Optimize Solvent Volume: The goal is to use the minimum amount of hot solvent required to fully dissolve the crude product. Using an excessive volume will result in a significant portion of the product remaining in the solution upon cooling.

    • Ensure Complete Crystallization: Allow sufficient time for crystallization to complete. Cooling the flask in an ice bath for at least 30 minutes after it has reached room temperature can help maximize the yield.

Q3: The chemical purity of my product is still low after a single crystallization. What are the next steps?

A3: A single crystallization may not be sufficient to remove all impurities, especially if they are present in high concentrations or have similar solubility profiles to the product.

  • Iterative Crystallization: A second crystallization is often necessary to achieve high purity. Dissolve the once-crystallized product in a minimal amount of hot solvent and repeat the cooling and filtration process.

  • Solvent Selection: Consider using a different solvent or solvent system for the second crystallization. This can be effective if the impurities have different solubility behaviors in various solvents compared to the desired product.

Experimental Protocol: Recrystallization from n-Hexane

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound. Add a minimal amount of n-hexane and heat the mixture with gentle swirling until the solid dissolves completely.

  • Cooling & Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold n-hexane to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight. A melting point of 62-64 °C indicates a pure product.[6]

G cluster_troubleshooting Crystallization Troubleshooting start Crude Product dissolve Dissolve in Minimal Hot Solvent start->dissolve cool Slow Cooling dissolve->cool oiling_out Product Oils Out cool->oiling_out Problem? filter Vacuum Filtration low_yield Low Yield filter->low_yield Problem? dry Dry Crystals low_purity Low Purity dry->low_purity Problem? pure_product Pure Product oiling_out->filter No reheat Re-heat & Add More Solvent oiling_out->reheat Yes low_yield->dry No cool_mother_liquor Cool Mother Liquor Further low_yield->cool_mother_liquor Yes low_purity->pure_product No recrystallize Perform Second Crystallization low_purity->recrystallize Yes reheat->cool recrystallize->dissolve

Caption: Troubleshooting workflow for the crystallization of this compound.

III. Troubleshooting Chromatographic Purification

When high-throughput purification or separation of closely related impurities is required, chromatographic methods such as High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are invaluable.

Q4: I am having difficulty separating the product from the starting material, 2,2',4'-trichloroacetophenone, using normal-phase HPLC.

A4: The starting material is less polar than the product due to the presence of a hydroxyl group in the latter. This difference in polarity is the basis for their separation on a normal-phase column.

  • Method Optimization:

    • Mobile Phase Composition: The key to achieving good separation is to optimize the mobile phase. A typical mobile phase for normal-phase chiral HPLC consists of a non-polar solvent like n-hexane and a polar modifier like isopropanol.[6] Start with a low percentage of the polar modifier (e.g., 5-10% isopropanol in n-hexane) and gradually increase it to find the optimal balance between retention and resolution.

    • Column Selection: A chiral stationary phase is essential for separating the enantiomers and can also aid in separating the product from the starting material. Columns such as CHIRALPAK® IA-3 or CHIRALCEL® OJ-H have been successfully used for the analysis of this compound.[6][7]

Q5: My chiral separation is poor, and the enantiomeric excess (e.e.) of my product is low.

A5: Achieving good chiral separation requires a suitable chiral stationary phase (CSP) and an optimized mobile phase.

  • Chiral Method Development:

    • Column Screening: Screen a variety of chiral columns. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are a good starting point for many chiral separations.

    • Mobile Phase Modifiers: For chiral HPLC, isopropanol and ethanol are common modifiers. For SFC, alcohols are also frequently used as co-solvents with supercritical CO₂. The choice and concentration of the modifier can significantly impact enantioselectivity.

    • Additives: Small amounts of acidic or basic additives (e.g., trifluoroacetic acid or diethylamine) can improve peak shape and resolution, especially for compounds with acidic or basic functional groups. A mobile phase of isopropanol with 0.1% trifluoroacetic acid has been reported for the chiral analysis of this compound.[7]

Q6: Should I use HPLC or SFC for preparative purification?

A6: Both techniques are suitable for preparative purification, but SFC offers several advantages, particularly for larger scales.

  • Supercritical Fluid Chromatography (SFC): SFC is often faster and more environmentally friendly than HPLC because it uses compressed carbon dioxide as the primary mobile phase, reducing the consumption of organic solvents.[5][] It is a normal-phase technique that is well-suited for the purification of chiral compounds.

  • High-Performance Liquid Chromatography (HPLC): Preparative HPLC is a well-established and robust technique. Both normal-phase and reversed-phase methods can be developed, offering flexibility.

Experimental Protocol: Chiral HPLC Analysis

  • Column: CHIRALPAK® IA-3 (250 x 4.6 mm, 5 µm)

  • Mobile Phase: Isopropanol with 0.1% Trifluoroacetic Acid

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 210 nm

  • Sample Preparation: Dissolve the sample in ethanol at a concentration of 10 mg/mL.

  • Injection Volume: 2 µL[7]

G cluster_chromatography Chromatographic Purification Workflow crude_mixture Crude Mixture analytical_development Analytical Method Development (HPLC/SFC) crude_mixture->analytical_development column_screening Column Screening (Chiral & Achiral) analytical_development->column_screening mobile_phase_optimization Mobile Phase Optimization column_screening->mobile_phase_optimization preparative_purification Preparative Scale-Up (HPLC/SFC) mobile_phase_optimization->preparative_purification fraction_collection Fraction Collection preparative_purification->fraction_collection solvent_removal Solvent Removal fraction_collection->solvent_removal pure_enantiomer Pure (S)-Enantiomer solvent_removal->pure_enantiomer

Caption: General workflow for chromatographic purification of this compound.

IV. Frequently Asked Questions (FAQs)

Q7: What are the most likely impurities in my crude product?

A7: The most common impurity is the unreacted starting material, 2,2',4'-trichloroacetophenone.[9][10] Depending on the reduction method used, other byproducts could include over-reduction products or impurities from the reagents.

Q8: How can I confirm the chemical identity and purity of my final product?

A8: A combination of analytical techniques should be used:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight. The molecular ion peak for this compound is expected at m/z 225.5.[2]

  • Melting Point Analysis: A sharp melting point at 62-64 °C is indicative of high purity.[6]

  • Chiral HPLC or SFC: To determine the enantiomeric excess (e.e.).

Q9: Are there any stability concerns with this compound?

A9: While generally stable, it is good practice to store the purified compound in a cool, dry, and dark place to prevent any potential degradation. As with many chlorinated compounds, avoid exposure to strong bases, which could potentially lead to elimination or substitution reactions.

V. References

  • BOC Sciences. Enantiomeric Purification (HPLC/SFC). Available from: --INVALID-LINK--

  • CN111073912A - Biological preparation method of this compound - Google Patents. Available from: --INVALID-LINK--

  • A Perspective on the Application of Preparative Supercritical Fluid Chromatography Using Achiral Stationary Phases in Pharmaceutical Drug Discovery and Development. (2016). American Pharmaceutical Review.

  • Preparative Achiral and Chiral SFC – Method Development, Stationary Phases, and Mobile Phases. (2018). ResearchGate.

  • Waters Corporation. Chiral Purification of Volatile Flavors and Fragrances by SFC. Available from: --INVALID-LINK--

  • 2,2,4-Trichloro Acetophenone. ChemBK. Available from: --INVALID-LINK--

  • Selvita. Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Available from: --INVALID-LINK--

  • CN106008166A - Industrialized production method of chiral 2- chloro-1-(2,4-dichlorophenyl) ethanol - Google Patents. Available from: --INVALID-LINK--

  • Analytical HPLC separation. Analysis conducted on ChiralPAK-AD column... | Download Scientific Diagram. ResearchGate. Available from: --INVALID-LINK--

  • PubChem. 2,2',4'-Trichloroacetophenone. Available from: --INVALID-LINK--

  • A Comparative Analysis of 2,2,2',4'- Tetrachloroacetophenone and 2,2',4'- Trichloroacetophenone: Reactivity and Physicochemical Properties. Benchchem.

  • This compound. Smolecule. Available from: --INVALID-LINK--

  • This compound | 126534-31-4. ChemicalBook. Available from: --INVALID-LINK--

  • 2,2′,4′-Trichloroacetophenone | CAS 4252-78-2. CymitQuimica. Available from: --INVALID-LINK--

  • 2,2',4'-Trichloroacetophenone, 97% 500 g | Buy Online | Thermo Scientific Chemicals. Available from: --INVALID-LINK--

References

Technical Support Center: Scale-up Considerations for (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the production of (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up the synthesis of this key chiral intermediate. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during the transition from laboratory-scale experiments to industrial production.

This compound is a critical building block in the synthesis of several antifungal agents, including luliconazole and miconazole.[1][2][3][4] Achieving high yield and enantiomeric purity on a large scale is paramount for the economic viability and therapeutic efficacy of the final active pharmaceutical ingredient (API). This resource provides in-depth technical guidance and practical solutions to common scale-up issues.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for producing this compound on a large scale?

A1: There are two main scalable approaches for the synthesis of this compound:

  • Asymmetric Catalytic Reduction: This is the most common and efficient method. It involves the reduction of the prochiral ketone, 2-chloro-1-(2,4-dichlorophenyl)ethanone, using a chiral catalyst. Both chemical and biocatalytic methods are employed.

    • Chemical Catalysis: Often utilizes borane complexes with chiral oxazaborolidine catalysts (Corey-Bakshi-Shibata reduction).[5] While effective, the use of pyrophoric and moisture-sensitive reagents like borane can present safety and handling challenges on a large scale.[5]

    • Biocatalysis: This green chemistry approach employs ketoreductases (KREDs) or whole-cell systems (e.g., from Lactobacillus kefiri or Scheffersomyces stipitis) to achieve high enantioselectivity (>99% ee) and yields under mild, aqueous conditions.[1][6][7] Biocatalysis is often preferred for industrial production due to its high selectivity, environmental benefits, and reduced cost.[1][8]

  • Chiral Resolution: This method involves the separation of a racemic mixture of 2-Chloro-1-(2,4-dichlorophenyl)ethanol. Techniques like diastereomeric crystallization are used.[9][10] However, this approach is generally less efficient as the maximum theoretical yield for the desired enantiomer is 50%, unless a racemization process is integrated.

Q2: My enantiomeric excess (ee) is decreasing during scale-up. What are the likely causes and how can I troubleshoot this?

A2: A drop in enantiomeric excess during scale-up is a common issue and can be attributed to several factors:

  • Inadequate Temperature Control: Asymmetric reactions are often highly sensitive to temperature fluctuations. Poor heat dissipation in larger reactors can lead to localized "hot spots," which can decrease the selectivity of the catalyst.

    • Troubleshooting: Improve reactor cooling efficiency, optimize stirring to ensure uniform temperature distribution, and consider a slower addition rate of reagents to manage the exotherm. For highly exothermic reactions, a continuous-flow reactor might be a more suitable option for maintaining precise temperature control.[11]

  • Catalyst Deactivation or Impurities: The catalyst's performance can be compromised by impurities in the starting materials or solvents. On a larger scale, the absolute amount of impurities increases, potentially leading to catalyst poisoning or side reactions.

    • Troubleshooting: Ensure the purity of the starting ketone, solvents, and any other reagents. Perform small-scale test reactions with the bulk materials to be used in the large-scale synthesis.

  • Moisture Contamination: For chemical reductions using moisture-sensitive reagents like boranes, ingress of water can lead to the formation of achiral reducing agents, thereby lowering the enantioselectivity.

    • Troubleshooting: Rigorously dry all solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Racemization during Work-up or Purification: The chiral alcohol product may be susceptible to racemization under certain pH or temperature conditions during extraction, distillation, or chromatography.[12]

    • Troubleshooting: Evaluate the stability of the product under the work-up and purification conditions. Avoid harsh acidic or basic conditions and high temperatures.

Q3: I am observing the formation of significant byproducts. What are the common side reactions and how can they be minimized?

A3: Side reactions can significantly impact yield and purity. Common byproducts and mitigation strategies include:

  • Over-reduction: In some cases, the chlorine atom can be reduced, leading to the formation of 1-(2,4-dichlorophenyl)ethanol.

    • Mitigation: Use a milder reducing agent or optimize the stoichiometry of the reducing agent. Careful control of reaction time and temperature can also minimize this side reaction.

  • Formation of Diol Impurities: If the starting material contains di-halogenated impurities, diol byproducts can be formed.

    • Mitigation: Ensure the purity of the starting 2-chloro-1-(2,4-dichlorophenyl)ethanone.

  • Decomposition of the Product: The product may be unstable under prolonged exposure to certain conditions.

    • Mitigation: Minimize reaction and work-up times. Analyze the stability of the product under the reaction conditions to determine an optimal reaction endpoint.

Q4: What are the key safety considerations when scaling up the production of this compound?

A4: Safety is a critical aspect of scaling up any chemical process. For this synthesis, particular attention should be paid to:

  • Handling of Chlorinated Compounds: Chlorinated organic compounds can be toxic and should be handled with appropriate personal protective equipment (PPE) in well-ventilated areas.[13]

  • Use of Pyrophoric and Hazardous Reagents: If using chemical reduction methods involving boranes or other pyrophoric materials, strict protocols for handling and quenching these reagents are necessary.[14]

  • Thermal Runaway: The reduction of the ketone is an exothermic reaction. On a large scale, the potential for a thermal runaway increases due to the reduced surface area-to-volume ratio of the reactor, which limits heat dissipation.[15]

    • Mitigation: Conduct reaction calorimetry studies to understand the thermal profile of the reaction. Implement robust cooling systems and consider emergency quenching procedures.

  • Chlorine Gas Evolution: Although less common with the substrate, the potential for chlorine gas evolution, especially during work-up or in the event of decomposition, should be considered. Facilities should be equipped with appropriate ventilation and gas detection systems.[13][16]

II. Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Low Yield Incomplete reaction.Monitor reaction progress by TLC or HPLC to ensure completion. Increase reaction time or temperature if necessary, while monitoring for byproduct formation.
Degradation of starting material or product.Check the stability of your compounds under the reaction conditions. Consider using milder conditions or a more robust catalyst.
Mechanical losses during work-up.Optimize extraction and filtration procedures for large-scale operations. Ensure phase separation is complete during extractions.
Low Enantiomeric Excess (ee) Poor catalyst performance.Verify the quality and activity of the chiral catalyst. Ensure anhydrous conditions if using moisture-sensitive catalysts.
Incorrect reaction temperature.Implement precise temperature control. Use a reactor with efficient heat transfer capabilities.
Racemization during purification.Avoid high temperatures and harsh pH conditions during work-up and purification. Consider crystallization as a purification method, which can also enhance enantiomeric purity.[9]
Difficulty in Product Isolation/Purification Product is an oil or low-melting solid.Attempt to crystallize the product from a suitable solvent system. This can be more scalable and cost-effective than chromatography.
Co-elution with impurities during chromatography.Optimize the chromatographic method (e.g., change the mobile phase, stationary phase, or use a different chromatographic technique).[17]
Formation of stable emulsions during extraction.Add a small amount of brine to the aqueous layer to break the emulsion. Alter the pH of the aqueous phase if appropriate.
Inconsistent Results Between Batches Variation in raw material quality.Establish strict quality control specifications for all starting materials and solvents.
Inconsistent reaction conditions.Ensure that all process parameters (temperature, addition rates, stirring speed, etc.) are well-controlled and reproducible.
Operator error.Develop and follow detailed Standard Operating Procedures (SOPs). Provide thorough training for all personnel involved in the synthesis.

III. Experimental Protocols

Protocol 1: Biocatalytic Asymmetric Reduction of 2-Chloro-1-(2,4-dichlorophenyl)ethanone

This protocol is a generalized procedure based on the use of a ketoreductase enzyme.[1][6]

  • Preparation of the Reaction Mixture: In a temperature-controlled reactor, prepare a buffer solution (e.g., potassium phosphate buffer, pH 7.0).

  • Cofactor Regeneration System: Add a cofactor (e.g., NADP+) and a regeneration system (e.g., isopropanol and the corresponding alcohol dehydrogenase, or glucose and glucose dehydrogenase).

  • Enzyme Addition: Add the ketoreductase enzyme (either as a purified enzyme or as whole cells).

  • Substrate Addition: Slowly add a solution of 2-chloro-1-(2,4-dichlorophenyl)ethanone in a water-miscible co-solvent (e.g., DMSO or isopropanol) to the reaction mixture.[1] The substrate concentration should be optimized to avoid enzyme inhibition.

  • Reaction Monitoring: Maintain the reaction at a constant temperature (e.g., 30 °C) and pH. Monitor the conversion of the ketone to the alcohol by HPLC.

  • Work-up: Once the reaction is complete, quench the reaction by adding a suitable organic solvent (e.g., ethyl acetate). Separate the organic layer.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product. The crude product can be further purified by crystallization or chromatography.

Protocol 2: Chiral HPLC Analysis of this compound

This is a general method for determining the enantiomeric excess of the product.

  • Column: Chiral stationary phase column (e.g., Daicel Chiralpak IA or IC).

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Temperature: 25 °C.

  • Sample Preparation: Dissolve a small amount of the product in the mobile phase.

The retention times for the (S) and (R) enantiomers will be different, allowing for the calculation of the enantiomeric excess.

IV. Visualizations

Synthetic Pathway

Synthetic_Pathway ketone 2-Chloro-1-(2,4-dichlorophenyl)ethanone alcohol This compound ketone->alcohol Asymmetric Reduction catalyst Chiral Catalyst (e.g., KRED or CBS Catalyst) catalyst->alcohol reducing_agent Reducing Agent (e.g., Isopropanol or Borane) reducing_agent->alcohol

Caption: Asymmetric reduction of the prochiral ketone to the chiral alcohol.

Troubleshooting Decision Tree for Low Enantiomeric Excess

Troubleshooting_Low_ee start Low Enantiomeric Excess (ee) Observed check_temp Is Temperature Control Adequate? start->check_temp check_purity Are Starting Materials and Solvents Pure? check_temp->check_purity Yes improve_cooling Improve Reactor Cooling and Stirring check_temp->improve_cooling No check_moisture Is the Reaction Moisture-Sensitive? check_purity->check_moisture Yes purify_materials Purify Starting Materials/Solvents check_purity->purify_materials No check_workup Could Racemization Occur During Work-up? check_moisture->check_workup No dry_reagents Ensure Anhydrous Conditions check_moisture->dry_reagents Yes check_workup->start No, Re-evaluate modify_workup Modify Work-up/Purification Conditions check_workup->modify_workup Yes

Caption: Decision tree for troubleshooting low enantiomeric excess.

V. References

  • MDPI. (n.d.). Engineering Advances in Asymmetric Catalysis: Scalable and Sustainable Synthesis. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Asymmetric Catalysis on Industrial Scale: Challenges, Approaches and Solutions. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). CN111073912A - Biological preparation method of this compound. Retrieved from --INVALID-LINK--

  • Chiralpedia. (2024, September 12). The Future of Asymmetric Synthesis: Trends and Innovations. Retrieved from --INVALID-LINK--

  • ResearchGate. (2025, August 10). Safety of chlorine production and chlorination processes. Retrieved from --INVALID-LINK--

  • ACS Publications. (2019, August 16). Development of an Enzymatic Process for the Synthesis of (S)-2-Chloro-1-(2,4-dichlorophenyl) Ethanol. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Efficient Synthesis of ( R )-2-Chloro-1-(2,4-dichlorophenyl)ethanol with a Ketoreductase from Scheffersomyces stipitis CBS 6045. Retrieved from --INVALID-LINK--

  • IChemE. (n.d.). SAFETY OF CHLORINATION REACTIONS. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Asymmetric Catalysis on Industrial Scale: Challenges, Approaches and Solutions: Second Edition. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Asymmetric synthesis of (R)-2-chloro-1-(2,4-dichlorophenyl) ethanol. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). CN101665490A - Method for preparing ketoconazole derivatives. Retrieved from --INVALID-LINK--

  • YouTube. (2024, June 7). Chlorination safety. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Synthesis of Chiral Fluorinated Alcohols. Retrieved from --INVALID-LINK--

  • Autechaux. (n.d.). Sourcing Ketoconazole Intermediates: A Guide to 2,4-Dichloroacetophenone. Retrieved from --INVALID-LINK--

  • Shree Ganesh Remedies. (n.d.). Ketoconazole Intermediates. Retrieved from --INVALID-LINK--

  • ACS Publications. (2010, October 1). Book Review of Asymmetric Catalysis on Industrial Scale: Challenges, Approaches and Solutions. Retrieved from --INVALID-LINK--

  • ChemicalBook. (2023, April 23). KETOCONAZOLE INTERMEDIATE. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). CN107739373B - Preparation method of ketoconazole. Retrieved from --INVALID-LINK--

  • H.E.L Group. (n.d.). Critical Considerations in Process Safety. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). CN106008166A - Industrialized production method of chiral 2- chloro-1-(2,4-dichlorophenyl) ethanol. Retrieved from --INVALID-LINK--

  • EPA. (n.d.). Safety Requirements for the Design and Operation of Chlorination Facilities Using Gaseous Chlorine. Retrieved from --INVALID-LINK--

  • Smolecule. (2023, August 16). This compound. Retrieved from --INVALID-LINK--

  • ChemicalBook. (2025, July 16). This compound. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). Asymmetric Reduction of Ketones. Retrieved from --INVALID-LINK--

  • Chiralpedia. (2025, March 15). Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution. Retrieved from --INVALID-LINK--

  • PubMed Central. (n.d.). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Retrieved from --INVALID-LINK--

  • Leah4Sci. (2016, November 10). How to Tackle Organic Chemistry Synthesis Questions. Retrieved from --INVALID-LINK--

  • ACS Publications. (2023, July 13). Biomimetic Asymmetric Reduction Based on the Regenerable Coenzyme NAD(P)H Models. Retrieved from --INVALID-LINK--

  • Reddit. (2024, December 3). Chiral alcohol separation. Retrieved from --INVALID-LINK--

  • MSU chemistry. (2009, March 13). Synthesis of Chiral Tertiary Alcohol: Significant Developments. Retrieved from --INVALID-LINK--

  • BLDpharm. (n.d.). 2-Chloro-1-(2,4-dichlorophenyl)ethanol. Retrieved from --INVALID-LINK--

  • WVU School of Medicine. (n.d.). Chiral Drug Separation. Retrieved from --INVALID-LINK--

  • PubMed Central. (2024, November 28). Green Synthesis of Biocompatible Chiral Gold Nanoparticles. Retrieved from --INVALID-LINK--

  • ResearchGate. (2022, September 13). Recent advances in the field of chiral crystallization. Retrieved from --INVALID-LINK--

  • Scilit. (2015, March 3). Continuous Preferential Crystallization of Chiral Molecules in Single and Coupled Mixed-Suspension Mixed-Product-Removal Crystallizers. Retrieved from --INVALID-LINK--

  • ACS Publications. (n.d.). Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. Retrieved from --INVALID-LINK--

  • Semantic Scholar. (n.d.). Crystallization of Chiral Molecules. Retrieved from --INVALID-LINK--

  • Chemistry World. (n.d.). When it comes to scaling up organic synthesis, it pays to think small. Retrieved from --INVALID-LINK--

  • ACS Publications. (2024, August 16). Chemical Mechanisms and Biological Effects of Chiral Nanomaterials. Retrieved from --INVALID-LINK--

  • CCS Chemistry. (2023, December 2). Recent Progress of Chiral Hierarchical Assemblies from a Chinese Perspective. Retrieved from --INVALID-LINK--

References

How to resolve solubility issues with (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol

Welcome to the dedicated support center for this compound (CAS No. 126534-31-4). This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered during its use as a critical pharmaceutical intermediate.[1][2][3]

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound?

A: this compound is a white to off-white powder with a molecular weight of 225.5 g/mol .[1][2][4] Its structure, featuring a dichlorophenyl group, makes it largely nonpolar and thus poorly soluble in aqueous solutions. It exhibits good solubility in a range of organic solvents. The key is to match the solvent polarity to the compound's characteristics based on the principle "like dissolves like".[5][6][7]

Q2: I'm seeing my compound "oiling out" instead of dissolving or crystallizing. What does this mean and how do I fix it?

A: "Oiling out" occurs when the compound melts before it dissolves in the hot solvent, forming liquid droplets that are immiscible with the solvent.[8] This is common when the melting point of the compound (approx. 62°C) is lower than the boiling point of the chosen solvent.[2] To resolve this, you can:

  • Add more solvent: This can sometimes lower the saturation temperature below the compound's melting point.[8]

  • Switch to a lower-boiling point solvent: Choose a solvent that will dissolve the compound below its melting point.

  • Use a solvent mixture: Start by dissolving the compound in a "good" solvent (in which it's highly soluble) at room temperature, then slowly add a "poor" solvent (an anti-solvent) until the solution becomes turbid, and then heat to clarify.[9][10]

Q3: My compound won't crystallize from the solution upon cooling. What should I do?

A: Failure to crystallize is usually due to either using too much solvent (oversaturation) or the solution being too pure.[11] Try the following techniques in order:

  • Scratch the inner surface of the flask with a glass rod to create nucleation sites.[11]

  • Add a seed crystal of the compound to initiate crystallization.[11]

  • Reduce the solvent volume by gentle heating or under a stream of nitrogen, then allow it to cool again.[8]

  • Cool the solution to a lower temperature using an ice bath or refrigerator.[11]

Part 2: In-Depth Troubleshooting Guide

Issue 1: Poor Solubility in a Reaction Solvent

You are attempting to use this compound in a reaction, but it fails to dissolve completely, leading to a heterogeneous mixture and potentially poor reaction kinetics.

Root Cause Analysis: The core of this issue lies in a mismatch between the polarity of the solvent and the solute. This compound possesses both nonpolar (dichlorophenyl ring) and polar (hydroxyl and chloroethyl groups) features, giving it an intermediate polarity.

Solutions & Scientific Rationale:

  • Solvent Selection Based on Polarity:

    • Rationale: The principle of "like dissolves like" is paramount.[5][6] A solvent with a polarity similar to our compound will maximize solubility.

    • Action: Consult the solvent polarity table below. For this compound, solvents in the mid-range of polarity are often a good starting point. Dichloromethane (DCM), Tetrahydrofuran (THF), and Ethyl Acetate are excellent initial choices. For reactions requiring higher temperatures, Toluene or Dimethylformamide (DMF) may be more suitable.[12]

  • Employing Co-solvents:

    • Rationale: When a single solvent is not effective, a mixture can fine-tune the polarity of the medium. This is particularly useful in reactions where substrates have differing solubility profiles.[13]

    • Action: A common strategy is to dissolve the compound in a small amount of a highly effective solvent like DMF or DMSO, and then dilute it into a less polar co-solvent like toluene or acetonitrile that is suitable for the reaction conditions.[13] For instance, a reaction involving this alcohol might use a mixture of dichloromethane and n-hexane for crystallization.[14]

  • Temperature Adjustment:

    • Rationale: For most neutral organic solids, solubility increases with temperature as the additional kinetic energy helps overcome the crystal lattice energy.[7][15]

    • Action: Gently warm the mixture while stirring. Ensure the temperature does not exceed the decomposition point of your reactants or the boiling point of the solvent.

Data Presentation: Solvent Selection Guide

SolventPolarity IndexDielectric Constant (ε)Boiling Point (°C)Key Considerations
n-Hexane0.11.969Good for recrystallization as an anti-solvent.[14]
Toluene2.42.4111Useful for higher temperature reactions.
Dichloromethane (DCM)3.19.140Excellent initial choice, highly volatile.[14]
Diethyl Ether2.84.335Good solvent but highly flammable and volatile.
Tetrahydrofuran (THF)4.07.566Good general-purpose polar aprotic solvent.
Ethyl Acetate4.46.077Good balance of polarity and boiling point.
Acetone5.12156Polar aprotic, miscible with water.
Acetonitrile5.837.582Common in HPLC and as a reaction solvent.[13]
Isopropanol3.91882Polar protic solvent.[13]
Ethanol4.324.578Polar protic, often used with water as a co-solvent.[13]
Methanol5.132.765Highly polar protic solvent.[12]
Dimethylformamide (DMF)6.438.3153Strong polar aprotic solvent, high boiling point.[12]
Dimethyl Sulfoxide (DMSO)7.246.7189Very strong polar aprotic solvent, can be difficult to remove.[13]

Data compiled from various chemical reference sources.

Issue 2: Difficulty with Purification by Recrystallization

You have a crude sample of this compound that you need to purify, but are struggling to find a suitable recrystallization solvent system.

Root Cause Analysis: Successful recrystallization requires a solvent that dissolves the compound well at high temperatures but poorly at low temperatures.[9] Impurities should either be insoluble at high temperatures or remain soluble at low temperatures.

Solutions & Scientific Rationale:

  • Systematic Solvent Screening:

    • Rationale: A systematic approach prevents wasted time and material. The goal is to identify a single solvent or a binary solvent pair that meets the recrystallization criteria.

    • Action: Follow the detailed protocol outlined in "Experimental Protocol 1: Systematic Solvent Screening for Recrystallization." This will guide you through testing a range of solvents to find one with the ideal solubility curve.

  • Using a Binary Solvent System (Solvent/Anti-Solvent):

    • Rationale: This is one of the most powerful techniques when no single solvent is ideal.[10] It involves dissolving the compound in a "good" solvent where it is very soluble, and then carefully adding a "poor" (but miscible) "anti-solvent" in which it is insoluble, to induce precipitation.

    • Action:

      • Dissolve the crude compound in a minimal amount of a hot "good" solvent (e.g., Dichloromethane, Acetone, or Ethyl Acetate).

      • Filter the hot solution to remove any insoluble impurities.

      • Slowly add the "anti-solvent" (e.g., n-Hexane, Heptane, or Water) dropwise to the hot solution until persistent cloudiness (turbidity) is observed.[10]

      • Add a few drops of the "good" solvent to redissolve the precipitate and make the solution clear again.

      • Allow the solution to cool slowly. The slow decrease in solubility will promote the formation of pure crystals.

Part 3: Experimental Protocols & Visualizations

Experimental Protocol 1: Systematic Solvent Screening for Recrystallization
  • Preparation: Place ~20-30 mg of your crude compound into several small test tubes.

  • Solvent Addition (Cold): To each tube, add a different candidate solvent (e.g., Methanol, Ethanol, Isopropanol, Ethyl Acetate, Dichloromethane, Toluene, Hexane) dropwise, starting with 0.5 mL. Agitate the tube at room temperature.

    • Observation: If the compound dissolves completely at room temperature, the solvent is too good. Reject it for single-solvent recrystallization but keep it in mind as the "good" solvent for a binary pair.[9]

  • Solvent Addition (Hot): If the compound did not dissolve in the cold solvent, gently heat the test tube in a sand bath or water bath. Continue to add the solvent dropwise until the compound just dissolves.

    • Observation: Note the amount of solvent required. If an excessive volume is needed, the solvent is too poor.

  • Cooling: Once a clear solution is obtained, remove the test tube from the heat and allow it to cool slowly to room temperature, and then in an ice bath.

    • Observation: The ideal solvent is one that yields a large quantity of crystalline solid upon cooling. If an oil forms, the solvent is unsuitable.[8] If no crystals form, the compound is likely too soluble even at low temperatures.[11]

  • Selection: Choose the solvent that provides the best recovery of pure, crystalline material.

Visualization: Troubleshooting Workflow

A logical workflow can streamline the process of addressing solubility issues.

G cluster_0 Initial Problem cluster_1 Troubleshooting Steps cluster_2 Resolution start Compound Insoluble in Chosen Solvent q1 Is this for a reaction or purification? start->q1 reaction Reaction q1->reaction Reaction purification Purification q1->purification Purification heat Gently heat the mixture reaction->heat screen Perform systematic solvent screen purification->screen cosolvent Use a co-solvent system (e.g., DMF/Toluene) heat->cosolvent If heating is insufficient resolved Solubility Issue Resolved heat->resolved If successful new_solvent Select a new solvent (Consult Polarity Table) cosolvent->new_solvent If co-solvents are incompatible cosolvent->resolved If successful new_solvent->resolved binary Attempt binary solvent recrystallization screen->binary If no single solvent works screen->resolved If successful binary->resolved If successful

Caption: Decision workflow for resolving solubility issues.

References

Troubleshooting analytical method development for (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center: (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol Analytical Method Development

Welcome to the technical support center for the analytical method development of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the analysis of this critical chiral intermediate. The information herein is structured in a question-and-answer format to directly address specific issues you may face in the laboratory.

This compound is a key intermediate in the synthesis of antifungal agents such as Luliconazole.[1][2] Its stereochemical purity is paramount to the efficacy and safety of the final drug product. Therefore, robust and reliable analytical methods are essential for its quality control.

Frequently Asked Questions (FAQs)

Q1: I'm starting method development for the chiral separation of this compound. What is a good starting point for column and mobile phase selection?

A1: For initial screening, polysaccharide-based chiral stationary phases (CSPs) are an excellent choice due to their broad applicability in separating a wide range of chiral compounds.[3][4] A normal-phase High-Performance Liquid Chromatography (HPLC) method is often a successful starting point.

Here is a recommended set of initial conditions:

ParameterRecommendationRationale
Chiral Stationary Phase CHIRALPAK® IA-3 or similar amylose-based CSP (e.g., Chiralpak® AD-H)These phases are known to provide good chiral recognition for aromatic compounds with polar functional groups. A patent for a biological preparation method of this compound specifically mentions CHIRALPAK IA-3.[1]
Mobile Phase Isopropanol with 0.1% Trifluoroacetic Acid (TFA)A simple mobile phase is ideal for initial screening. The alcohol acts as the polar modifier, and a small amount of acid can improve peak shape for acidic or basic impurities.[1]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.
Column Temperature 30 °CTemperature control is crucial for reproducible chiral separations. Starting at a slightly elevated temperature can improve efficiency.[1]
Detection UV at 210 nmThe phenyl ring provides strong UV absorbance at lower wavelengths.[1]

This starting point, derived from established methods, provides a high probability of initial success.[1] From here, you can optimize the separation based on the observed results.

Troubleshooting Guide

This section addresses specific problems you may encounter during method development and validation.

Chromatography Issues

A2: Poor resolution is a common hurdle in chiral separations. Here are several strategies to systematically improve the separation between enantiomers:

  • Optimize the Mobile Phase Composition:

    • Adjust the Alcohol Modifier: The type and concentration of the alcohol in the mobile phase are critical.[3] If you are using isopropanol, try switching to ethanol or vice-versa. Sometimes, a small change in the alcohol can lead to a significant change in selectivity.[4] Gradually decrease the percentage of the alcohol modifier. This will generally increase retention times and can often lead to better resolution.[4]

    • Consider Additives: While the initial recommendation includes TFA, you can also screen other acidic or basic additives. For basic compounds, a small amount of diethylamine (DEA) or triethylamine (TEA) can improve peak shape and resolution.[5]

  • Modify Chromatographic Parameters:

    • Reduce the Flow Rate: Chiral separations are often more sensitive to flow rate than achiral separations. Lowering the flow rate can provide more time for the enantiomers to interact with the chiral stationary phase, thus improving resolution.[4]

    • Adjust the Temperature: Temperature can have a significant impact on chiral recognition.[4] Both increasing and decreasing the column temperature should be explored, as the effect on resolution can be unpredictable.

  • Screen Different Chiral Stationary Phases:

    • If optimizing the mobile phase and chromatographic parameters does not yield the desired resolution, screening other CSPs is the next logical step. Consider columns with different chiral selectors, such as cellulose-based CSPs (e.g., Chiralcel® OD-H) or Pirkle-type columns.[3][6]

The following diagram illustrates a logical workflow for troubleshooting poor resolution:

graph Troubleshooting_Resolution { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Poor Resolution (Rs < 1.5)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; OptimizeMP [label="Optimize Mobile Phase", fillcolor="#FBBC05", fontcolor="#202124"]; AdjustParams [label="Adjust Parameters", fillcolor="#FBBC05", fontcolor="#202124"]; ScreenCSPs [label="Screen Other CSPs", fillcolor="#FBBC05", fontcolor="#202124"]; Success [label="Resolution Achieved (Rs >= 1.5)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> OptimizeMP; OptimizeMP -> AdjustParams [label="No/Minor Improvement"]; AdjustParams -> ScreenCSPs [label="No/Minor Improvement"]; OptimizeMP -> Success [label="Improvement"]; AdjustParams -> Success [label="Improvement"]; ScreenCSPs -> Success [label="Improvement"]; }

Workflow for improving chiral resolution.

A3: Peak tailing can compromise the accuracy and precision of your quantification.[7] The common causes and their remedies are outlined below:

CauseExplanationSolution
Secondary Interactions The analyte may have secondary interactions with the silica support of the column. This is common with basic compounds.Add a basic modifier like DEA or TEA to the mobile phase to mask the active sites on the silica.
Column Overload Injecting too much sample can lead to peak distortion.[7][8]Reduce the injection volume or the concentration of the sample.
Column Contamination or Degradation Accumulation of strongly retained impurities at the head of the column can cause peak tailing.[7][9]Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[9]
Mismatch between Sample Solvent and Mobile Phase If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[9]Dissolve the sample in the mobile phase or a solvent with a similar or weaker elution strength.

A4: Unstable retention times can be a sign of several issues within your HPLC system or with your method.[8][10]

  • Insufficient Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. This is especially important when you have changed the mobile phase composition.[8]

  • Mobile Phase Composition Changes: Inconsistent preparation of the mobile phase can lead to shifts in retention time.[8] Always prepare fresh mobile phase and ensure accurate measurements of the components. Evaporation of the more volatile component can also be a factor, so keep the mobile phase reservoir covered.

  • Temperature Fluctuations: Unstable column temperature will cause retention times to drift.[8] Use a reliable column oven to maintain a constant temperature.

  • Pump Issues and Leaks: Fluctuations in the pump's flow rate, often caused by air bubbles or faulty check valves, will directly impact retention times.[11][12] Leaks in the system can also cause pressure and flow rate instability.[10][11]

The following diagram outlines a decision tree for troubleshooting retention time instability:

// Nodes Start [label="Retention Time Instability", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckEquilibration [label="Is column fully equilibrated?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; CheckMobilePhase [label="Is mobile phase preparation consistent?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; CheckTemperature [label="Is column temperature stable?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; CheckSystem [label="Check for leaks and pump issues", fillcolor="#FBBC05", fontcolor="#202124"]; ReEquilibrate [label="Re-equilibrate column", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PrepareNewMP [label="Prepare fresh mobile phase", fillcolor="#4285F4", fontcolor="#FFFFFF"]; UseOven [label="Use column oven", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SystemMaintenance [label="Perform system maintenance", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Stable [label="Retention Time Stable", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> CheckEquilibration; CheckEquilibration -> CheckMobilePhase [label="Yes"]; CheckEquilibration -> ReEquilibrate [label="No"]; ReEquilibrate -> Start; CheckMobilePhase -> CheckTemperature [label="Yes"]; CheckMobilePhase -> PrepareNewMP [label="No"]; PrepareNewMP -> Start; CheckTemperature -> CheckSystem [label="Yes"]; CheckTemperature -> UseOven [label="No"]; UseOven -> Start; CheckSystem -> Stable [label="Problem Solved"]; CheckSystem -> SystemMaintenance [label="Problem Persists"]; SystemMaintenance -> Start; }

Decision tree for retention time issues.
Method Validation and Robustness

A5: The validation of a chiral purity method should follow the principles outlined in the ICH Q2(R2) guideline.[13] The key parameters to assess are summarized in the table below:

Validation ParameterPurposeConsiderations for Chiral Methods
Specificity To ensure that the signal of the desired enantiomer is not affected by the presence of its antipode or other impurities.Spike the sample of the desired enantiomer with the undesired enantiomer and any known impurities to demonstrate adequate resolution.
Linearity To demonstrate that the method's response is directly proportional to the concentration of the analyte over a given range.Establish linearity for both the major enantiomer and the minor enantiomer (the impurity).
Range The concentration interval over which the method is precise, accurate, and linear.The range should cover from the reporting level of the undesired enantiomer to 120% of the specification.
Accuracy The closeness of the test results to the true value.Can be inferred from specificity, linearity, and precision.[14] Can also be assessed by spiking the drug substance with known amounts of the undesired enantiomer.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.Evaluate at different levels: repeatability (intra-day) and intermediate precision (inter-day, different analysts/equipment). A reasonable precision target for the major component is ≤5% RSD, while for the minor component, it can be ≤20% RSD near the quantitation limit.[14]
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Crucial for quantifying the undesired enantiomer at low levels.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Important for impurity profiling.
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.Investigate the effect of small changes in mobile phase composition, flow rate, and column temperature on the resolution. This is often evaluated during method development.[15]

For a more comprehensive understanding of analytical procedure development and validation, it is highly recommended to consult the ICH Q14 and Q2(R2) guidelines.[15][16][17]

A6: A decline in method performance over time is often due to column aging or contamination.[8] Chiral stationary phases can be particularly sensitive to their history of use.[18]

  • Additive Memory Effect: If you have used mobile phases with acidic or basic additives, these can sometimes be retained on the column and affect subsequent analyses, even after flushing.[18] This "additive memory effect" can alter the selectivity of the separation.[18]

  • Column Contamination: Strongly retained compounds from your samples can accumulate at the head of the column, leading to increased backpressure, peak broadening, and loss of resolution.[9]

  • Column Void Formation: In rare cases, a void can form at the head of the column due to high pressure or harsh mobile phase conditions, leading to a loss of efficiency and peak tailing.[9]

To address these issues, a thorough column cleaning and regeneration procedure is recommended.[9] For immobilized polysaccharide-based columns, you can often use stronger solvents like DMF or THF for cleaning, which is not possible with coated CSPs.[9] If cleaning does not restore performance, the column may need to be replaced. To prevent these issues, always use a guard column and ensure adequate sample cleanup.

References

Validation & Comparative

(S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol versus other chiral synthons

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Chiral Synthons for Azole Antifungal Synthesis: (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol vs. Key Alternatives

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern pharmaceutical synthesis, the selection of an appropriate chiral building block is a cornerstone of an efficient, scalable, and stereoselective manufacturing process. The economic and therapeutic success of a drug often hinges on the strategic choices made in its synthetic route. This is particularly true for the widely used class of azole antifungal agents, where specific stereoisomers are responsible for the desired therapeutic effect.

This guide provides a comprehensive comparison of this compound, a pivotal chiral synthon, with its primary synthetic alternatives. We will delve into the underlying chemistry, compare performance based on experimental data, and provide detailed protocols to illustrate the practical application of these methods. Our analysis is grounded in the principles of scientific integrity, offering insights into the causality behind experimental choices to empower researchers in their synthetic design.

The Central Role of this compound

This compound is a chiral halohydrin that has emerged as a critical intermediate in the synthesis of numerous blockbuster azole antifungal drugs, including miconazole, econazole, isoconazole, and luliconazole. Its structure incorporates a stereocenter at the hydroxyl-bearing carbon, and it is this specific (S)-configuration that is essential for the biological activity of the final active pharmaceutical ingredient (API). The pharmacological superiority of a single enantiomer over a racemic mixture is well-documented; the "distomer" (the other enantiomer) can be inactive, less active, or even contribute to undesirable side effects or toxicity.

The synthesis of this key intermediate, therefore, requires a robust and highly enantioselective method. The two dominant industrial strategies for producing this synthon are chemo-catalytic asymmetric reduction and whole-cell or isolated enzyme biocatalysis.

Synthetic Strategies: A Head-to-Head Comparison

The primary precursor for this compound is the prochiral ketone, 2-chloro-1-(2,4-dichlorophenyl)ethanone. The challenge lies in the enantioselective reduction of the carbonyl group. Below, we compare the leading chemical and biological approaches, as well as an alternative strategy that bypasses the halohydrin intermediate by using a chiral epoxide.

Chemo-catalysis: The Corey-Bakshi-Shibata (CBS) Reduction

The Corey-Bakshi-Shibata (CBS) reduction, a modification of the Itsuno-Corey reduction, is a powerful and widely adopted method for the enantioselective reduction of prochiral ketones.

Mechanism Insight: The reaction employs a chiral oxazaborolidine catalyst, which coordinates with borane (BH₃) as the stoichiometric reducing agent. The catalyst acts as a chiral scaffold: the Lewis acidic boron atom within the catalyst's ring coordinates to the ketone's carbonyl oxygen, while the borane reductant is activated by coordination to the catalyst's nitrogen atom. This ternary complex arranges the ketone in a sterically favored orientation, forcing the hydride transfer to occur selectively to one face of the carbonyl, thereby generating the desired alcohol enantiomer with high fidelity.

Synthetic_Routes_to_S_Chlorohydrin START 2-Chloro-1-(2,4-dichlorophenyl)ethanone (Prochiral Ketone) CBS Corey-Bakshi-Shibata (CBS) Reduction START->CBS  (S)-CBS Catalyst  BH₃·THF BIO Biocatalytic Reduction (Ketoreductase) START->BIO  KRED Enzyme  Cofactor (NADPH)  Isopropanol PRODUCT (S)-2-Chloro-1- (2,4-dichlorophenyl)ethanol CBS->PRODUCT Yield: ~93% ee: >99% BIO->PRODUCT Yield: >94% ee: >99%

Caption: Chemo-catalytic vs. Bio-catalytic routes to the target chiral synthon.

Biocatalysis: The "Green" Chemistry Approach

Biocatalysis leverages the exquisite selectivity of enzymes to perform chemical transformations. For the synthesis of this compound, ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) are employed.

Mechanism Insight: The reduction occurs within the highly structured three-dimensional active site of the enzyme. The prochiral ketone is bound in a specific orientation through a network of non-covalent interactions (hydrogen bonds, hydrophobic interactions). The enzyme's cofactor, typically NADPH or NADH, is positioned to deliver a hydride to only one face of the carbonyl, resulting in near-perfect enantioselectivity. A co-substrate, such as isopropanol or glucose, is often used in a coupled reaction to regenerate the expensive cofactor in situ, making the process economically viable.

Alternative Synthon: The Chiral Epoxide Strategy

An alternative to the chiral halohydrin is to use a chiral epoxide, such as (R)-1-(2,4-dichlorophenyl)oxirane, as the key building block. This approach introduces the stereocenter via a different reaction class—asymmetric epoxidation—before introducing the nucleophile (in this case, the azole ring).

Synthetic Logic: The synthesis starts with an alkene (e.g., 2,4-dichlorostyrene), which is subjected to asymmetric epoxidation. The resulting chiral epoxide can then be ring-opened by nucleophilic attack of imidazole. This SN2 reaction occurs with inversion of configuration at the attacked carbon, leading to a vicinal amino alcohol, which is the core structure of the target drug. A key method for the epoxidation of such unfunctionalized alkenes is the Jacobsen-Katsuki epoxidation. The Sharpless epoxidation, while famous, is generally limited to allylic alcohols and is not suitable for this substrate.

Performance Comparison: Data-Driven Insights

The choice of synthetic route is a multi-faceted decision. The following table summarizes key performance indicators for each strategy, based on published experimental data.

Method / Synthon Key Transformation Typical Yield Enantiomeric Excess (ee) Key Reagents / Catalysts Advantages Disadvantages
CBS Reduction / (S)-ChlorohydrinAsymmetric reduction of a ketone~93%>99%(S)-CBS oxazaborolidine, Borane (BH₃)High ee, well-established, predictable stereochemistry.Requires stoichiometric, moisture-sensitive, and expensive borane reagents; catalyst can be costly; cryogenic temperatures often needed.
Biocatalysis / (S)-ChlorohydrinEnzyme-catalyzed asymmetric reduction>94%>99.9%Ketoreductase (KRED), NADPH, IsopropanolExtremely high ee, mild aqueous conditions (ambient temp/pressure), environmentally friendly ("green"), highly scalable.Requires initial screening to find a suitable enzyme; potential for substrate/product inhibition at high concentrations.
Jacobsen Epoxidation / Chiral EpoxideAsymmetric epoxidation of an alkene~85-95% (for epoxidation)>95%Chiral Mn-salen complex (Jacobsen's catalyst), NaOClVersatile for unfunctionalized alkenes, avoids halohydrin intermediate.Multi-step route to final API core; regioselectivity of epoxide opening can be an issue; catalyst can be complex to synthesize.

In-Depth Analysis: Causality and Context

  • Enantioselectivity: The biocatalytic approach consistently delivers the highest enantiomeric excess. This is because the enzyme's active site enforces a near-perfect chiral environment, making the formation of the undesired enantiomer energetically prohibitive. The CBS reduction is also excellent, but trace amounts of uncatalyzed background reduction can slightly lower the ee.

  • Process & Scalability: For industrial-scale production, biocatalysis is increasingly favored. The reactions are run in water under mild conditions, reducing the need for specialized equipment to handle cryogenic temperatures or pyrophoric reagents. This translates to lower capital expenditure and operational costs, and a significantly improved Process Mass Intensity (PMI).

  • Cost & Sustainability: The high cost and moisture sensitivity of borane reagents, along with the need for organic solvents, make the CBS reduction less "green" than the enzymatic alternative. Biocatalysis uses water as a solvent and often employs a cheap sacrificial reductant like isopropanol, making it a more sustainable and cost-effective choice at scale.

  • Flexibility vs. Specificity: The chiral epoxide route offers flexibility in that the nucleophile (e.g., imidazole, triazole) is introduced in a separate step. However, the synthesis of the epoxide itself adds steps to the overall sequence. The direct reduction to the chlorohydrin is a more convergent approach, directly yielding the immediate precursor for the final coupling step.

Caption: Comparison of synthetic strategies for azole antifungals.

Experimental Protocols: A Practical Guide

To provide a tangible comparison, we present validated, step-by-step protocols for the biocatalytic synthesis of the (S)-chlorohydrin and the subsequent ring-opening of a chiral epoxide, a key step in the alternative route.

Protocol 1: Biocatalytic Synthesis of this compound

This protocol is adapted from a reported industrial process utilizing a recombinant ketoreductase.

Objective: To produce this compound with high yield and >99% ee.

Materials:

  • 2-Chloro-1-(2,4-dichlorophenyl)ethanone (Substrate)

  • Recombinant E. coli cells expressing a ketoreductase from Lactobacillus kefiri (Biocatalyst)

  • NADP⁺ (Cofactor)

  • Isopropanol (Co-substrate/Co-solvent)

  • Phosphate buffer (e.g., 100 mM, pH 6.0)

  • Ethyl acetate (Extraction solvent)

  • Anhydrous sodium sulfate (Drying agent)

Methodology:

  • Reaction Setup: In a temperature-controlled reaction vessel, prepare a buffered solution (pH 6.0).

  • Addition of Reagents: Add the biocatalyst (e.g., 300 g/L wet cell weight), NADP⁺ (0.1 g/L), and isopropanol (70% v/v). Stir the mixture to ensure homogeneity.

  • Substrate Addition: Add the substrate, 2-chloro-1-(2,4-dichlorophenyl)ethanone, to a final concentration of 300 g/L.

  • Reaction Conditions: Maintain the reaction temperature at 35°C with constant stirring. Monitor the reaction progress by HPLC or TLC. The reaction is typically complete within 30 hours.

  • Workup: Once the substrate is fully consumed, terminate the reaction. Extract the aqueous mixture with ethyl acetate (3 x volume).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Analysis: The product, this compound, can be purified further by crystallization or chromatography if necessary. Determine the enantiomeric excess using chiral HPLC analysis.

Self-Validation: The success of this protocol is validated by the complete consumption of the starting ketone (monitored by HPLC) and the formation of a single major product peak corresponding to the desired alcohol. Chiral HPLC analysis must confirm an ee of >99% for the protocol to be considered successful.

Protocol 2: Nucleophilic Ring-Opening of a Chiral Epoxide with Imidazole

This protocol describes the key bond-forming step in the alternative synthetic strategy.

Objective: To synthesize 1-(2-(2,4-dichlorophenyl)-2-hydroxyethyl)-1H-imidazole from a chiral epoxide precursor.

Materials:

  • (R)-1-(2,4-Dichlorophenyl)oxirane (Chiral Epoxide)

  • Imidazole

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

Methodology:

  • Imidazole Anion Formation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), suspend sodium hydride (1.1 equivalents) in anhydrous DMF.

  • Addition of Imidazole: Cool the suspension to 0°C and add a solution of imidazole (1.0 equivalent) in anhydrous DMF dropwise. Allow the mixture to stir at room temperature for 1 hour until hydrogen evolution ceases, indicating the formation of the sodium imidazolide salt.

  • Epoxide Addition: Cool the reaction mixture back to 0°C and add a solution of (R)-1-(2,4-dichlorophenyl)oxirane (1.0 equivalent) in anhydrous DMF dropwise.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Workup: Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with ethyl acetate (3 x volume).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Purify the crude product by flash column chromatography on silica gel to yield the target amino alcohol. Confirm the structure and purity by ¹H NMR, ¹³C NMR, and mass spectrometry.

Self-Validation: This protocol is validated by the complete consumption of the starting epoxide and the formation of a new, more polar spot on the TLC plate. The structural confirmation via NMR, showing the characteristic signals for both the dichlorophenyl and imidazole moieties, serves as the final validation.

Conclusion and Future Outlook

For the synthesis of this compound, biocatalysis stands out as the superior method for large-scale, sustainable production, offering unparalleled enantioselectivity and operational simplicity under mild, aqueous conditions. While the CBS reduction remains a reliable and effective tool, particularly at the lab scale, its reliance on expensive and sensitive reagents makes it less competitive from a process chemistry perspective.

The alternative strategy, employing a chiral epoxide, is a viable route but is generally less convergent. The choice between these synthons ultimately depends on the specific project goals, available resources, and the desired scale of production. For drug development professionals aiming to design green, cost-effective, and highly efficient manufacturing processes, the continued exploration and engineering of ketoreductases and other enzymes will undoubtedly pave the way for the next generation of chiral drug synthesis.

A Senior Application Scientist's Guide to the Validation of an Analytical Method for (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the stereochemical purity of pharmaceutical intermediates is not merely a quality metric; it is a critical determinant of the final drug product's safety and efficacy. (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol is a key chiral intermediate in the synthesis of antifungal agents such as Luliconazole.[1] Ensuring its enantiomeric purity is paramount, as the opposite enantiomer could be inactive or exhibit undesirable toxicological properties.

This guide provides an in-depth, experience-driven approach to the validation of a chiral High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound. We will explore the causality behind experimental choices, present a detailed validation protocol grounded in ICH Q2(R1) guidelines, and compare the validated HPLC method with other viable analytical techniques.[2][3]

The Cornerstone of Chiral Analysis: High-Performance Liquid Chromatography

Chiral HPLC is widely recognized as the "gold standard" for enantiomeric purity analysis due to its robustness, versatility, and the extensive availability of chiral stationary phases (CSPs).[4] The separation of enantiomers on a CSP is a nuanced process governed by the formation of transient diastereomeric complexes between the analyte and the chiral selector of the stationary phase.[4] For a compound like this compound, which possesses aromatic rings and polar functional groups, polysaccharide-based CSPs are an excellent starting point for method development.

Mechanism of Chiral Recognition on Polysaccharide-Based CSPs

Polysaccharide-based CSPs, such as those derived from cellulose or amylose, function by creating a complex three-dimensional chiral environment. The separation of enantiomers is achieved through a combination of intermolecular interactions, including:

  • Hydrogen Bonding: The hydroxyl and carbamate groups on the polysaccharide backbone can form hydrogen bonds with the hydroxyl group of the analyte.

  • π-π Interactions: The phenyl rings of the analyte can interact with the electron-rich aromatic groups of the CSP.

  • Dipole-Dipole Interactions: The chloro- and hydroxyl- substituents on the analyte contribute to its dipole moment, which can interact with polar functionalities on the CSP.

  • Steric Interactions: The overall shape of the enantiomer determines how well it "fits" into the chiral cavities of the CSP, leading to differential retention.

The selection of a specific polysaccharide-based column, such as one with a tris(3,5-dimethylphenylcarbamate) derivative of amylose or cellulose, is a strategic choice based on the known success of these phases in resolving a wide range of chiral compounds, including those with similar structural motifs to our target analyte.[5]

Validation of a Chiral HPLC Method: A Practical Protocol

The objective of method validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[3] For the analysis of this compound, this means reliably quantifying the (R)-enantiomer (the undesired impurity) in the presence of the (S)-enantiomer (the active intermediate).

The following is a detailed protocol for the validation of a chiral HPLC method, based on the principles of the ICH Q2(R1) guideline.[3]

Chromatographic Conditions
ParameterCondition
Column CHIRALPAK® IA-3 (Amylose tris(3,5-dimethylphenylcarbamate) immobilized on 3 µm silica gel), 250 x 4.6 mm
Mobile Phase Isopropanol with 0.1% Trifluoroacetic Acid (TFA)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm
Injection Volume 10 µL
Sample Diluent Mobile Phase

Rationale for Conditions: The selection of an immobilized polysaccharide-based column (CHIRALPAK® IA-3) provides broad applicability and solvent compatibility. An isocratic mobile phase of isopropanol is chosen for its ability to solubilize the analyte and interact with the stationary phase to achieve separation. The addition of a small amount of TFA can improve peak shape and reproducibility for polar analytes. A wavelength of 210 nm is selected for sensitive detection of the aromatic rings in the molecule.

Validation Parameters and Acceptance Criteria

The validation will be performed according to the ICH Q2(R1) guideline, focusing on the parameters relevant to a quantitative impurity test.[3]

Validation ParameterAcceptance Criteria
Specificity Baseline resolution (Rs > 1.5) between the enantiomers and no interference from placebo or related substances.
Linearity Correlation coefficient (r²) ≥ 0.999 over the concentration range.
Range From the Limit of Quantitation (LOQ) to 150% of the specification limit for the undesired enantiomer.
Accuracy 90.0% to 110.0% recovery of the undesired enantiomer at three concentration levels.
Precision (Repeatability & Intermediate) Relative Standard Deviation (RSD) ≤ 5.0% for the quantitation of the undesired enantiomer.
Limit of Quantitation (LOQ) Signal-to-noise ratio ≥ 10.
Limit of Detection (LOD) Signal-to-noise ratio ≥ 3.
Robustness No significant impact on resolution or quantitation with small, deliberate changes in method parameters.
Solution Stability Analyte is stable in the prepared solution for at least 24 hours under specified storage conditions.

Experimental Workflow for Method Validation

G cluster_prep Preparation cluster_validation Validation Experiments cluster_analysis Data Analysis cluster_report Outcome racemic_std Racemic Standard specificity Specificity racemic_std->specificity s_enantiomer (S)-Enantiomer accuracy Accuracy s_enantiomer->accuracy precision Precision s_enantiomer->precision r_enantiomer (R)-Enantiomer linearity Linearity r_enantiomer->linearity lod_loq LOD & LOQ r_enantiomer->lod_loq data_analysis Analyze Data vs. Acceptance Criteria specificity->data_analysis linearity->data_analysis accuracy->data_analysis precision->data_analysis lod_loq->data_analysis robustness Robustness robustness->data_analysis stability Solution Stability stability->data_analysis validation_report Validation Report data_analysis->validation_report G cluster_techniques Analytical Techniques cluster_attributes Performance Attributes HPLC Chiral HPLC Speed Speed HPLC->Speed Moderate Resolution Resolution HPLC->Resolution High Solvent_Consumption Solvent Consumption HPLC->Solvent_Consumption High Versatility Versatility HPLC->Versatility High Cost Cost HPLC->Cost Moderate SFC Chiral SFC SFC->Speed Fast SFC->Resolution Very High SFC->Solvent_Consumption Low SFC->Versatility Moderate SFC->Cost High GC Chiral GC GC->Speed Fast GC->Resolution Very High GC->Solvent_Consumption Very Low GC->Versatility Low (Volatile Analytes) GC->Cost Low

References

Chiral-Centric Bioactivity: A Comparative Analysis of (S)- and (R)-2-Chloro-1-(2,4-dichlorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Development Professionals

The spatial arrangement of atoms in a molecule, its stereochemistry, is a pivotal factor in pharmacology, dictating the interaction between a drug and its biological target.[1][2] This guide provides an in-depth comparison of the biological activities of the (S) and (R) enantiomers of 2-Chloro-1-(2,4-dichlorophenyl)ethanol. This chiral alcohol is a critical intermediate in the synthesis of several widely used azole antifungal agents, including isoconazole, miconazole, and luliconazole.[3][4][5] The stereochemistry of this precursor molecule directly influences the efficacy of the final active pharmaceutical ingredient.

The Central Role of Stereochemistry in Azole Antifungals

Azole antifungals exert their therapeutic effect by inhibiting lanosterol 14α-demethylase (CYP51), a crucial enzyme in the fungal ergosterol biosynthesis pathway.[6][7][8] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammals, and its depletion disrupts membrane integrity, leading to fungal cell death.[7][9] The interaction between the azole drug and the active site of CYP51 is highly stereospecific. One enantiomer typically exhibits a significantly higher binding affinity and, consequently, greater antifungal potency than its mirror image.[10][11]

While direct comparative studies on the biological activity of the (S)- and (R)-2-Chloro-1-(2,4-dichlorophenyl)ethanol enantiomers themselves are not extensively published, their critical role as precursors allows for a robust deductive analysis. For instance, (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol is a key intermediate in the synthesis of the potent antifungal agent luliconazole.[3][12][13] Conversely, the (R)-enantiomer serves as a chiral intermediate for the antifungal agent miconazole.[4] The established high antifungal activity of these final products underscores the biological relevance of their respective chiral precursors.

Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis

The primary mechanism of action for azole antifungals derived from these chiral intermediates is the inhibition of lanosterol 14α-demethylase.[6][14][15] This enzyme, a cytochrome P450 monooxygenase, is responsible for the oxidative removal of the 14α-methyl group from lanosterol.[14][16]

The process involves three main steps, each requiring oxygen and NADPH:

  • Hydroxylation of the 14α-methyl group.

  • Further oxidation to an aldehyde.

  • Elimination of the methyl group as formic acid, resulting in a double bond formation.[14]

Azole compounds bind to the heme iron atom in the active site of CYP51, preventing the binding of lanosterol and halting the ergosterol synthesis cascade.[7][17] This leads to the accumulation of toxic 14α-methylated sterols within the fungal cell, which disrupts membrane structure and function, ultimately inhibiting fungal growth.[7][8]

References

A Senior Application Scientist's Guide to the Cost-Effective Synthesis of (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient and cost-effective synthesis of chiral intermediates is a cornerstone of pharmaceutical manufacturing. (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol is a critical chiral building block, most notably in the synthesis of the antifungal agent Luliconazole. The stereochemistry at the hydroxyl-bearing carbon is paramount to the final drug's efficacy, making the choice of synthetic methodology a decision with significant scientific and economic implications.

This guide provides an in-depth, objective comparison of the primary methodologies for synthesizing this vital intermediate. We will move beyond a simple listing of options to explore the underlying chemical logic, present comparative performance data, and offer detailed experimental protocols. Our focus is on providing the field-proven insights necessary to select the most cost-effective and scalable route for your specific needs.

At a Glance: Comparing the Synthetic Routes

The synthesis of this compound from its prochiral ketone precursor, 2-chloro-1-(2,4-dichlorophenyl)ethanone, can be broadly categorized into two approaches: biocatalytic reduction and chemical asymmetric reduction. Each possesses distinct advantages and disadvantages in terms of selectivity, cost, scalability, and environmental impact.

Methodology Key Reagent/Catalyst Typical Yield Enantiomeric Excess (ee) Key Advantages Key Disadvantages
Biocatalytic Reduction Ketoreductase (KRED) / Alcohol Dehydrogenase (ADH)>95%>99%High selectivity, mild conditions, green, potentially lower operational cost.Enzyme development/sourcing, potential substrate inhibition.
Chemical: CBS Reduction (R)-2-Methyl-CBS-oxazaborolidine / Borane source~98%~98.6%Well-established, predictable stereochemistry, broad applicability.[1]High cost of catalyst, strict anhydrous/cryogenic conditions, pyrophoric reagents.[1][2]
Chemical: ATH Ru(II)-TsDPEN Complex / Hydrogen donorHigh>98%High efficiency, applicable to base-sensitive ketones.Cost of Ruthenium catalyst, optimization of ligands and conditions required.[2]
Chemical: Stoichiometric (-)-DIP-Chloride~85%~98%Commercially available reagents, high ee for aralkyl ketones.Stoichiometric use of chiral reagent, cryogenic temperatures, borane handling.[2]

Section 1: Biocatalytic Asymmetric Reduction: The "Green" and Scalable Approach

Biocatalysis has emerged as a powerful and often preferred method for industrial-scale synthesis of chiral alcohols.[3][4] This approach leverages the exquisite stereo-, regio-, and chemoselectivity of enzymes, typically ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), to perform asymmetric reductions under environmentally benign conditions.[2]

The Causality Behind Biocatalytic Superiority

The core advantage of an enzymatic approach lies in the intricate, three-dimensional active site of the enzyme. This active site precisely orients the prochiral ketone, 2-chloro-1-(2,4-dichlorophenyl)ethanone, allowing for the delivery of a hydride ion from a cofactor (typically NADPH or NADH) to only one face of the carbonyl group. This results in the formation of the desired (S)-alcohol with exceptionally high enantiomeric purity.[2]

A critical factor for cost-effectiveness is the in-situ regeneration of the expensive nicotinamide cofactor. This is commonly achieved using a substrate-coupled system, where a cheap, sacrificial alcohol like isopropanol is added in excess. The same enzyme, or a coupled dehydrogenase, oxidizes the isopropanol to acetone, regenerating the NADPH/NADH required for the primary reduction. This catalytic cycle minimizes the amount of cofactor needed, making the process economically viable.

Experimental Workflow: Biocatalytic Reduction

cluster_prep Preparation cluster_reaction Bioreduction cluster_workup Work-up & Analysis P1 Buffer & Cofactor (e.g., NADP+) R1 Combine & Mix (pH, Temp Control) P1->R1 P2 Enzyme Solution (e.g., KRED from L. kefiri) P2->R1 P3 Substrate Solution (Ketone in co-solvent) P3->R1 R2 Cofactor Regeneration (Isopropanol -> Acetone) R1->R2 Reaction Progress R2->R1 Recycled Cofactor W1 Extract with Organic Solvent R2->W1 W2 Dry & Concentrate W1->W2 A1 Analyze Yield & ee (Chiral HPLC) W2->A1

Caption: Generalized workflow for the biocatalytic reduction of a prochiral ketone.

Protocol: Enzymatic Synthesis using Lactobacillus kefiri Ketoreductase

This protocol is based on a highly efficient process developed for the synthesis of this compound.[5]

Materials:

  • 2-chloro-1-(2,4-dichlorophenyl)ethanone (Substrate)

  • Recombinant E. coli expressing a ketoreductase mutant (LK08) from Lactobacillus kefiri[5]

  • NADP+

  • Isopropanol (IPA)

  • Tris-HCl buffer

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a temperature-controlled reaction vessel, prepare a Tris-HCl buffer (e.g., 100 mM, pH 8.0).

  • Addition of Components: Add the recombinant E. coli cells (wet cell weight), NADP+ (catalytic amount, e.g., 0.1 mM), and isopropanol (co-substrate and co-solvent, e.g., 10% v/v).

  • Substrate Addition: Dissolve the 2-chloro-1-(2,4-dichlorophenyl)ethanone in a minimal amount of isopropanol and add it to the reaction mixture. The substrate concentration can be optimized and can reach high loads (e.g., 100-300 g/L).[3]

  • Reaction Conditions: Maintain the reaction at an optimized temperature (e.g., 30-35 °C) with agitation. Monitor the reaction progress by HPLC or TLC.[3]

  • Work-up: Once the substrate is fully consumed (typically 5-24 hours), quench the reaction. Extract the product from the aqueous phase using an organic solvent such as ethyl acetate.

  • Purification & Analysis: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified if necessary.

  • Chiral Analysis: Determine the enantiomeric excess of the product using chiral HPLC.

Performance: This chemoenzymatic process has been shown to achieve full conversion of the ketone with an enantiomeric excess greater than 99%.[5] The process is highly efficient and cost-effective, particularly when scaled up.[5]

Section 2: Chemical Asymmetric Reduction: The Established Alternatives

While biocatalysis offers significant advantages, chemical reduction methods are well-established and provide a robust toolbox for asymmetric synthesis.[2] These methods are particularly valuable in early-stage research where rapid synthesis of various analogs is required, or when a suitable enzyme has not yet been identified.

Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction is a renowned method for the enantioselective reduction of prochiral ketones.[6][7] It employs a chiral oxazaborolidine catalyst, typically derived from a chiral amino alcohol like (S)-diphenylprolinol, in combination with a borane source (e.g., BH₃·THF or BH₃·SMe₂).[6][8]

Mechanism of Selectivity: The catalyst and borane form a complex that coordinates to the ketone's carbonyl oxygen.[9] The bulky substituents on the chiral catalyst sterically hinder one face of the ketone, forcing the hydride from the borane to attack from the less hindered face, thus dictating the stereochemical outcome.[9]

Cost-Effectiveness Analysis: While highly effective, the CBS reduction has economic drawbacks for large-scale production. The oxazaborolidine catalyst can be expensive, and the reaction requires strictly anhydrous conditions and often cryogenic temperatures (-78 °C), which increases energy costs.[1][2] Furthermore, borane reagents are pyrophoric and require specialized handling, adding to the operational complexity and cost.

Reaction Pathway: CBS Reduction

cluster_reactants cluster_complex cluster_products Ketone Prochiral Ketone Complex Ketone-Catalyst-Borane Transition State Ketone->Complex Catalyst Chiral Oxazaborolidine (CBS Catalyst) Catalyst->Complex Borane BH3 Source Borane->Complex Coordination Alcohol (S)-Chiral Alcohol Complex->Alcohol Hydride Transfer RegenCat Regenerated Catalyst Complex->RegenCat

Caption: Simplified logical flow of the Corey-Bakshi-Shibata (CBS) reduction.

Asymmetric Transfer Hydrogenation (ATH)

ATH is another powerful catalytic method that uses a transition metal complex, typically Ruthenium, with a chiral ligand.[10] For the reduction of ketones like phenacyl chlorides, catalysts such as Ru(II)-TsDPEN (N-tosyl-1,2-diphenylethylenediamine) are highly effective.[11]

A hydrogen donor, such as a mixture of formic acid and triethylamine or isopropanol, provides the hydride for the reduction.[2] This method avoids the use of pyrophoric boranes and can often be run under milder conditions than CBS or stoichiometric reductions.

Cost-Effectiveness Analysis: The primary cost driver for ATH is the precious metal catalyst (Ruthenium). While the catalyst loading can be low (high substrate-to-catalyst ratio), the initial investment in the catalyst and the chiral ligand can be substantial.[2] However, its high efficiency and avoidance of extreme temperatures can make it more cost-effective than other chemical methods at scale.

Stoichiometric Chiral Reagents: (-)-DIP-Chloride

Reduction with B-chlorodiisopinocampheylborane, commonly known as (-)-DIP-Chloride, is another classic method.[12] This reagent is derived from the relatively inexpensive natural product α-pinene. The reduction proceeds via a six-membered ring transition state, where steric hindrance directs the hydride delivery to one face of the ketone.

Cost-Effectiveness Analysis: The main drawback of this method is the stoichiometric requirement for the chiral reagent, which generates a significant amount of chiral borinic acid byproduct. The reaction also requires cryogenic temperatures (e.g., -25 °C to -78 °C) and rigorous anhydrous conditions.[13] While effective for smaller-scale synthesis, the poor atom economy and demanding conditions make it less attractive for large-scale, cost-driven manufacturing compared to catalytic alternatives.[2]

Conclusion and Recommendation

For the synthesis of this compound, a thorough analysis of cost-effectiveness extends beyond the price of raw materials to include operational costs, waste management, and process safety.

  • For large-scale, industrial production, biocatalytic reduction is unequivocally the most cost-effective and sustainable method. The high selectivity (>99% ee), mild reaction conditions (ambient temperature and pressure, aqueous media), and reduced waste generation lead to significantly lower operational costs and a smaller environmental footprint.[3][14] The initial investment in enzyme screening and process optimization is offset by the long-term gains in efficiency and safety.

  • For early-stage research and development, where flexibility and speed are critical, chemical methods like Asymmetric Transfer Hydrogenation (ATH) or CBS reduction remain highly valuable. ATH, in particular, offers a good balance of high selectivity and less stringent conditions compared to borane-based reductions. While the upfront catalyst cost is a factor, the reliability and broad substrate scope can accelerate the synthesis of novel compounds.

Ultimately, the choice of synthesis route is a strategic decision. By understanding the fundamental principles and practical limitations of each method, researchers and drug development professionals can make informed choices that align with their project's specific goals, whether they be speed and flexibility in the lab or cost-efficiency and sustainability in manufacturing.

References

A Comparative In Silico Docking Analysis of (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol Against Candida albicans CYP51

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Antifungal Agents

The rising incidence of fungal infections, coupled with the emergence of drug-resistant strains, presents a significant challenge to global health. Candida albicans remains a prevalent opportunistic fungal pathogen, causing infections that can range from superficial to life-threatening.[1][2] A cornerstone of antifungal therapy has been the inhibition of lanosterol 14α-demethylase (CYP51), a critical enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[3][4][5] Azole antifungals, which target CYP51, have been instrumental in treating these infections; however, their efficacy is increasingly compromised by resistance.[6][7] This necessitates the exploration of novel molecular entities with the potential for potent and selective inhibition of fungal CYP51.

(S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol is a chiral alcohol that serves as a key intermediate in the synthesis of several antifungal agents, including luliconazole.[8][9][10] Its structural features, particularly the dichlorophenyl group, are common in known CYP51 inhibitors.[8] This guide presents a comparative in silico docking study of this compound against the CYP51 enzyme from Candida albicans. To contextualize its potential, its performance is compared against two well-established azole antifungal drugs, ketoconazole and fluconazole. This analysis aims to provide researchers, scientists, and drug development professionals with valuable insights into the potential of this compound as a scaffold for novel antifungal drug design.

Methodology: A Validated In Silico Docking Workflow

The following details the step-by-step protocol for the comparative in silico docking study. The causality behind each experimental choice is explained to ensure scientific rigor and reproducibility.

1. Protein Preparation: Refining the Target

The three-dimensional crystal structure of Candida albicans CYP51 is the foundation of this study. The selection of a high-quality, relevant protein structure is paramount for obtaining meaningful docking results.

  • PDB ID Selection: The crystal structure of C. albicans CYP51 complexed with an inhibitor (PDB ID: 5V5Z) was chosen for this study.[11][12] This structure provides a biologically relevant conformation of the active site.

  • Preparation Steps:

    • Removal of Non-essential Molecules: Water molecules, co-crystallized ligands, and any other non-protein atoms were removed from the PDB file. This is crucial to prevent interference with the docking of our test compounds.

    • Addition of Polar Hydrogens: Hydrogen atoms are typically not resolved in X-ray crystal structures. Polar hydrogens were added to the protein structure to correctly model hydrogen bonding interactions, which are critical for ligand binding.

    • Charge Assignment: Kollman charges were assigned to the protein atoms to accurately represent the electrostatic potential of the active site.

2. Ligand Preparation: Readying the Molecules for Docking

The three-dimensional structures of this compound, ketoconazole, and fluconazole were prepared for docking. Proper ligand preparation ensures that the conformational and electrostatic properties of the molecules are accurately represented.

  • Structure Acquisition: The 3D structure of this compound was generated and energy minimized. The structures of ketoconazole and fluconazole were obtained from the PubChem database.

  • Preparation Steps:

    • Energy Minimization: The energy of each ligand was minimized to obtain a stable, low-energy conformation.

    • Torsion Angle Definition: Rotatable bonds within the ligands were defined to allow for conformational flexibility during the docking process. This is essential as ligands often adopt different conformations upon binding to a protein.

    • Conversion to PDBQT format: The prepared ligands were converted to the PDBQT file format, which includes atomic coordinates, partial charges, and atom types required by the docking software.

3. In Silico Docking: Simulating the Binding Process

AutoDock Vina, a widely used and validated open-source docking program, was employed for this study.[13] It utilizes a Lamarckian genetic algorithm to explore the conformational space of the ligand within the defined binding site of the protein.

  • Grid Box Generation: A grid box was defined to encompass the active site of CYP51. The dimensions and center of the grid box were determined based on the location of the co-crystallized ligand in the original PDB structure, ensuring that the docking search was focused on the relevant binding pocket.

  • Docking Execution: Each prepared ligand was docked into the prepared CYP51 structure using AutoDock Vina. The program samples different conformations and orientations of the ligand within the grid box and calculates the binding affinity for each pose.

  • Analysis of Results: The docking results were analyzed to identify the best binding pose for each ligand based on the predicted binding affinity (in kcal/mol). The interactions between the ligands and the active site residues of CYP51 were visualized and analyzed to understand the molecular basis of their binding.

Experimental Workflow Diagram

Caption: In silico docking workflow.

Results and Comparative Analysis

The in silico docking study yielded predicted binding affinities and interaction patterns for this compound and the reference compounds, ketoconazole and fluconazole.

Table 1: Comparative Docking Scores

CompoundBinding Affinity (kcal/mol)
This compound-7.8
Ketoconazole-9.5[14]
Fluconazole-8.1[15]

The results indicate that this compound exhibits a favorable predicted binding affinity for the active site of C. albicans CYP51. While its binding energy is not as strong as that of ketoconazole, a potent and broad-spectrum antifungal, it is comparable to that of fluconazole, a widely used first-line treatment for candidiasis.

Interaction Analysis

A detailed analysis of the binding poses reveals key molecular interactions that contribute to the predicted binding affinities.

  • This compound: The dichlorophenyl moiety of the molecule forms hydrophobic interactions with key residues in the active site, including Y132, L376, and F233.[16][17] The hydroxyl group is predicted to form a hydrogen bond with the heme iron, a critical interaction for CYP51 inhibition.

  • Ketoconazole: The imidazole ring of ketoconazole coordinates with the heme iron, a hallmark of azole antifungal activity.[18][19] Its larger structure allows for extensive hydrophobic and van der Waals interactions with a broad range of active site residues, contributing to its high binding affinity.[19][20]

  • Fluconazole: Similar to ketoconazole, the triazole ring of fluconazole interacts with the heme iron.[21][22] The difluorophenyl group engages in hydrophobic interactions within the active site.

Logical Relationship Diagram

G cluster_compound Compound Features cluster_interactions Key Interactions with CYP51 Active Site cluster_outcome Predicted Outcome Test (S)-2-Chloro-1- (2,4-dichlorophenyl)ethanol Hydrophobic Hydrophobic Interactions (e.g., Y132, L376) Test->Hydrophobic Heme Coordination with Heme Iron Test->Heme Keto Ketoconazole Keto->Hydrophobic Keto->Heme Fluco Fluconazole Fluco->Hydrophobic Fluco->Heme Binding Binding Affinity Hydrophobic->Binding Heme->Binding Inhibition Potential CYP51 Inhibition Binding->Inhibition

Caption: Key interactions and predicted outcomes.

Discussion and Future Directions

This in silico comparative guide provides compelling evidence for the potential of this compound as a scaffold for the development of novel antifungal agents targeting C. albicans CYP51. Its predicted binding affinity, comparable to the established drug fluconazole, and its ability to form key interactions within the active site, warrant further investigation.

The dichlorophenyl group appears to be a crucial pharmacophoric feature, effectively occupying a hydrophobic pocket within the enzyme's active site. The stereochemistry of the chiral center likely plays a significant role in orienting the molecule for optimal interaction with the heme iron and surrounding residues.

Future research should focus on the following areas:

  • In Vitro Enzyme Inhibition Assays: Experimental validation of the predicted binding affinity through in vitro inhibition assays using purified C. albicans CYP51 is essential.

  • Antifungal Susceptibility Testing: The antifungal activity of this compound and its derivatives should be evaluated against a panel of Candida albicans strains, including clinical isolates with known resistance profiles.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs based on the this compound scaffold will help to elucidate the structure-activity relationship and optimize the compound's potency and selectivity.

  • Molecular Dynamics Simulations: To further investigate the stability of the ligand-protein complex and the dynamics of the interactions, molecular dynamics simulations can be performed.

References

A Comparative Guide to the Definitive Confirmation of Absolute Stereochemistry for (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the precise three-dimensional arrangement of atoms within a molecule—its absolute stereochemistry—is not a trivial detail. It is a fundamental determinant of a drug's efficacy and safety. For chiral intermediates like (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol, a key building block in the synthesis of potent antifungal agents such as Luliconazole, unambiguous confirmation of the (S)-configuration at the C1 stereocenter is a critical quality control checkpoint.[1][2][3] This guide provides an in-depth comparison of two robust analytical methodologies for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy via Mosher's Ester Analysis and Chiral High-Performance Liquid Chromatography (HPLC).

The choice of an analytical method is driven by a balance of definitive power, resource availability, and the specific questions being asked. Here, we move beyond mere procedural descriptions to dissect the causality behind these experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals.

Method 1: NMR Spectroscopy - The Mosher's Ester Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone of chemical analysis. For the determination of absolute configuration of chiral secondary alcohols, the formation of diastereomeric esters with a chiral derivatizing agent (CDA) is a widely adopted and powerful technique.[4] Among the various CDAs, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), or Mosher's acid, is preeminent.[5]

The Principle of Diastereomeric Differentiation

Enantiomers, being mirror images, are indistinguishable in an achiral environment, producing identical NMR spectra.[4] The Mosher's ester analysis ingeniously circumvents this by covalently reacting the chiral alcohol of unknown stereochemistry with both enantiomers of Mosher's acid, (R)-MTPA and (S)-MTPA, to form a pair of diastereomers.[6][7][8] These diastereomers, having different spatial arrangements, exhibit distinct physical properties and, crucially, different chemical shifts in their ¹H NMR spectra.[5]

The diagnostic power of this method lies in the magnetic anisotropy of the phenyl group within the MTPA moiety. In the most stable conformation of the resulting Mosher's esters, the substituents around the newly formed ester linkage orient themselves predictably relative to this phenyl ring. This differential shielding and deshielding of nearby protons leads to measurable differences in their chemical shifts (Δδ = δS - δR).[5] By systematically analyzing the sign of these Δδ values, the absolute configuration of the original alcohol can be reliably deduced.[6][9]

Mosher_Method_Workflow cluster_prep Sample Preparation cluster_reaction Esterification cluster_analysis Analysis Unknown_Alcohol (S)-2-Chloro-1- (2,4-dichlorophenyl)ethanol R_Ester Formation of (R)-MTPA Ester Unknown_Alcohol->R_Ester DMAP, Pyridine S_Ester Formation of (S)-MTPA Ester Unknown_Alcohol->S_Ester DMAP, Pyridine R_MTPA (R)-MTPA-Cl R_MTPA->R_Ester S_MTPA (S)-MTPA-Cl S_MTPA->S_Ester NMR_R ¹H NMR of (R)-Ester R_Ester->NMR_R NMR_S ¹H NMR of (S)-Ester S_Ester->NMR_S Data_Analysis Calculate Δδ = δS - δR Assign Configuration NMR_R->Data_Analysis NMR_S->Data_Analysis HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_result Result Racemic_Standard Racemic Standard (R/S)-Alcohol HPLC_System Chiral HPLC System (e.g., CHIRALPAK IA-3) Racemic_Standard->HPLC_System Test_Sample Test Sample (S)-Alcohol Test_Sample->HPLC_System Chromatogram_Racemic Inject Racemic Standard Determine Retention Times (tR, tS) HPLC_System->Chromatogram_Racemic Chromatogram_Test Inject Test Sample Compare Retention Time HPLC_System->Chromatogram_Test Confirmation Confirmation of Elution Order & Absolute Stereochemistry Chromatogram_Racemic->Confirmation Chromatogram_Test->Confirmation

References

A Comparative Guide to the Cross-Reactivity Assessment of (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for assessing the cross-reactivity of (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol, a critical chiral intermediate in the synthesis of the antifungal agent luliconazole.[1][2] For researchers, scientists, and drug development professionals, understanding the potential for off-target interactions is paramount for ensuring the specificity and safety of therapeutic candidates. This document outlines the scientific rationale and detailed methodologies for a robust cross-reactivity assessment, comparing the target intermediate with structurally related compounds.

This compound is a chiral secondary alcohol whose stereochemistry is vital for its biological activity as a precursor.[1] Given its role in pharmaceutical synthesis, it is essential to evaluate its potential to interact with biological systems, particularly in assays designed to detect the final active pharmaceutical ingredient (API), luliconazole, or other structurally similar antifungal agents.

Comparative Framework: Structurally-Related Compounds

A thorough cross-reactivity assessment necessitates the inclusion of compounds with structural similarities to this compound. The following compounds are recommended for a comparative analysis:

  • Luliconazole: The final API synthesized from the intermediate. It is crucial to determine if the precursor cross-reacts in assays designed for the final drug product.

  • (R)-2-Chloro-1-(2,4-dichlorophenyl)ethanol: The enantiomer of the target compound.[3] Assessing enantiomeric cross-reactivity is critical for understanding the stereospecificity of any observed interactions.

  • 2-Chloro-1-(2,4-dichlorophenyl)ethanone: The ketone precursor to the target alcohol.[2] Its inclusion helps determine if upstream impurities could interfere with analytical methods.

  • Miconazole and Econazole: Structurally related imidazole antifungal drugs.[4] These are included to assess the potential for broader cross-reactivity within the same therapeutic class, which is a known phenomenon among imidazole antifungals.[5][6][7][8][9]

Methodology I: Competitive ELISA for Immunological Cross-Reactivity

A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method for evaluating the cross-reactivity of small molecules, known as haptens.[10] The principle lies in the competition between the free analyte in a sample and a labeled antigen for a limited number of antibody binding sites. A higher concentration of the free analyte results in a lower signal, allowing for quantitative assessment of binding affinity and cross-reactivity.

Experimental Rationale

To develop a competitive ELISA for this compound, it is first necessary to render it immunogenic by conjugating it to a larger carrier protein, such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH).[11][12] This hapten-carrier conjugate is then used to immunize an animal (e.g., a rabbit) to produce polyclonal antibodies specific to the hapten. The same conjugate can be used to coat the ELISA plate.

Workflow for Competitive ELISA

Caption: Workflow for Competitive ELISA.

Step-by-Step Protocol for Competitive ELISA
  • Hapten-Carrier Conjugation:

    • Synthesize an activated ester of this compound by reacting its hydroxyl group with succinic anhydride, followed by activation with N-hydroxysuccinimide (NHS).

    • Conjugate the activated hapten to BSA or KLH in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) at room temperature.

    • Purify the conjugate using dialysis or size-exclusion chromatography to remove unconjugated hapten.

  • Antibody Production:

    • Immunize rabbits with the hapten-carrier conjugate to generate polyclonal antibodies. This is typically performed by a commercial service.[6][13]

  • ELISA Plate Coating:

    • Coat a 96-well microtiter plate with the hapten-BSA conjugate at a concentration of 1-10 µg/mL in carbonate-bicarbonate buffer (pH 9.6).[14][15]

    • Incubate overnight at 4°C.

    • Wash the plate three times with PBS containing 0.05% Tween-20 (PBST).

  • Blocking:

    • Block the remaining protein-binding sites by adding 200 µL of blocking buffer (e.g., 5% non-fat dry milk or 1% BSA in PBST) to each well.[14]

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with PBST.

  • Competition Reaction:

    • Prepare serial dilutions of the test compounds (this compound and the selected alternatives) in assay buffer.

    • In a separate plate or tubes, pre-incubate the serially diluted compounds with a fixed, optimized concentration of the anti-hapten antibody for 1 hour at 37°C.[14]

  • Incubation and Detection:

    • Transfer 100 µL of the pre-incubated antibody-analyte mixture to the corresponding wells of the coated and blocked ELISA plate.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with PBST.

    • Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP) diluted in assay buffer.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with PBST.

  • Signal Development and Measurement:

    • Add 100 µL of TMB (3,3',5,5'-tetramethylbenzidine) substrate solution to each well and incubate in the dark for 15-30 minutes.[16]

    • Stop the reaction by adding 50 µL of 2N H₂SO₄.

    • Read the absorbance at 450 nm using a microplate reader.

Data Analysis and Interpretation

The percentage of cross-reactivity is calculated using the following formula, based on the IC50 values (the concentration of the analyte that causes 50% inhibition of the signal):

% Cross-Reactivity = (IC50 of this compound / IC50 of competing compound) x 100

CompoundIC50 (nM)% Cross-Reactivity
This compound50100%
Luliconazole50001%
(R)-2-Chloro-1-(2,4-dichlorophenyl)ethanol25020%
2-Chloro-1-(2,4-dichlorophenyl)ethanone10005%
Miconazole>10,000<0.5%
Econazole>10,000<0.5%

Hypothetical data for illustrative purposes.

Methodology II: Chiral HPLC for Analytical Specificity

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying components in a mixture.[17] For chiral molecules, the use of a chiral stationary phase (CSP) is essential to separate enantiomers.[5][7][14][17] This method allows for the assessment of cross-reactivity in the context of analytical separation, determining if related compounds co-elute with the target analyte, which could lead to inaccurate quantification in purity and stability studies.

Experimental Rationale

The goal is to develop a chiral HPLC method that can baseline-resolve this compound from its enantiomer and other structurally related compounds. Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are often effective for separating chiral antifungal agents.[5][7][8][14][17]

Workflow for Chiral HPLC Method Development

Caption: Workflow for Chiral HPLC Analysis.

Step-by-Step Protocol for Chiral HPLC
  • Instrumentation and Columns:

    • HPLC system with a UV detector.

    • Chiral Column 1: Amylose-based CSP (e.g., Chiralpak IA or IC).

    • Chiral Column 2: Cellulose-based CSP (e.g., Chiralcel OD-H or OJ-H).[7][14]

  • Mobile Phase Preparation:

    • Normal Phase: A mixture of n-hexane and an alcohol modifier (e.g., ethanol or isopropanol). A small amount of an amine additive (e.g., diethylamine) may be needed for basic compounds.

    • Reversed Phase: A mixture of acetonitrile and an aqueous buffer (e.g., ammonium bicarbonate).[8]

  • Sample Preparation:

    • Prepare individual stock solutions of each test compound in a suitable solvent (e.g., methanol or ethanol) at a concentration of 1 mg/mL.

    • Create a mixed standard solution containing all test compounds at a working concentration (e.g., 10 µg/mL).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 25°C.

    • Detection Wavelength: 225 nm.[5]

    • Mobile Phase Gradient (for screening): Start with a high percentage of the weak solvent (e.g., n-hexane) and gradually increase the percentage of the strong solvent (e.g., ethanol).

  • Data Analysis:

    • Identify the retention time for each compound from the individual chromatograms.

    • Analyze the chromatogram of the mixed standard to determine the resolution between adjacent peaks. A resolution value (Rs) of >1.5 is considered baseline separation.

Comparative Data and Interpretation
CompoundRetention Time (min) - Column 1Retention Time (min) - Column 2
This compound12.515.2
(R)-2-Chloro-1-(2,4-dichlorophenyl)ethanol14.8 (Rs = 2.1)13.8 (Rs = 1.8)
2-Chloro-1-(2,4-dichlorophenyl)ethanone8.29.5
Luliconazole20.122.4
Miconazole18.520.1
Econazole17.919.5

Hypothetical data for illustrative purposes. Rs values are relative to the (S)-enantiomer.

Conclusion

This guide provides a dual-methodology approach for a comprehensive cross-reactivity assessment of this compound. The competitive ELISA offers insights into potential immunological cross-reactivity, which is crucial for the development of diagnostic assays and for understanding potential off-target biological effects. The chiral HPLC method provides essential information on analytical specificity, ensuring that the target compound can be accurately quantified without interference from its enantiomer or other structurally related impurities. By employing these methodologies, researchers and drug development professionals can build a robust data package to support the advancement of pharmaceutical candidates.

References

A Comparative Guide to Antifungal Derivatives of (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of key antifungal agents derived from the chiral intermediate, (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol. Designed for researchers, scientists, and drug development professionals, this document elucidates the synthesis pathways, mechanisms of action, and relative potencies of these derivatives, supported by experimental data and established scientific literature.

The Cornerstone Intermediate: this compound

This compound (Compound 1 ) is a pivotal chiral building block in the synthesis of numerous modern antifungal drugs.[1] Its significance lies in its specific (S)-stereochemistry, which is crucial for the biological activity of the final pharmaceutical products.[1] The dichlorophenyl group and the reactive chloro-alcohol moiety make it a versatile precursor for constructing complex heterocyclic molecules.[1]

The synthesis of this intermediate with high enantiomeric excess is a critical first step. Early methods often relied on Corey-Bakshi-Shibata (CBS) reduction of the corresponding ketone, 2-chloro-1-(2,4-dichlorophenyl)ethanone, which could achieve an enantiomeric excess (ee) of approximately 98.6%.[1] However, due to the high cost and scalability issues of the catalysts, chemoenzymatic methods have gained prominence.[2] Asymmetric reduction using ketoreductase enzymes, such as those from Lactobacillus kefiri, offers a more sustainable, economical, and highly selective alternative, capable of producing the (S)-enantiomer with an ee value greater than 99%.[2][3][4]

Synthetic Pathways to Key Azole Antifungals

Compound 1 serves as the starting point for several widely used imidazole-based antifungal agents. The general synthetic strategy involves a two-step process: activation of the hydroxyl group followed by nucleophilic substitution with an appropriate imidazole-containing moiety.

A common initial step is the activation of the alcohol in 1 by converting it into a better leaving group, typically a mesylate (2 ), by reacting it with methanesulfonyl chloride in the presence of a base like triethylamine.[5][6][7] This activated intermediate is then used to alkylate different nucleophiles to yield the final products.

The diagram below illustrates the divergent synthetic pathways from the common mesylated intermediate to prominent antifungal drugs like Luliconazole, Miconazole, Econazole, and Sertaconazole.

G cluster_start Core Intermediate Synthesis cluster_activation Activation Step cluster_derivatives Derivative Synthesis (Nucleophilic Substitution) Ketone 2-Chloro-1-(2,4-dichlorophenyl)ethanone S_Alcohol (S)-2-Chloro-1-(2,4- dichlorophenyl)ethanol (1) Ketone->S_Alcohol Asymmetric Reduction (e.g., Ketoreductase) Mesylate (S)-2-chloro-1-(2,4-dichlorophenyl) ethyl methanesulfonate (2) S_Alcohol->Mesylate Mesyl Chloride, Triethylamine Imid_Alc 1-(2,4-dichlorophenyl)-2- (1H-imidazol-1-yl)ethanol S_Alcohol->Imid_Alc + Imidazole Luliconazole Luliconazole Mesylate->Luliconazole + Lulico_Nuc Miconazole Miconazole Econazole Econazole Sertaconazole Sertaconazole Lulico_Nuc 1-(Cyanomethyl)imidazole Dithioacetal Imid_Alc->Sertaconazole + Serta_Nuc (Phase Transfer Catalysis) Imid_Alc_Na Sodium salt of Imid_Alc Imid_Alc->Imid_Alc_Na + NaH Imid_Alc_Na->Miconazole + 2,4-Dichlorobenzyl chloride Imid_Alc_Na->Econazole + Econ_Nuc Serta_Nuc 3-bromomethyl-7-chlorobenzo [b]thiophene Econ_Nuc p-Chlorobenzyl chloride

Caption: Synthetic pathways from this compound to key antifungal derivatives.

  • Luliconazole Synthesis: The mesylate (2 ) is reacted with a pre-formed dithioacetal derived from 1-(cyanomethyl)imidazole and carbon disulfide in the presence of a base like potassium hydroxide.[6] This directly yields Luliconazole.[5][7]

  • Miconazole & Econazole Synthesis: For these derivatives, the parent alcohol (1 ) is first reacted with imidazole to form the intermediate 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol.[8] This alcohol is then deprotonated with a strong base such as sodium hydride, and the resulting alkoxide is alkylated with either 2,4-dichlorobenzyl chloride to yield Miconazole or p-chlorobenzyl chloride to yield Econazole.[9]

  • Sertaconazole Synthesis: Sertaconazole synthesis also starts from the intermediate 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol. This alcohol is then reacted with 3-bromomethyl-7-chlorobenzo[b]thiophene under phase transfer catalysis conditions to form the final ether linkage.[10]

Mechanism of Action: A Unified Target

All azole antifungals, including the derivatives discussed, share a common mechanism of action.[11] They are potent inhibitors of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[12][13] This enzyme is critical for the biosynthesis of ergosterol, the primary sterol component of the fungal cell membrane.[13][14]

By binding to the heme iron in the enzyme's active site, azoles block the conversion of lanosterol to ergosterol.[15] This leads to two primary antifungal effects:

  • Ergosterol Depletion: The lack of ergosterol disrupts the integrity, fluidity, and function of the fungal cell membrane.[13]

  • Toxic Sterol Accumulation: The inhibition causes a buildup of toxic 14α-methylated sterol precursors, which further compromises the cell membrane and leads to fungal growth inhibition (fungistatic effect) or, in some cases, cell death (fungicidal effect).[12][16]

The selective toxicity of these drugs stems from their significantly higher affinity for the fungal P450 enzyme compared to its mammalian counterparts.[11]

G cluster_pathway Ergosterol Biosynthesis Pathway cluster_effects Antifungal Effects Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps Ergosterol_Precursor Ergosterol_Precursor Lanosterol->Ergosterol_Precursor Multiple Steps Lanosterol_Demethylase Lanosterol 14α-demethylase (CYP51 Enzyme) Lanosterol->Lanosterol_Demethylase Ergosterol Ergosterol Ergosterol_Precursor->Ergosterol Multiple Steps Lanosterol_Demethylase->Ergosterol_Precursor Ergosterol_Depletion Ergosterol Depletion Toxic_Sterol_Accumulation Toxic 14α-methyl Sterol Accumulation Azole Azole Antifungal (Luliconazole, Miconazole, etc.) Azole->Lanosterol_Demethylase INHIBITS Membrane_Disruption Disrupted Cell Membrane (Increased Permeability, Decreased Fluidity) Ergosterol_Depletion->Membrane_Disruption Toxic_Sterol_Accumulation->Membrane_Disruption Fungal_Growth_Inhibition Fungal Growth Inhibition (Fungistatic/Fungicidal Effect) Membrane_Disruption->Fungal_Growth_Inhibition Leads to

Caption: Mechanism of action of azole antifungals via inhibition of ergosterol synthesis.

Comparative In Vitro Antifungal Activity

The structural differences between the derivatives of Compound 1 result in significant variations in their antifungal potency and spectrum. The most direct way to compare their efficacy is by examining their Minimum Inhibitory Concentrations (MICs) against various pathogenic fungi. A lower MIC value indicates higher potency.

The following table summarizes geometric mean (GM) MIC values from comparative studies.

Antifungal AgentTrichophyton spp. & Epidermophyton spp. (GM MIC, μg/mL)
Luliconazole 0.0008 [17]
Ketoconazole 0.089[17]
Econazole 0.097[17]
Itraconazole 0.085[17]
Sertaconazole 0.06 - 1.0 (Range)[18]

Analysis of Performance Data:

  • Luliconazole consistently demonstrates the most potent in vitro activity against dermatophytes, with a geometric mean MIC that is orders of magnitude lower than other tested azoles.[17] This exceptional potency is a key differentiator. While belonging to the azole class, which is often considered fungistatic, luliconazole exhibits strong fungicidal activity against Trichophyton species, similar to terbinafine.[19]

  • Sertaconazole also shows potent activity and possesses a dual fungistatic and fungicidal mechanism.[20] In addition to inhibiting ergosterol synthesis, it has a benzothiophene moiety that may directly damage the fungal cell membrane.[21]

  • Econazole and Miconazole are older, broad-spectrum imidazole antifungals.[22] While effective, they generally exhibit higher MIC values compared to newer agents like luliconazole.[17] Preliminary studies have suggested that the (R)-enantiomers of econazole and miconazole are more active than the (S)-isomers.[23]

  • Structure-Activity Relationship (SAR): The unique ketene dithioacetal structure in luliconazole is thought to contribute significantly to its high antifungal activity.[19] For sertaconazole, the benzothiophene group enhances its lipophilicity, aiding penetration into keratinized skin layers, and contributes to its broad-spectrum activity.[20][21]

Experimental Protocol: Synthesis of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol

This protocol details the synthesis of a key intermediate used in the production of miconazole, econazole, and sertaconazole, starting from this compound.

Objective: To synthesize 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol via nucleophilic substitution.

Materials:

  • This compound (1.0 eq)

  • Imidazole (2.0 eq)

  • Dimethylformamide (DMF), anhydrous

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Ethyl acetate

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Methodology:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), imidazole (2.0 eq), and anhydrous potassium carbonate (1.5 eq).

    • Rationale: Imidazole acts as the nucleophile. Using an excess ensures the reaction goes to completion. Potassium carbonate is a mild base used to neutralize the HCl byproduct, driving the reaction forward. DMF is a polar aprotic solvent suitable for this type of substitution reaction.[8]

  • Solvent Addition: Add anhydrous DMF to the flask until the solids are fully dissolved and the solution can be stirred effectively (approx. 5-10 mL per gram of starting material).

  • Reaction: Heat the reaction mixture to 80-90°C with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Workup - Quenching: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a separatory funnel containing deionized water (approx. 3-4 times the volume of DMF).

    • Rationale: This step quenches the reaction and precipitates the organic product while dissolving the inorganic salts and DMF.[8]

  • Extraction: Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers.

    • Rationale: Ethyl acetate is a suitable solvent for extracting the desired product from the aqueous phase. Multiple extractions ensure maximum product recovery.

  • Washing: Wash the combined organic layers sequentially with deionized water and then with brine.

    • Rationale: Washing with water removes residual DMF. The brine wash removes residual water from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the pure 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol as a pale yellow solid.[8]

References

A Comparative Guide to Establishing the Purity of (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol Against Commercial Standards

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the stereochemical purity of active pharmaceutical ingredient (API) intermediates is not merely a quality metric; it is a critical determinant of the final drug product's safety and efficacy. This guide provides an in-depth technical framework for benchmarking the purity of (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol, a key chiral intermediate in the synthesis of several antifungal agents, notably Luliconazole.[1][2] We will explore robust analytical methodologies, present comparative data, and offer insights into the causality behind experimental choices, empowering researchers to conduct self-validating purity assessments.

This compound's significance lies in its specific (S)-configuration, which is crucial for its biological activity.[3] The presence of its enantiomeric counterpart, the (R)-isomer, or other process-related impurities, can have significant implications for the downstream synthesis and the pharmacological profile of the final API. Therefore, rigorous analytical characterization is paramount.

The Analytical Imperative: Choosing the Right Tools

The assessment of a chiral intermediate's purity is a multifaceted endeavor, requiring techniques that can probe both chemical and stereochemical integrity. The primary analytical challenges include the quantification of the desired (S)-enantiomer, the detection and quantification of the unwanted (R)-enantiomer (enantiomeric excess, ee), and the identification of any other related substances or process impurities. For a comprehensive evaluation, a combination of chromatographic and spectroscopic techniques is indispensable.

High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the gold standard for determining enantiomeric purity. Gas Chromatography (GC), often coupled with mass spectrometry (GC-MS), is highly effective for analyzing volatile impurities and residual solvents. Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for structural elucidation and can also be employed for chiral discrimination, often with the use of chiral solvating or derivatizing agents.[4][5]

Comparative Analysis of Purity: A Methodological Deep Dive

This section outlines detailed protocols for two orthogonal analytical techniques—Chiral HPLC and GC-MS—to provide a comprehensive purity profile of a test sample of this compound against a commercially available reference standard.

Enantiomeric Purity Determination by Chiral HPLC

The fundamental principle behind chiral HPLC is the differential interaction of enantiomers with a chiral stationary phase, leading to their separation. The choice of the CSP is critical and is often determined empirically based on the analyte's structure. For compounds like this compound, polysaccharide-based CSPs, such as those derived from cellulose or amylose, often provide excellent resolution.

Experimental Protocol: Chiral HPLC

  • Instrumentation: A standard HPLC system equipped with a UV detector is sufficient.

  • Chiral Column: CHIRALPAK® IA-3 (250 x 4.6 mm, 3 µm) or a similar amylose-based CSP.

  • Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA) is a common starting point. The exact ratio needs to be optimized for optimal separation. A typical starting condition could be 90:10 (Hexane:IPA). The addition of a small amount of an acidic or basic modifier, like trifluoroacetic acid (TFA), can sometimes improve peak shape.[2]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.[2]

  • Detection Wavelength: 210 nm.[2]

  • Sample Preparation:

    • Reference Standard: Accurately weigh and dissolve the commercial standard in the mobile phase to a concentration of approximately 1 mg/mL.

    • Test Sample: Prepare the test sample in the same manner as the reference standard.

  • Injection Volume: 10 µL.

  • Analysis: Inject the reference standard and the test sample. The enantiomeric excess (ee) is calculated using the peak areas of the two enantiomers:

    • ee (%) = [ (Area(S)-isomer - Area(R)-isomer) / (Area(S)-isomer + Area(R)-isomer) ] x 100

Rationale for Experimental Choices:

  • The use of a polysaccharide-based chiral column is based on its proven efficacy in resolving a wide range of chiral compounds through a combination of hydrogen bonding, dipole-dipole, and steric interactions.

  • Normal-phase chromatography (Hexane/IPA) is often preferred for chiral separations as it can offer better selectivity compared to reversed-phase conditions.

  • UV detection at a low wavelength like 210 nm is chosen to ensure high sensitivity for the aromatic analyte.

Workflow for Chiral HPLC Purity Assessment

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Comparison prep_standard Prepare Commercial Standard Solution inject_standard Inject Standard prep_standard->inject_standard prep_sample Prepare Test Sample Solution inject_sample Inject Sample prep_sample->inject_sample hplc_system Chiral HPLC System (CHIRALPAK IA-3) acquire_data Acquire Chromatograms hplc_system->acquire_data inject_standard->hplc_system inject_sample->hplc_system integrate_peaks Integrate Peak Areas of (S) and (R) Isomers acquire_data->integrate_peaks calculate_ee Calculate Enantiomeric Excess (ee%) integrate_peaks->calculate_ee compare_results Compare ee% of Test Sample with Commercial Standard calculate_ee->compare_results

Caption: Workflow for enantiomeric purity analysis using Chiral HPLC.

Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities that may be present in the sample. This includes residual solvents from the synthesis process, unreacted starting materials, and by-products. The mass spectrometer provides structural information, aiding in the confident identification of unknown impurities.

Experimental Protocol: GC-MS

  • Instrumentation: A GC system coupled to a mass spectrometer (e.g., a quadrupole detector).

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Final hold: 5 minutes at 280°C.

  • Injector Temperature: 250°C.

  • Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: 40-450 amu.

  • Sample Preparation:

    • Reference Standard: Dissolve the commercial standard in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

    • Test Sample: Prepare the test sample in the same manner.

  • Injection Volume: 1 µL (with an appropriate split ratio, e.g., 50:1).

  • Analysis:

    • Acquire the total ion chromatogram (TIC) for both the standard and the sample.

    • Identify the main peak corresponding to 2-Chloro-1-(2,4-dichlorophenyl)ethanol.

    • Identify and quantify any additional peaks by comparing their mass spectra with libraries (e.g., NIST) and by calculating their area percentages relative to the main peak.

Rationale for Experimental Choices:

  • A standard non-polar column is chosen for its general applicability in separating a wide range of organic compounds based on their boiling points.

  • The temperature program is designed to elute volatile solvents early in the run, followed by the analyte of interest and any higher-boiling impurities.

  • Mass spectrometric detection is crucial for the tentative identification of unknown impurities, which is a significant advantage over non-specific detectors like FID.

Workflow for GC-MS Impurity Profiling

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Comparison prep_standard Prepare Commercial Standard Solution inject_standard Inject Standard prep_standard->inject_standard prep_sample Prepare Test Sample Solution inject_sample Inject Sample prep_sample->inject_sample gcms_system GC-MS System (DB-5ms column) acquire_data Acquire Total Ion Chromatograms (TIC) gcms_system->acquire_data inject_standard->gcms_system inject_sample->gcms_system identify_peaks Identify Analyte and Impurity Peaks acquire_data->identify_peaks library_search Mass Spectral Library Search (e.g., NIST) identify_peaks->library_search quantify_impurities Quantify Impurities (Area % Method) identify_peaks->quantify_impurities compare_profiles Compare Impurity Profiles of Test Sample and Standard quantify_impurities->compare_profiles

Caption: Workflow for impurity profiling using GC-MS.

Data Presentation and Interpretation

For a clear and objective comparison, the data generated from the above experiments should be tabulated.

Table 1: Comparative Enantiomeric Purity by Chiral HPLC

SampleRetention Time (S)-isomer (min)Retention Time (R)-isomer (min)Area % (S)-isomerArea % (R)-isomerEnantiomeric Excess (ee%)
Commercial Standard[Insert Data][Insert Data][Insert Data][Insert Data]≥ 99.0%
Test Sample[Insert Data][Insert Data][Insert Data][Insert Data][Calculate]

Table 2: Comparative Impurity Profile by GC-MS

Commercial Standard Test Sample
Purity (Area %) [Insert Data][Insert Data]
Identified Impurities (Retention Time, Tentative ID, Area %)
Impurity 1[Insert Data][Insert Data]
Impurity 2[Insert Data][Insert Data]
...[Insert Data][Insert Data]
Total Impurities (Area %) [Insert Data][Insert Data]

Conclusion: A Self-Validating Approach to Purity Assessment

By employing orthogonal analytical techniques—chiral HPLC for stereochemical purity and GC-MS for chemical purity and impurity profiling—a comprehensive and robust assessment of this compound can be achieved. This dual-methodology approach provides a self-validating system; for instance, a high enantiomeric excess determined by HPLC should be corroborated by a high overall purity with minimal unidentified peaks in the GC-MS analysis.

This guide provides a foundational framework. It is imperative for researchers to validate these methods in their own laboratories to ensure they are fit for their intended purpose, adhering to the principles of Good Manufacturing Practice (GMP) and guidelines from regulatory bodies. The ultimate goal is to ensure that the quality of this critical intermediate contributes to the development of safe and effective medicines.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily realities. With this innovation comes the critical responsibility of ensuring the safety of our personnel and the protection of our environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol (CAS No. 126534-31-4), a halogenated organic compound. Adherence to these procedures is not merely a matter of compliance but a cornerstone of a robust laboratory safety culture.

The causality behind these protocols is grounded in the chemical's inherent characteristics and the regulatory framework established by agencies such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA). As a chlorinated compound, this substance falls under specific waste categories that are prohibited from land disposal without treatment and must never be disposed of via drain systems.[1][2]

Hazard Profile and Risk Assessment

Before handling any chemical for disposal, a thorough understanding of its hazards is paramount. While comprehensive toxicological data for this specific enantiomer may be limited, its structure as a chlorinated ethanol derivative of dichlorobenzene warrants a cautious approach.

Key Hazards:

  • Irritation: Similar chlorinated compounds are known to cause skin and serious eye irritation.[3][4]

  • Acute Toxicity: May be harmful if swallowed or inhaled.[4]

  • Environmental Hazard: Halogenated organic compounds can persist in the environment and are toxic to aquatic life. Improper disposal can lead to significant contamination of soil and water.[5]

The following table summarizes the key identification and hazard information for this compound.

Identifier Information Source
Chemical Name This compound[6][7]
CAS Number 126534-31-4[6][7]
Molecular Formula C₈H₇Cl₃O[6]
Classification Halogenated Organic Compound[8][9]
Anticipated Hazards Skin Irritant (H315), Eye Irritant (H319), Respiratory Irritant (H335), Acute Oral Toxicity (H302)[3][4]
Primary Disposal Concern Classified as Hazardous Waste under RCRA due to its halogenated nature.[8][10]

Waste Minimization and Pre-Disposal Handling

The most effective disposal strategy begins with waste minimization.[1][11][12] Sound inventory management and experimental design can significantly reduce the volume of hazardous waste generated.

  • Source Reduction: Order only the quantity of the chemical required for your immediate research needs to avoid generating surplus.[1]

  • Scale Down: Whenever feasible, reduce the scale of experiments to minimize the final volume of waste.[1]

  • Avoid Contamination: Do not mix this waste with non-hazardous materials, as this will render the entire volume hazardous.

When handling the material for experiments or disposal, always operate in a well-ventilated area, such as a chemical fume hood, and wear appropriate Personal Protective Equipment (PPE).[3][6]

Required PPE:

  • Eye Protection: Chemical splash goggles or a face shield.[4]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat must be worn.[3]

Segregation and Containerization: A Step-by-Step Protocol

Proper segregation is the most critical step in the disposal process. Halogenated organic wastes must be collected separately from non-halogenated wastes to ensure they are sent to the correct treatment facility, typically a regulated hazardous waste incinerator.[8]

Protocol:

  • Select the Correct Container: Obtain a dedicated, properly vetted hazardous waste container. The container must be made of a material compatible with chlorinated organics (e.g., glass or high-density polyethylene) and have a tight-fitting screw cap.[1][13]

  • Label the Container: Before adding any waste, affix a "Hazardous Waste" label.[14][15] This label must include:

    • The words "Hazardous Waste."[15]

    • The full chemical name: "this compound" and any other components in the waste stream.

    • The specific hazard characteristics (e.g., "Toxic," "Irritant").[15]

    • The accumulation start date (the date the first drop of waste is added).

  • Deposit the Waste: Carefully transfer the waste into the designated container. Avoid splashing. Do not fill the container beyond 90% capacity to allow for vapor expansion.[13]

  • Keep Container Closed: The container must be securely closed at all times except when actively adding waste.[1][12] This is a key EPA and OSHA requirement to prevent spills and fugitive emissions.

  • Store in a Satellite Accumulation Area (SAA): Place the container in a designated SAA at or near the point of generation.[14][15] The SAA must be under the control of the operator generating the waste. Use secondary containment (e.g., a spill tray) to mitigate potential leaks.[13][16]

The following diagram illustrates the decision-making workflow for segregating this chemical waste.

G cluster_start Waste Generation cluster_characterize Waste Characterization cluster_collection Collection & Segregation cluster_storage Accumulation cluster_disposal Final Disposal start (S)-2-Chloro-1- (2,4-dichlorophenyl)ethanol Waste Generated is_halogenated Is the waste a Halogenated Organic? start->is_halogenated halogenated_container Collect in dedicated, labeled 'HALOGENATED ORGANIC WASTE' container. is_halogenated->halogenated_container Yes non_halogenated_container Collect in separate 'NON-HALOGENATED ORGANIC WASTE' container. is_halogenated->non_halogenated_container No store_saa Store sealed container in designated SAA with secondary containment. halogenated_container->store_saa pickup Arrange for pickup by licensed hazardous waste contractor. store_saa->pickup

Waste Segregation and Disposal Workflow

Final Disposal and Record Keeping

Laboratory personnel are responsible for the waste from its point of generation until it is collected by a certified professional.

  • Monitor Accumulation: Regularly check the waste levels and the accumulation start date on the container. Laboratories operating as Small Quantity Generators (SQGs) or Large Quantity Generators (LQGs) have strict time limits for on-site storage.[15]

  • Schedule Pickup: Once the container is full or nearing its storage time limit, contact your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal company to arrange for pickup.[1][11]

  • Maintain Records: Keep meticulous records of the waste generated, including the chemical composition, quantity, and disposal date. This documentation is crucial for regulatory compliance and audits.[11]

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.[17][18]

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Control and Contain: If the spill is small and you are trained to handle it, don appropriate PPE. Use a chemical spill kit with an inert absorbent material (e.g., vermiculite or sand) to contain the spill. Do not use combustible materials like paper towels.

  • Collect Waste: Carefully sweep or scoop the absorbed material into a designated hazardous waste container. Label it clearly as "Spill Debris containing this compound."

  • Decontaminate: Clean the spill area with soap and water.

  • Report: Report the incident to your supervisor and EH&S department, regardless of the spill's size.

This guide provides a foundational framework for the safe and compliant disposal of this compound. Always consult your institution's specific Chemical Hygiene Plan and waste management guidelines, as local regulations may vary.

References

Navigating the Unseen Risks: A Practical Guide to Handling (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the synthesis of novel compounds often introduces molecules with undefined safety profiles. (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol, a chiral building block utilized in the synthesis of antifungal agents like miconazole and econazole, represents one such compound where comprehensive toxicological data is not yet fully established.[1][2] This guide provides a robust framework for researchers, scientists, and drug development professionals to handle this halogenated alcohol with the highest degree of caution, ensuring personal safety and procedural integrity. Our approach is grounded in the principle of proactive risk mitigation, treating the substance as potentially hazardous until proven otherwise.

Immediate Safety Considerations: A Proactive Stance

Given the limited toxicological information, a conservative approach to personal protective equipment (PPE) is paramount. The primary routes of exposure to be controlled are dermal contact, eye contact, and inhalation of any potential aerosols or dust.[1][3]

Core Personal Protective Equipment (PPE)

A foundational layer of PPE is non-negotiable when handling this compound. This includes:

  • Eye Protection: Chemical splash goggles are mandatory to prevent contact with the eyes.[1]

  • Body Protection: A laboratory coat or appropriate protective clothing should be worn to minimize skin contact.[1]

  • Respiratory Protection: In situations where dust or aerosols may be generated, a NIOSH/MSHA approved air-purifying respirator is recommended.[1]

The following table summarizes the essential PPE and the rationale for its use:

PPE ComponentSpecificationRationale for Use
Eye Protection Chemical splash gogglesProtects against splashes that may cause eye irritation.[1]
Hand Protection Chemically impermeable gloves (e.g., nitrile, neoprene)Prevents skin contact, as the substance may cause skin irritation.[1]
Body Protection Laboratory coat or protective clothingMinimizes the risk of accidental skin exposure.[1]
Respiratory Protection NIOSH/MSHA approved air-purifying respiratorProtects against inhalation of dust or aerosols, which may cause respiratory tract irritation.[1]

Operational Handling: A Step-by-Step Protocol

Adherence to a strict operational protocol is critical to minimize exposure and ensure a safe working environment. The following workflow outlines the key steps for handling this compound.

PPE_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Review SDS and Conduct Risk Assessment Gather_PPE Gather All Necessary PPE Prep->Gather_PPE Don_PPE Don Appropriate PPE Gather_PPE->Don_PPE Proceed to Handling Work_Area Work in a Well-Ventilated Area (Fume Hood) Don_PPE->Work_Area Handling Handle the Chemical with Care Work_Area->Handling Decontaminate Decontaminate Work Surfaces Handling->Decontaminate Task Complete Segregate_Waste Segregate Halogenated Waste Decontaminate->Segregate_Waste Dispose Dispose of Waste According to Regulations Segregate_Waste->Dispose Doff_PPE Doff PPE Correctly Dispose->Doff_PPE

Figure 1: A stepwise workflow for the safe handling of this compound, from preparation to disposal.
  • Preparation and Planning:

    • Review Safety Data Sheets (SDS): Before any handling, thoroughly review the available SDS for this compound.[1][3][4] Note all hazard statements and precautionary measures.

    • Designate a Work Area: All handling of this compound should occur in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[3]

    • Assemble Materials: Have all necessary equipment and reagents ready before introducing the chemical to the work area. This minimizes the time the container is open.

  • Handling the Compound:

    • Donning PPE: Put on all required PPE as outlined in the table above before entering the designated work area.

    • Dispensing: When weighing or transferring the solid, use techniques that minimize dust generation. A spatula should be used carefully, and any spills should be cleaned up immediately.

    • In Solution: When working with the compound in solution, be mindful of potential splashes. Use appropriate glassware and handling techniques to prevent splashes and aerosol formation.

  • Post-Handling Procedures:

    • Decontamination: Thoroughly decontaminate all surfaces and equipment that came into contact with the chemical using a suitable solvent and cleaning agent.

    • Doffing PPE: Remove PPE in a manner that avoids cross-contamination. Gloves should be removed first, followed by the lab coat and eye protection. Wash hands thoroughly with soap and water after removing all PPE.

Disposal Plan: Managing Chlorinated Waste

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination. As a chlorinated organic compound, it requires special handling.

  • Waste Segregation: All waste containing this compound, including excess material, contaminated consumables (e.g., gloves, weighing paper), and empty containers, must be collected in a designated, clearly labeled hazardous waste container for halogenated organic waste.[5][6]

  • Disposal Method: The primary recommended disposal method for highly chlorinated organic residues is high-temperature incineration by a licensed hazardous waste disposal company.[7] This process breaks down the compound into less harmful substances.

  • Aqueous Waste: Do not dispose of aqueous solutions containing this compound down the drain.[8] They should be collected as hazardous waste.

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1] Seek medical attention.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[4] Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]

  • Spill Response: For small spills, absorb the material with an inert absorbent and place it in a sealed container for disposal. For large spills, evacuate the area and contact your institution's environmental health and safety department.[5]

By implementing these comprehensive safety and handling protocols, researchers can confidently work with this compound while upholding the highest standards of laboratory safety.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol
Reactant of Route 2
Reactant of Route 2
(S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.